molecular formula C20H29N3O2 B1670429 Dibucaine CAS No. 85-79-0

Dibucaine

Cat. No.: B1670429
CAS No.: 85-79-0
M. Wt: 343.5 g/mol
InChI Key: PUFQVTATUTYEAL-UHFFFAOYSA-N
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Description

Cinchocaine is a monocarboxylic acid amide that is the 2-(diethylamino)ethyl amide of 2-butoxyquinoline-4-carboxylic acid. One of the most potent and toxic of the long-acting local anesthetics, its parenteral use was restricted to spinal anesthesia. It is now generally only used (usually as the hydrochloride) in creams and ointments and in suppositories for temporary relief of pain and itching associated with skin and anorectal conditions. It has a role as a topical anaesthetic. It is a monocarboxylic acid amide, a tertiary amino compound and an aromatic ether.
A local anesthetic of the amide type now generally used for surface anesthesia. It is one of the most potent and toxic of the long-acting local anesthetics and its parenteral use is restricted to spinal anesthesia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1006)
Dibucaine is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound is a quinoline derivative and amino amide with anesthetic activity. This compound reversibly binds to and inactivates sodium channels in the neuronal cell membrane. Inhibition of sodium channels prevents the depolarization of nerve cell membranes and inhibits subsequent propagation of impulses along the course of the nerve, thereby limiting the excitation of nerve endings. This results in loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 3 approved indications.
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source PubChem
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InChI

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUFQVTATUTYEAL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC
Source PubChem
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Molecular Formula

C20H29N3O2
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DSSTOX Substance ID

DTXSID3045271
Record name Dibucaine
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Molecular Weight

343.5 g/mol
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Physical Description

Solid
Record name Dibucaine
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Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L
Record name SID855529
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Description Aqueous solubility in buffer at pH 7.4
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Record name Dibucaine
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Color/Form

Colorless or almost colorless powder

CAS No.

85-79-0
Record name Dibucaine
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Record name Dibucaine
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Melting Point

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt)
Record name Cinchocaine
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Record name Dibucaine
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Foundational & Exploratory

The Core Mechanism of Dibucaine's Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanism by which dibucaine, a potent local anesthetic, exerts its effects on voltage-gated sodium channels (VGSCs). By synthesizing data from electrophysiological, pharmacological, and structural studies, this document elucidates the core principles of this compound's interaction with its target, offering valuable insights for researchers in pharmacology, neuroscience, and drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon the well-established framework of local anesthetic action, with comparative data from other agents like lidocaine, to present a complete picture.

Introduction: The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells, including neurons. These channels cycle through three primary conformational states: resting (closed), open (activated), and inactivated. The influx of sodium ions through open VGSCs leads to membrane depolarization and the rising phase of the action potential. Local anesthetics, such as this compound, function by blocking these channels, thereby preventing the transmission of nerve impulses, particularly pain signals.

This compound is recognized as one of the most potent and long-acting local anesthetics.[1] Its high lipid solubility facilitates its passage through the neuronal membrane to its intracellular site of action.[2]

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The interaction of this compound with sodium channels is best described by the Modulated Receptor Hypothesis. This model posits that local anesthetics exhibit different affinities for the various conformational states of the channel. This compound preferentially binds to the open and inactivated states of the sodium channel with higher affinity than the resting state.[2] This state-dependent binding has two important consequences:

  • Use-Dependence: Neurons that are firing at a higher frequency will have their sodium channels in the open and inactivated states more often. Consequently, the blocking effect of this compound is enhanced in rapidly firing neurons, such as those involved in transmitting pain signals.

  • Voltage-Dependence: The affinity of this compound for the inactivated state contributes to a voltage-dependent block. As the membrane potential becomes more depolarized, a greater fraction of sodium channels will be in the inactivated state, leading to a more pronounced block by the drug.

The Molecular Binding Site of this compound

This compound accesses its binding site from the intracellular side of the neuronal membrane.[2] After diffusing across the membrane in its uncharged form, it becomes protonated within the cytoplasm and interacts with a receptor site located in the inner pore of the sodium channel. This binding site is formed by amino acid residues within the S6 transmembrane segments of the four homologous domains (DI-DIV) of the α-subunit.

Site-directed mutagenesis studies on various sodium channel isoforms have identified key residues crucial for the binding of local anesthetics. A highly conserved phenylalanine residue in the S6 segment of domain IV (F1760 in hNaV1.5) is a major determinant of high-affinity, use-dependent block.[3] Although direct mutational studies specifically for this compound are not extensively reported, its structural similarity to other local anesthetics strongly suggests an overlapping binding site.

Quantitative Analysis of this compound's Interaction with Sodium Channels

Sodium Channel SubtypeLidocaine IC50 (µM) - Resting StateLidocaine IC50 (µM) - Inactivated StateReference(s)
hNaV1.5 (cardiac)~300~10-20[4]
nNaV1.5 (neonatal)-17[4]
hNaV1.7 (peripheral nerve)-~2 (high-affinity component)[5]
Wild Type NaV1.71310 ± 870-[6]

Note: IC50 values can vary depending on the experimental conditions, including holding potential and pulse protocol.

Experimental Protocols for Studying this compound-Sodium Channel Interactions

The following sections detail the key experimental methodologies used to characterize the mechanism of action of local anesthetics like this compound on voltage-gated sodium channels.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique for studying the effects of drugs on ion channel function.

Objective: To measure the ionic currents flowing through sodium channels in the presence and absence of this compound and to characterize the state- and use-dependent block.

Protocol:

  • Cell Preparation: HEK293 cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the specific sodium channel subtype of interest. Cells are cultured on glass coverslips.[7]

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.[7]

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.[7]

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[7]

  • Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • The micropipette, filled with the internal solution, is brought into contact with a cell to form a high-resistance "giga-seal" (>1 GΩ).[7]

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.[7]

    • The membrane potential is clamped at a holding potential (e.g., -100 mV) where most channels are in the resting state.

    • Voltage protocols are applied to elicit sodium currents. To study use-dependent block, a train of depolarizing pulses is applied. To study state-dependent block, the holding potential is varied to alter the proportion of channels in the resting versus inactivated states.

    • This compound is applied to the external solution at various concentrations, and the effect on the sodium current is recorded.

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application to determine the percentage of block. Concentration-response curves are generated to calculate the IC50 value. The kinetics of channel activation, inactivation, and recovery from inactivation are also analyzed.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

Objective: To mutate specific amino acids in the sodium channel protein and assess the impact on this compound sensitivity.

Protocol:

  • Plasmid Preparation: A plasmid containing the cDNA of the sodium channel α-subunit is used as a template.[3]

  • Primer Design: Oligonucleotide primers containing the desired mutation are synthesized. The mutation should be located in the middle of the primer with 10-15 bases of correct sequence on either side.[8][9]

  • PCR Mutagenesis: The entire plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers.[8]

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).[8]

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.[3]

  • Sequence Verification: The plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.[3]

  • Functional Expression and Analysis: The mutated channel is expressed in a suitable cell system (e.g., HEK293 cells), and whole-cell voltage-clamp recordings are performed to determine the effect of the mutation on this compound's blocking potency.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the interaction of drugs with lipid membranes and membrane-embedded proteins at an atomic level.

Objective: To determine the location and orientation of this compound within a model lipid membrane and to study its interaction with specific domains of the sodium channel protein.

Protocol:

  • Sample Preparation:

    • Lipid Vesicles: Multilamellar or unilamellar vesicles are prepared from phospholipids (e.g., phosphatidylcholine) to mimic the cell membrane.[10]

    • Isotope Labeling: For protein interaction studies, the protein or a specific domain (e.g., the S6 segment) may be isotopically labeled with ¹⁵N or ¹³C. This compound can also be selectively deuterated.[10]

    • Reconstitution: The labeled protein is reconstituted into the lipid vesicles.

  • NMR Data Acquisition:

    • Solid-State NMR: For membrane-bound proteins, solid-state NMR techniques like Magic Angle Spinning (MAS) are used.[10]

    • Solution NMR: For studying the interaction with smaller, soluble protein fragments.[11]

    • A variety of NMR experiments can be performed, including 1D and 2D correlation spectroscopy (e.g., ¹H-¹⁵N HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to identify residues in close proximity.[11]

  • Data Analysis:

    • Chemical Shift Perturbation: Changes in the chemical shifts of protein or lipid resonances upon addition of this compound indicate binding.

    • NOE Analysis: The presence of NOE cross-peaks between this compound and specific amino acid residues provides distance constraints to map the binding site.

    • Relaxation Studies: Can provide information on the dynamics of the interaction.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Dibucaine_Signaling_Pathway cluster_membrane Neuronal Membrane Dibucaine_ext This compound (Uncharged) Dibucaine_int This compound (Protonated) Dibucaine_ext->Dibucaine_int Diffusion Na_Channel Voltage-Gated Sodium Channel Open Open Dibucaine_int->Open High-affinity binding Inactivated Inactivated Dibucaine_int->Inactivated High-affinity binding Resting Resting Resting->Open Depolarization Open->Resting Repolarization Open->Inactivated Inactivation Inactivated->Resting Repolarization Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Cell Culture & Transfection Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Pipette_Fab Pipette Fabrication Pipette_Fab->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Drug_App Drug Application Voltage_Clamp->Drug_App Data_Acq Data Acquisition Drug_App->Data_Acq IC50_Calc IC50 Calculation Data_Acq->IC50_Calc Kinetics_Analysis Kinetic Analysis Data_Acq->Kinetics_Analysis Site_Directed_Mutagenesis_Workflow cluster_molecular Molecular Biology cluster_functional Functional Analysis Plasmid_Prep Plasmid Preparation Primer_Design Primer Design Plasmid_Prep->Primer_Design PCR PCR Mutagenesis Primer_Design->PCR Digestion DpnI Digestion PCR->Digestion Transformation Transformation in E. coli Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Expression in Hek293 cells Sequencing->Expression Electrophysiology Electrophysiological Recording Expression->Electrophysiology

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibucaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibucaine hydrochloride, also known as cinchocaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[2][3] Due to its high potency and toxicity, its parenteral use is generally restricted to spinal anesthesia.[4] It is more commonly formulated in topical preparations such as creams and ointments for the temporary relief of pain and itching associated with skin and anorectal conditions.[1][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound hydrochloride are summarized in the tables below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

General and Physical Properties
PropertyValueReference
Chemical Name 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide hydrochloride[1]
Molecular Formula C₂₀H₃₀ClN₃O₂[5]
Molecular Weight 379.92 g/mol [2]
CAS Number 61-12-1[5]
Appearance White or nearly white crystalline powder; hygroscopic[1]
Melting Point 95-97.5 °C[1]
pKa ~8 (estimated for tertiary amine)[6]
Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound hydrochloride exhibits varying solubility in different solvents.

SolventSolubilityReference
Water ≥40.2 mg/mL; Freely soluble; 76 mg/mL; 100 mg/mL[2][7][8][9]
Ethanol ≥41.4 mg/mL[7]
DMSO ≥11.9 mg/mL; 55 mg/mL; 76 mg/mL; 100 mg/mL[2][7][10][11]
Methanol Highly soluble[1]
Acetone Soluble[1]
Chloroform Soluble[1]
Ether Insoluble[1]

Note: The reported solubility values for this compound hydrochloride in water and DMSO vary across different sources, which may be attributable to differences in experimental conditions such as temperature and pH.

Spectral Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound hydrochloride.

Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound hydrochloride. The spectrum would display distinct signals for the aromatic protons of the quinoline ring, the protons of the butoxy side chain, and the protons of the diethylaminoethyl group.[14][15][16]

Mechanism of Action: Sodium Channel Blockade

This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action is state-dependent, with a higher affinity for open and inactivated channels. The uncharged form of this compound crosses the cell membrane and, once inside the neuron, the protonated form binds to a specific site within the inner pore of the sodium channel. This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3][17][18][19]

Dibucaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Dibucaine_HCl_ext This compound HCl (Charged) Dibucaine_base_ext This compound (Uncharged) Dibucaine_HCl_ext->Dibucaine_base_ext Equilibration Dibucaine_base_int This compound (Uncharged) Dibucaine_base_ext->Dibucaine_base_int Diffusion Na_channel Voltage-Gated Na+ Channel Block Conduction Block Na_channel->Block Inhibition Dibucaine_H_int This compound-H+ (Charged) Dibucaine_base_int->Dibucaine_H_int Protonation Dibucaine_H_int->Na_channel Binds to inner pore

Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound hydrochloride.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound hydrochloride in an aqueous buffer.

Shake_Flask_Workflow Start Start Prep_Buffer Prepare aqueous buffer (e.g., phosphate buffer pH 7.4) Start->Prep_Buffer Add_Excess Add excess solid this compound HCl to the buffer in a sealed flask Prep_Buffer->Add_Excess Equilibrate Equilibrate on a shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) Add_Excess->Equilibrate Sample Withdraw an aliquot of the suspension Equilibrate->Sample Separate Separate solid from the supernatant (e.g., centrifugation or filtration) Sample->Separate Dilute Dilute the supernatant with a suitable solvent if necessary Separate->Dilute Analyze Analyze the concentration of This compound HCl in the supernatant by a validated analytical method (e.g., HPLC-UV) Dilute->Analyze Calculate Calculate the solubility (e.g., in mg/mL) Analyze->Calculate End End Calculate->End

Experimental workflow for the shake-flask solubility determination.

Methodology:

  • Preparation of the Aqueous Medium: Prepare a buffer solution of the desired pH (e.g., phosphate buffer at pH 7.4) and temperature (e.g., 25°C or 37°C).

  • Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a known volume of the prepared buffer in a sealed, screw-cap flask or vial. The presence of undissolved solid should be visible.

  • Equilibration: Place the flask on an orbital shaker and agitate at a constant speed and temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Separate the undissolved solid from the liquid phase by centrifugation at a high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of this compound hydrochloride in the selected medium based on the measured concentration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for assessing the purity of a this compound hydrochloride sample.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 4.6) in a specific ratio (e.g., 40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at a wavelength of 230 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Methodology:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound Hydrochloride Reference Standard and dissolve it in the mobile phase to prepare a standard solution of a known concentration.

  • Sample Solution Preparation: Accurately weigh the this compound hydrochloride sample to be tested and dissolve it in the mobile phase to prepare a sample solution with a concentration similar to the standard solution.

  • Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis: Record the chromatograms and determine the area of the main peak and any impurity peaks in the sample chromatogram.

  • Purity Calculation: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the area of the peak in the standard chromatogram. The percentage of any impurities can be determined by the area normalization method.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound hydrochloride. The tabulated data, along with the detailed experimental protocols and mechanistic diagrams, offer valuable resources for researchers, scientists, and drug development professionals working with this potent local anesthetic. A thorough understanding of these properties is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound hydrochloride.

References

Dibucaine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Structural Components Influencing Anesthetic Potency and Toxicity

Dibucaine, a potent and long-acting amide-type local anesthetic, has been a subject of extensive research aimed at understanding the intricate relationship between its chemical structure and biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of local anesthetics.

Core Structure of this compound

This compound's chemical structure is characterized by three key moieties: a lipophilic quinoline ring system, an intermediate amide linker, and a hydrophilic tertiary amine (diethylaminoethyl group). The anesthetic and toxicological properties of this compound are intricately linked to the nature and substitution of these three components.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueSource
Molecular Weight343.46 g/mol [1]
pKa8.8[2]
LogP (Octanol-Water Partition Coefficient)4.4[1]
Subcutaneous LD50 (Rat)27 mg/kg[3]
Intraperitoneal LD50 (Mouse)24.5 mg/kg[1]
Subcutaneous LD50 (Mouse)28.5 mg/kg[1]

Table 2: In Vitro Activity of this compound

Target/AssayIC50Cell Line/SystemSource
MAP Kinase (induced by potassium chloride)17.7 ± 1.0 µMPC12 cells[4]
MAP Kinase (induced by ionomycin)62.5 ± 2.2 µMPC12 cells[4]

Structure-Activity Relationship Analysis

The potency and duration of action of local anesthetics like this compound are generally correlated with their lipophilicity, while the onset of action is influenced by the pKa.[2][5] The SAR of this compound can be analyzed by considering modifications to its three main structural components.

The Quinoline Ring (Lipophilic Moiety)

The bulky and lipophilic quinoline ring is a critical determinant of this compound's high potency.[2][6]

  • Lipophilicity and Potency: Increased lipophilicity of the aromatic ring generally leads to higher anesthetic potency. This is because a more lipophilic molecule can more readily partition into the lipid bilayer of the nerve membrane to reach its binding site on the sodium channel.[5]

  • Substituents: The butoxy group at the 2-position of the quinoline ring significantly contributes to this compound's lipophilicity and, consequently, its high potency. Altering the length of this alkoxy chain would be expected to modulate potency, with an optimal length likely existing beyond which membrane fluidity might be unfavorably altered.

  • Aromatic System: The quinoline ring itself is crucial. Its aromatic nature is thought to facilitate a π-stacking interaction with aromatic amino acid residues, such as phenylalanine, within the sodium channel's inner pore, which may contribute to a more stable drug-receptor complex and prolonged blockade.[7]

The Amide Linker (Intermediate Chain)

The amide linkage in this compound is more resistant to hydrolysis by plasma esterases compared to the ester linkage found in procaine-type local anesthetics.[5]

  • Duration of Action: This metabolic stability is a key factor in this compound's long duration of action.

  • Steric Hindrance: Modifications that introduce steric hindrance around the amide bond could further slow metabolic breakdown, potentially prolonging the anesthetic effect but also possibly increasing systemic toxicity.

The Diethylaminoethyl Group (Hydrophilic Moiety)

The tertiary amine group is essential for the water solubility of the hydrochloride salt formulation and for the mechanism of action of this compound.

  • Ionization and Receptor Binding: The pKa of the tertiary amine determines the degree of ionization at physiological pH. The uncharged form of this compound is thought to be responsible for diffusing across the nerve membrane, while the protonated, charged form is believed to be the active species that binds to the sodium channel receptor from the intracellular side.[8]

  • Alkyl Substituents: The nature of the alkyl groups on the nitrogen atom influences the hydrophilicity of this portion of the molecule and can affect the overall pKa. Changes to these groups can therefore impact both the onset and duration of action. For instance, increasing the size of the alkyl groups could increase lipophilicity and potency up to a certain point.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.

Dibucaine_Mechanism_of_Action This compound's Primary Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Dibucaine_Uncharged This compound (Uncharged) Membrane_Diffusion Diffusion Dibucaine_Uncharged->Membrane_Diffusion Dibucaine_Charged This compound (Protonated) Membrane_Diffusion->Dibucaine_Charged Enters Cytoplasm Na_Channel Voltage-Gated Sodium Channel (Open State) Dibucaine_Charged->Na_Channel Binds to intracellular pore Protonation Protonation Blocked_Channel Blocked Sodium Channel No_Action_Potential Blockade of Nerve Impulse Blocked_Channel->No_Action_Potential Prevents Na+ influx Action_Potential Nerve Impulse (Action Potential) Action_Potential->Na_Channel Opens Channel

Caption: Mechanism of sodium channel blockade by this compound.

This compound, in its uncharged form, diffuses across the neuronal membrane.[8] Once inside the relatively acidic cytoplasm, the tertiary amine becomes protonated. This cationic form of this compound then binds to a specific receptor site within the pore of open voltage-gated sodium channels, effectively blocking the influx of sodium ions. This action prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a local anesthetic effect.[8]

Additionally, some studies suggest that this compound may have effects on other signaling pathways. For instance, it has been shown to inhibit the activation of the mitogen-activated protein (MAP) kinase pathway, which could contribute to its overall pharmacological profile.[4]

Experimental Protocols

The evaluation of the anesthetic potency and toxicity of this compound and its analogs involves a combination of in vitro and in vivo assays.

In Vitro: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique is the gold standard for assessing the direct effect of a compound on ion channels.

Patch_Clamp_Workflow Patch-Clamp Electrophysiology Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing NaV1.5) Pipette_Prep 2. Micropipette Fabrication and filling with internal solution Cell_Culture->Pipette_Prep Seal_Formation 3. Giga-ohm Seal Formation on single cell Pipette_Prep->Seal_Formation Whole_Cell 4. Whole-Cell Configuration (membrane rupture) Seal_Formation->Whole_Cell Baseline_Recording 5. Baseline Sodium Current Recording (Voltage Clamp) Whole_Cell->Baseline_Recording Drug_Application 6. Application of this compound Analog Baseline_Recording->Drug_Application Post_Drug_Recording 7. Recording of Sodium Current in presence of analog Drug_Application->Post_Drug_Recording Data_Analysis 8. Data Analysis (IC50 determination) Post_Drug_Recording->Data_Analysis

Caption: Workflow for assessing sodium channel blockade.

Methodology:

  • Cell Preparation: A cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with the gene for NaV1.5) is cultured.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition. The external solution mimics the extracellular environment.

  • Seal Formation: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch under the pipette, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -100 mV), and depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: this compound or its analogs are perfused into the external solution at various concentrations.

  • Data Acquisition and Analysis: The reduction in the peak sodium current in the presence of the drug is measured. A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

In Vivo: Rat Sciatic Nerve Block for Anesthetic Potency and Duration

This model assesses the functional anesthetic effect of a compound in a living animal.

Methodology:

  • Animal Preparation: A rat is anesthetized, and the area around the sciatic notch is shaved and sterilized.

  • Nerve Localization: A nerve stimulator is used to precisely locate the sciatic nerve.

  • Injection: A specific volume and concentration of the this compound analog solution are injected at the sciatic notch.

  • Assessment of Sensory Block: The withdrawal response to a noxious stimulus (e.g., a thermal stimulus from a radiant heat source or mechanical stimulus from von Frey filaments) applied to the hind paw is measured at regular intervals. The latency to withdrawal is recorded.

  • Assessment of Motor Block: Motor function is assessed by observing the animal's gait or by measuring grip strength.

  • Data Analysis: The onset of anesthesia, the duration of the sensory and motor block, and the overall potency are determined.

In Vivo: Acute Toxicity Testing for LD50 Determination

This is performed to determine the lethal dose of a compound.

Methodology:

  • Animal Groups: Several groups of mice or rats are used, with each group receiving a different dose of the this compound analog, typically administered subcutaneously or intraperitoneally.

  • Dose Administration: The compound is administered, and the animals are closely observed for signs of toxicity (e.g., convulsions, respiratory distress, changes in behavior).

  • Observation Period: The animals are observed for a set period, typically 24 to 72 hours, and the number of mortalities in each group is recorded.

  • LD50 Calculation: Statistical methods (e.g., probit analysis) are used to calculate the LD50, which is the dose that is lethal to 50% of the animals.

Conclusion

References

In Vitro Effects of Dibucaine on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of dibucaine on neuronal cells. This compound, a potent local anesthetic, has been the subject of numerous studies to elucidate its mechanisms of action and potential neurotoxicity. This document synthesizes key findings on its impact on neuronal cell viability, signaling pathways, and mitochondrial function, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex interactions through signaling pathway diagrams.

Core Mechanisms and Cytotoxicity

This compound's primary anesthetic effect stems from its ability to block voltage-gated sodium channels in neurons.[1] It diffuses across the neuronal membrane in its uncharged form, and once inside the cytoplasm, its protonated form blocks the sodium channel pore from the cytoplasmic side, preferentially affecting actively firing neurons.[1] Beyond its anesthetic properties, in vitro studies have demonstrated that this compound can induce neuronal cell death, primarily through apoptosis and necrosis, in a concentration-dependent manner.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various in vitro studies on neuronal and related cell lines.

Cell LineParameterThis compound ConcentrationEffectReference
SK-N-MC (Human Neuroblastoma)Apoptosis InductionDose-dependentInduces apoptosis, characterized by morphological nuclear changes and DNA fragmentation.[3]
GT1-7 (Neural Cells)Cytochrome c Release Inhibition100-300 µMInhibited BH3 peptide-initiated release of cytochrome c from mitochondria.[4][5]
Adult Rat Brain MitochondriaCytochrome c Release Inhibition200 µMCompletely inhibited robust cytochrome c release induced by Bax and cBid.[4][5]
PC12 CellsMAP Kinase Activation Inhibition (IC50)16.2 ± 0.2 µMInhibited the activation of MAP kinase mediated by L-type Ca2+ channels.[6]
PC12 Cellsc-Fos Expression InhibitionConcentrations that inhibit MAP kinaseSuppressed the expression of c-Fos induced by potassium chloride.[6]
Neocortical Slices (Rat)Anoxic Depolarization Onset1 µMDelayed ouabain-induced anoxic depolarization onset by ~60%.[7]
Neocortical Slices (Rat)Anoxic Depolarization Onset1 µMDelayed OGD-evoked anoxic depolarization onset by ~54%.[7]
3T3 Fibroblasts & HaCat KeratinocytesCytotoxicity0.02-0.30 mMFound to be toxic to the cells in culture.[8]

Key Signaling Pathways Affected by this compound

This compound's interaction with neuronal cells extends to the modulation of several critical signaling pathways, primarily related to apoptosis and cellular stress.

Apoptotic Pathway

This compound has been shown to induce apoptosis in human neuroblastoma cells.[3] This process involves an increase in intracellular calcium levels and the generation of oxygen free radicals.[3] Furthermore, this compound interacts with the mitochondrial apoptotic pathway by inhibiting the release of cytochrome c, a key event in the activation of caspases.[4][5] It appears to achieve this by interacting directly with the lipid membrane, thereby inhibiting Bax-induced permeability changes, downstream of Bax insertion into the mitochondrial outer membrane.[4][5]

Dibucaine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Neuronal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dibucaine_ext This compound Dibucaine_int This compound (intracellular) Dibucaine_ext->Dibucaine_int Diffuses across membrane Membrane Ca_increase ↑ Intracellular Ca²⁺ Dibucaine_int->Ca_increase ROS ↑ Oxygen Free Radicals Dibucaine_int->ROS CytoC_release Cytochrome c Release Dibucaine_int->CytoC_release Inhibits (100-300 µM) Apoptosis Apoptosis Ca_increase->Apoptosis ROS->Apoptosis Bax Bax Mito_membrane Bax->Mito_membrane Inserts into membrane CytoC_release->Apoptosis Activates Caspases Mito_membrane->CytoC_release Induces

This compound's influence on apoptotic signaling pathways.
MAP Kinase Pathway

In PC12 cells, this compound has been found to inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway.[6] This inhibition is mediated by its effect on L-type calcium channels and subsequently suppresses the expression of c-Fos, a downstream target of the MAP kinase pathway.[6]

Dibucaine_MAPK_Pathway KCl KCl (50 mM) L_type_Ca_Channel L-type Ca²⁺ Channel KCl->L_type_Ca_Channel Depolarizes Ca_influx ↑ Intracellular Ca²⁺ L_type_Ca_Channel->Ca_influx Opens MAPK_activation MAP Kinase Activation Ca_influx->MAPK_activation c_Fos c-Fos Expression MAPK_activation->c_Fos This compound This compound (IC₅₀ = 16.2 µM) This compound->MAPK_activation Inhibits

Inhibition of the MAP kinase pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are summaries of key experimental protocols used to investigate the effects of this compound on neuronal cells.

Cell Viability and Cytotoxicity Assays

A common method to assess the impact of this compound on neuronal cell viability is the MTT assay.

  • Cell Culture : Human SH-SY5Y neuroblastoma cells are cultured in appropriate media.

  • Treatment : Cells are exposed to varying concentrations of this compound for a defined period (e.g., 10 minutes).

  • MTT Assay :

    • After treatment, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Cells are incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cells. The LD50 (the concentration at which 50% of cells are dead) can be calculated.

Apoptosis Detection

Apoptosis can be detected through several methods, including DAPI staining and DNA fragmentation analysis.

  • DAPI Staining :

    • SK-N-MC human neuroblastoma cells are treated with this compound.

    • Cells are fixed and then stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

    • Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, are visualized using fluorescence microscopy to identify apoptotic cells.[3]

  • DNA Fragmentation Assay :

    • DNA is extracted from this compound-treated cells.

    • The DNA is subjected to agarose gel electrophoresis.

    • A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[3]

Measurement of Intracellular Calcium

Changes in intracellular calcium levels in response to this compound can be measured using fluorescent calcium indicators.

  • Cell Loading : Neuronal cells (e.g., SK-N-MC) are loaded with a calcium-sensitive fluorescent dye.

  • Treatment : The cells are then exposed to this compound in either a calcium-containing or calcium-free buffer.

  • Fluorescence Measurement : The fluorescence intensity is measured over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium concentration.[3]

Mitochondrial Cytochrome c Release Assay

The release of cytochrome c from mitochondria into the cytosol is a key indicator of apoptosis.

  • Mitochondrial Isolation : Mitochondria are isolated from neuronal cells (e.g., GT1-7) or brain tissue.

  • Treatment : Isolated mitochondria are incubated with a BH3 peptide and/or Bax in the presence or absence of this compound (e.g., 100-300 µM).

  • Fractionation : The mitochondrial suspension is centrifuged to separate the mitochondrial pellet from the supernatant (containing released proteins).

  • Western Blotting : The supernatant is analyzed by Western blotting using an antibody specific for cytochrome c to determine the amount released.[4][5]

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, SK-N-MC) Dibucaine_Treatment Incubation with Varying this compound Concentrations Cell_Culture->Dibucaine_Treatment Viability Cell Viability (MTT Assay) Dibucaine_Treatment->Viability Apoptosis Apoptosis Detection (DAPI, DNA Ladder) Dibucaine_Treatment->Apoptosis Calcium Intracellular Ca²⁺ (Fluorescent Dyes) Dibucaine_Treatment->Calcium Mito Mitochondrial Function (Cytochrome c Release) Dibucaine_Treatment->Mito Signaling Signaling Pathway Analysis (Western Blot for MAP Kinase) Dibucaine_Treatment->Signaling

General workflow for in vitro studies of this compound.

Conclusion

In vitro studies have provided significant insights into the multifaceted effects of this compound on neuronal cells. Beyond its well-established role as a sodium channel blocker, this compound demonstrates concentration-dependent neurotoxicity, inducing apoptosis through mechanisms involving increased intracellular calcium, oxidative stress, and modulation of the mitochondrial apoptotic pathway. Furthermore, it influences key signaling cascades such as the MAP kinase pathway. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating further investigation into the precise molecular targets of this compound and the development of strategies to mitigate its potential neurotoxic effects.

References

The Dance of Disruption: An In-depth Technical Guide to Dibucaine's Interaction with Lipid Bilayers and Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the multifaceted interactions between the local anesthetic dibucaine and lipid bilayers, the fundamental components of cell membranes. By delving into the biophysical and biochemical consequences of this interaction, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, its effects on membrane structure and function, and the experimental methodologies used to elucidate these phenomena.

Core Interaction: Partitioning and Localization

This compound, an amphiphilic molecule, readily partitions into lipid bilayers from the aqueous phase. The extent of this partitioning is significantly higher in acidic phospholipid membranes compared to neutral ones, with a partition coefficient exceeding 3000 in the former.[1] This preferential interaction is driven by both electrostatic and hydrophobic forces.[2]

Once within the membrane, this compound's localization is not uniform. Evidence from ¹H and ³¹P magic-angle spinning (MAS) NMR spectroscopy indicates that the aromatic ring of this compound resides in the lipid-water interface, specifically in the upper chain/glycerol region.[3] The hydrophobic side chain of this compound orients towards the hydrocarbon core of the bilayer.[3] This strategic positioning allows this compound to exert a profound influence on the physical properties of the membrane.

Quantitative Effects on Lipid Bilayer Properties

The incorporation of this compound into lipid bilayers induces significant and quantifiable changes in their physical characteristics. These alterations are crucial to its anesthetic and, potentially, its toxic effects.

Table 1: Effects of this compound on Lipid Bilayer Fluidity and Phase Transitions
ParameterLipid SystemThis compound ConcentrationObserved EffectReference
Gel-Liquid Crystalline Transition Temperature (Tc) Acidic Phospholipids (PS, DPPG)1 x 10⁻⁴ MSignificant reduction in Tc[1]
Neutral Phospholipids (DPPC)1 x 10⁻⁴ MNo alteration in Tc[1]
Neutral Phospholipids (DPPC)2 x 10⁻³ MSignificant increase in fluidity[1]
Membrane Fluidity (Fluorescence Polarization) Acidic Phospholipid Vesicles1 x 10⁻⁴ MIncrease in probe rotation rate, indicating increased fluidity[1]
Rotational Correlation Time (Anisotropy Decay) Phospholipid VesiclesNot specifiedIncreased to ~4 ns (from 0.06 ns for free this compound)[4]
Fluorescence Lifetime Phospholipid VesiclesNot specifiedDecreased to ~2.6 ns (from 3.3 ns for free this compound)[4]
Table 2: Binding and Kinetic Parameters of this compound Interaction
ParameterModel SystemValueReference
Intrinsic Dissociation Constant (Kd) Unilamellar Phospholipid Vesicles2.9 mM[4]
Maximum Binding Extent Unilamellar Phospholipid Vesicles~1 drug molecule per phospholipid molecule[4]
Relaxation Time (τmax) of Gel-Liquid Crystalline Transition DPPC Multilamellar VesiclesDecreased by a factor of ~2 with increasing this compound/lipid mole ratio (0 to 0.013)[5][6]
Formation Constant (Lipid P=O and Anesthetic N-H) Water-in-oil (CCl4) reversed micelles250 M⁻¹[7]

Impact on Membrane Domains and Supramolecular Structure

Modern cell membrane models emphasize the existence of specialized microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains play critical roles in cell signaling and protein trafficking. This compound has been shown to interact with and alter these structures.

In ternary liposomes composed of DOPC, DPPC, and cholesterol, which mimic raft-like domains, this compound induces a reduction in the miscibility transition temperature (Tc) of the liquid-ordered (Lo) and liquid-disordered (Ld) phases.[8][9] This is accompanied by a reduction in the line tension at the Lo/Ld phase boundary.[8][9] At a concentration of 0.2 mM, this compound increases the fluidity of Lo phase membranes.[9] These findings suggest that this compound can disrupt the organization and stability of lipid rafts, potentially affecting the function of raft-associated proteins like ion channels.[8][10]

Experimental Methodologies: A Closer Look

Understanding the interaction of this compound with lipid bilayers requires a suite of sophisticated biophysical techniques. Below are detailed protocols for some of the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound on the phase transition temperature (Tc) of lipid vesicles.

Methodology:

  • Vesicle Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC, DPPS) by thin-film hydration. Briefly, dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with a buffer solution (e.g., Tris-HCl) with or without this compound at a specific concentration.

  • Sample Preparation: Load the lipid dispersion into an aluminum DSC pan and seal it. Prepare a reference pan containing the same buffer solution without lipids.

  • DSC Measurement: Place the sample and reference pans in the calorimeter. Heat the samples at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The DSC thermogram will show an endothermic peak at the Tc. The peak temperature and the area under the peak (enthalpy of transition) are analyzed to determine the effect of this compound. A shift in the peak to a lower temperature indicates a fluidizing effect.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Lipid_Film Lipid Film Formation Hydration Hydration with this compound Solution Lipid_Film->Hydration Vesicles Lipid Vesicle Suspension Hydration->Vesicles Loading Load into DSC Pans Vesicles->Loading Heating Controlled Heating Loading->Heating Thermogram Generate Thermogram Heating->Thermogram Peak_Analysis Analyze Peak Temperature (Tc) Thermogram->Peak_Analysis Enthalpy Calculate Enthalpy Thermogram->Enthalpy

DSC experimental workflow for assessing this compound's effect on lipid phase transitions.
Fluorescence Spectroscopy

Objective: To assess changes in membrane fluidity and the local environment of this compound upon binding.

Methodology (Fluorescence Polarization/Anisotropy):

  • Probe Incorporation: Prepare lipid vesicles as described for DSC. Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the vesicles by incubation.

  • This compound Addition: Add varying concentrations of this compound to the vesicle suspension.

  • Fluorescence Measurement: Excite the sample with vertically polarized light at the probe's excitation wavelength. Measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

  • Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor. A decrease in anisotropy indicates an increase in the rotational freedom of the probe, and thus, an increase in membrane fluidity.

Methodology (Time-Resolved Fluorescence):

  • Sample Preparation: Prepare vesicles with incorporated this compound.

  • Lifetime Measurement: Excite the sample with a pulsed light source and measure the decay of the fluorescence intensity over time.

  • Anisotropy Decay: Measure the time-dependent decay of fluorescence anisotropy to determine the rotational correlation time of this compound within the membrane.

Workflow Diagram:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Vesicles Prepare Lipid Vesicles Probe Incorporate Fluorescent Probe (e.g., DPH) Vesicles->Probe This compound Add this compound Probe->this compound Excitation Excite with Polarized Light This compound->Excitation Emission Measure Parallel & Perpendicular Emission Excitation->Emission Anisotropy Calculate Anisotropy Emission->Anisotropy Fluidity Infer Membrane Fluidity Anisotropy->Fluidity

Fluorescence spectroscopy workflow for membrane fluidity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the location and orientation of this compound within the lipid bilayer and its effect on lipid mobility.

Methodology:

  • Sample Preparation: Prepare hydrated multilamellar vesicles containing a known concentration of this compound. For specific localization studies, isotopically labeled (e.g., ²H) this compound may be used.

  • NMR Spectroscopy: Acquire ³¹P and ¹H magic-angle spinning (MAS) NMR spectra. ³¹P NMR provides information on the overall bilayer structure and headgroup conformation. ¹H MAS NMR, including nuclear Overhauser enhancement spectroscopy (NOESY), provides information on the proximity of this compound protons to lipid protons, allowing for localization.

  • Data Analysis: Analyze the chemical shifts, peak broadening, and NOE cross-peaks to determine the average location of this compound and its influence on the mobility of different lipid segments (headgroup vs. acyl chains).

Interactions with Membrane Proteins and Signaling Pathways

This compound's effects are not limited to the lipidic component of the membrane. It also interacts with and modulates the function of integral and peripheral membrane proteins.

The primary mechanism of local anesthesia is the blockade of voltage-gated sodium channels.[11] this compound, in its uncharged form, diffuses across the neuronal membrane.[11] Once in the cytoplasm, it becomes protonated and blocks the channel pore from the intracellular side, preferentially inhibiting neurons that are actively firing.[11]

Furthermore, this compound has been shown to inhibit the (Ca²⁺ + Mg²⁺)-ATPase in sarcoplasmic reticulum membranes.[12] It can also modulate signaling pathways. For instance, this compound inhibits the activation of the mitogen-activated protein (MAP) kinase signaling pathway in PC12 cells, which is involved in synaptic modification.[13] This inhibition occurs at concentrations that also suppress the expression of c-Fos, an immediate early gene involved in neuronal plasticity.[13] this compound has also been observed to reduce the rates of endocytosis and delay exocytosis in Trypanosoma cruzi.[14]

Signaling Pathway Diagram:

Dibucaine_Signaling This compound This compound Membrane Cell Membrane This compound->Membrane partitions into NaChannel Voltage-gated Na+ Channel This compound->NaChannel blocks CaChannel L-type Ca2+ Channel This compound->CaChannel inhibits MAPK_Pathway MAP Kinase Pathway This compound->MAPK_Pathway inhibits Endocytosis Endocytosis This compound->Endocytosis reduces Exocytosis Exocytosis This compound->Exocytosis delays Nerve_Impulse Nerve Impulse Propagation NaChannel->Nerve_Impulse prevents cFos c-Fos Expression MAPK_Pathway->cFos leads to

Simplified overview of this compound's impact on key cellular signaling pathways.

Conclusion

The interaction of this compound with lipid bilayers and cell membranes is a complex interplay of electrostatic and hydrophobic forces, leading to significant alterations in membrane structure and function. By fluidizing the membrane, disrupting lipid domains, and directly interacting with key membrane proteins, this compound exerts its potent anesthetic effects. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the molecular mechanisms of local anesthetics and the development of new therapeutic agents with improved efficacy and safety profiles. A thorough understanding of these fundamental interactions is paramount for advancing the fields of pharmacology, drug delivery, and membrane biophysics.

References

Pharmacological Profile of Dibucaine for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibucaine, a potent long-acting amide local anesthetic, has been a subject of extensive research due to its profound effects on cellular physiology. Beyond its clinical use in surface anesthesia, this compound serves as a valuable pharmacological tool to investigate fundamental biological processes. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, but emerging evidence reveals its influence on a variety of other cellular targets, including mitochondrial function and intracellular signaling cascades. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its applications in research. We present its physicochemical properties, quantitative data on its potency and toxicity, detailed methodologies for key experiments, and a visual representation of the signaling pathways it modulates.

Physicochemical and Pharmacokinetic Properties

This compound's biological activity is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for designing and interpreting in vitro and in vivo experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide[1]
Molecular Formula C₂₀H₂₉N₃O₂[1]
Molecular Weight 343.46 g/mol [1]
pKa 8.8[2]
Octanol/Water Partition Coefficient (logP) 4.4[1]
Solubility Soluble in alcohol and acetone; slightly soluble in water.[1]

Table 2: Pharmacokinetic Parameters of this compound (Rat Model)

ParameterValueRoute of AdministrationReference
t½ (alpha) 37.7 minIntraperitoneal[3]
t½ (beta) 11.2 hIntraperitoneal[3]
Tissue Distribution High in small intestine, lung, spleen, liver, kidney, and stomachIntraperitoneal[3]
Excretion (3 days) Urinary: 39.4%, Fecal: 49.0%Intraperitoneal[3]
Biliary Excretion (48 h) 53%Intraperitoneal (bile duct-cannulated)[3]

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound's pharmacological effects are multifaceted, extending beyond its well-established role as a sodium channel blocker.

Primary Target: Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[4][5] This action inhibits the initiation and propagation of action potentials, leading to its local anesthetic effect.[6]

  • Mechanism of Blockade: this compound, in its uncharged form, diffuses across the neuronal membrane.[4] Once inside the cytoplasm, it becomes protonated and binds to a receptor site within the pore of the sodium channel from the intracellular side.[4] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization.[7]

  • Use-Dependence: The blocking effect of this compound is more pronounced in rapidly firing neurons. This "use-dependent" or "phasic" block occurs because the drug has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during high-frequency neuronal activity.[8]

cluster_membrane Neuronal Membrane Dibucaine_ext This compound (Uncharged) Dibucaine_int This compound (Charged) Dibucaine_ext->Dibucaine_int Diffusion Na_Channel Voltage-Gated Sodium Channel Action_Potential_Block Blockade of Action Potential Na_Channel->Action_Potential_Block Inhibition of Na+ influx Dibucaine_int->Na_Channel Binds to intracellular pore KCl KCl Depolarization L_type_Ca_Channel L-type Ca2+ Channel KCl->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ras Ras Ca_Influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAP Kinase) MEK->ERK c_Fos c-Fos Expression ERK->c_Fos This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->Ras Potentially Inhibits This compound This compound Membrane_Fluidity ↑ Membrane Fluidity This compound->Membrane_Fluidity Ca_Influx ↑ Intracellular Ca2+ This compound->Ca_Influx ROS ↑ Reactive Oxygen Species This compound->ROS Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondria Mitochondria Ca_Influx->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Bid Bid Caspase8->Bid Cleavage Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis Start Start Prepare Prepare Cell (e.g., HEK293 with Nav1.x) Start->Prepare Patch Establish Whole-Cell Patch-Clamp Prepare->Patch Hold Hold at -120 mV Patch->Hold Pulse Apply Voltage Protocol (e.g., depolarizing pulse) Hold->Pulse Record Record Sodium Current Pulse->Record Apply_Drug Apply this compound Record->Apply_Drug Control Apply_Drug->Hold Repeat at different [this compound] Analyze Analyze Data (IC50, kinetics) Apply_Drug->Analyze End End Analyze->End

References

Dibucaine as a Tool for Studying Ion Channel Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibucaine, one of the most potent long-acting local anesthetics, serves as a powerful pharmacological tool for the detailed investigation of ion channel kinetics and function.[1] Its primary clinical action is the blockade of voltage-gated sodium channels (Na_v_), but its utility in a research context is broadened by its significant interactions with other key ion channels, including ryanodine receptors (RyR), calcium channels (Ca_v_), and potassium channels (K_v_).[2][3][4] This guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its interactions, details experimental protocols for its use, and visualizes the complex molecular pathways and workflows involved in its application as a research tool.

Mechanism of Action and Kinetic Effects on Major Ion Channel Families

This compound exerts its effects by physically interacting with and modulating the function of several classes of ion channels. Its high lipid solubility allows it to readily partition into the cell membrane, gaining access to binding sites that are often located within the channel pore or at lipid-facing interfaces.

Voltage-Gated Sodium Channels (Na_v_)

The canonical mechanism of local anesthetics is the blockade of Na_v_ channels, which prevents the initiation and propagation of action potentials.[1] this compound's interaction is characterized by a sophisticated, state-dependent inhibition.

  • State-Dependent Block: this compound exhibits a significantly higher affinity for the open and inactivated states of Na_v_ channels compared to the resting state.[5][6] This principle, known as the Modulated Receptor Hypothesis, explains its "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of neuronal firing.[5][7] This makes this compound an excellent tool for studying the conformational changes that channels undergo during gating.

  • Binding and Access: this compound, in its uncharged form, crosses the neuronal plasma membrane.[7] Once in the cytoplasm, it becomes protonated, and this charged form enters and occludes the channel pore from the intracellular side.[7] The binding site is located within the pore, with key interactions involving amino acid residues in the S6 transmembrane segments of the channel's domains.[8][9] Specifically, studies have highlighted the importance of an aromatic phenylalanine residue in domain IV (F1764 in the rat brain Na_v_1.2a isoform) as a critical determinant for high-affinity, state-dependent binding.[8][10]

  • Kinetic Effect: By binding preferentially to the inactivated state, this compound stabilizes this conformation, effectively prolonging the channel's refractory period and slowing the recovery of available channels.[10] At a concentration of 1 µM, this compound can significantly delay the onset of anoxic depolarization in brain slices, a process heavily dependent on Na+ influx.[11]

Ryanodine Receptors (RyR)

This compound is a well-characterized inhibitor of ryanodine receptors, the primary calcium release channels of the sarcoplasmic reticulum in muscle cells.

  • Inhibition of Calcium Release: this compound inhibits the binding of ryanodine to the RyR, which correlates with an inhibition of Ca2+ release from intracellular stores.[2] This makes it a useful agent for decoupling membrane depolarization from intracellular calcium signaling in studies of excitation-contraction coupling.

  • Mechanism: The inhibitory effect appears to be non-competitive with respect to ryanodine.[2] Furthermore, this compound has been shown to interact with the ATP regulatory site of the ryanodine receptor, suggesting a complex allosteric modulation.[2]

Calcium Channels (Ca_v_)

This compound also modulates the function of voltage-gated calcium channels, impacting a variety of calcium-dependent signaling pathways.

  • Direct Blockade: It has been shown to rapidly block L-type calcium channel currents in neuronal and cardiac cells.[3][12]

  • Signaling Pathway Inhibition: By blocking L-type Ca_v_ channels, this compound can inhibit downstream signaling cascades, such as the MAP kinase pathway, which is involved in coupling synaptic excitation to gene expression.[12]

  • Binding Site Interaction: this compound inhibits the binding of dihydropyridine calcium antagonists (e.g., nitrendipine) to their sites on L-type channels, suggesting a direct or allosteric interaction with the channel protein.[13]

Potassium Channels (K_v_)

The effects of local anesthetics are not limited to inward-current channels. This compound and its analogues also block various potassium channels, thereby influencing cellular repolarization.

  • General Effect: Local anesthetics are known to inhibit a range of potassium channels, including voltage-gated (K_v_) and two-pore domain (K2P) background channels.[4][14][15] Blockade of these channels can broaden the action potential duration by slowing the repolarization phase.[4]

  • Lipophilicity Dependence: The potency of local anesthetic inhibition on K+ channels often correlates directly with the drug's lipid solubility, a characteristic where this compound ranks highly.[14]

Quantitative Data on this compound-Channel Interactions

The following tables summarize key quantitative parameters describing this compound's inhibitory effects on various ion channels and receptors, providing a basis for experimental design and data interpretation.

Channel / Receptor TargetParameterValueCell/Tissue TypeReference
Ryanodine Receptor (RyR1) IC₅₀ (Inhibition of ryanodine binding)0.25 mMSkeletal Muscle Membranes[2]
L-type Ca²⁺ Channels IC₅₀ (Inhibition of KCl-induced MAP Kinase activation)17.7 ± 1.0 µMPC12 Cells[12]
L-type Ca²⁺ Channels IC₅₀ (Inhibition of Ionomycin-induced MAP Kinase activation)62.5 ± 2.2 µMPC12 Cells[12]
Dihydropyridine Ca²⁺ Antagonist Binding Sites IC₅₀ (Inhibition of [³H]nitrendipine binding)4.9 ± 0.5 µMRat Brain Membranes[13]
Dihydropyridine Ca²⁺ Antagonist Binding Sites IC₅₀ (Inhibition of [³H]nitrendipine binding)8.5 ± 0.9 µMRat Cardiac Membranes[13]
Voltage-Gated Na⁺ Channels Effective Concentration~1 µMRodent Neocortical Slices (delays anoxic depolarization)[11]

Experimental Protocols for Kinetic Analysis

The whole-cell voltage-clamp technique is the gold standard for studying the kinetic effects of drugs like this compound on ion channels expressed in heterologous systems or primary cells.

Protocol: Characterizing State-Dependent Block of Na_v_ Channels

This protocol provides a framework for measuring the tonic and use-dependent block of Na_v_ channels by this compound.

  • Cell Preparation: Culture HEK-293 cells stably transfected with the Na_v_ channel subtype of interest. Passage cells 24-48 hours before the experiment to ensure optimal health and density.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[16]

    • Internal (Pipette) Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[16] Cesium and fluoride ions are used to block endogenous potassium and calcium currents.

    • This compound Stock: Prepare a 10-100 mM stock solution of this compound-HCl in deionized water and store at -20°C. Dilute to final working concentrations (e.g., 0.1 µM to 100 µM) in the external solution on the day of the experiment.

  • Electrophysiological Recording:

    • Utilize a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Obtain a gigaohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

  • Voltage Protocols & Data Acquisition:

    • Tonic Block (Resting State Affinity): From the holding potential of -120 mV, apply a brief (e.g., 20 ms) depolarizing pulse to 0 mV to elicit a peak sodium current. Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow full recovery between pulses. Record baseline currents, then perfuse with this compound and record the inhibited current.

    • Use-Dependent Block (Open/Inactivated State Affinity): From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz, each 20 ms in duration to 0 mV).[17] This repetitive stimulation allows for the accumulation of block as this compound binds to the open and inactivated channels.

  • Data Analysis:

    • Tonic Block Calculation: Percentage of tonic block = (1 - I_this compound / I_Control) * 100.

    • Use-Dependent Block Calculation: Measure the peak current for each pulse in the train. Normalize each peak to the first peak in the train. The progressive reduction in normalized current represents use-dependent block.

    • IC₅₀ Determination: For tonic block, construct a concentration-response curve by plotting the percentage of inhibition against the log of the this compound concentration. Fit the data to the Hill equation to determine the IC₅₀ value.[18]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of this compound in ion channel research.

State_Dependent_Block cluster_channel_states Na+ Channel States cluster_blocked_states This compound-Blocked States Resting Resting (Low Affinity) Open Open (High Affinity) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (High Affinity) Open->Inactivated Inactivation Blocked_Open Blocked (Open) Open->Blocked_Open This compound Binding Inactivated->Resting Repolarization (Slow Recovery) Blocked_Inactivated Blocked (Inactivated) Inactivated->Blocked_Inactivated This compound Binding

Caption: State-dependent block of Na+ channels by this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Preparation Seal Obtain Gigaohm Seal Cell_Culture->Seal Solution_Prep Prepare Solutions (Internal, External, this compound) Solution_Prep->Seal Pipette_Pulling Pull & Fire-Polish Micropipettes Pipette_Pulling->Seal WCR Establish Whole-Cell Recording Seal->WCR Baseline Record Baseline Currents (Voltage Protocols) WCR->Baseline Perfusion Perfuse with this compound Baseline->Perfusion Record_Block Record Inhibited Currents Perfusion->Record_Block Analysis Analyze Kinetic Parameters (e.g., Use-Dependence) Record_Block->Analysis IC50 Determine IC50 (Concentration-Response Curve) Analysis->IC50

Caption: Experimental workflow for electrophysiological analysis.

Signaling_Pathway This compound This compound LType_Ca L-type Ca²⁺ Channel This compound->LType_Ca Inhibits RyR Ryanodine Receptor (RyR) This compound->RyR Inhibits Ca_Influx Ca²⁺ Influx LType_Ca->Ca_Influx Mediates Ca_Release SR Ca²⁺ Release RyR->Ca_Release Mediates Intra_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intra_Ca SR Sarcoplasmic Reticulum (SR) SR->RyR Location Ca_Release->Intra_Ca MAPK MAP Kinase Pathway Intra_Ca->MAPK Activates

Caption: this compound's inhibitory effects on calcium signaling pathways.

References

In Vitro Cellular Uptake and Metabolism of Dibucaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of Dibucaine, a potent long-acting local anesthetic. Understanding these fundamental processes is critical for the development of novel drug delivery systems, the assessment of potential drug-drug interactions, and the prediction of in vivo efficacy and toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a valuable resource for the scientific community.

Cellular Uptake of this compound

The cellular uptake of this compound is a critical determinant of its pharmacological activity. In vitro models, such as cultured cell lines, are invaluable tools for elucidating the mechanisms of drug transport across biological membranes.

Quantitative Data on this compound Uptake

While specific kinetic parameters for this compound uptake (Km and Vmax) in various cell lines are not extensively reported in the literature, the apparent permeability coefficient (Papp) across Caco-2 cell monolayers, a widely accepted in vitro model for intestinal absorption, provides valuable insights into its transport characteristics.

Cell LineTransport DirectionApparent Permeability (Papp) (cm/s)Efflux RatioReference Compound
Caco-2Apical to Basolateral (A-B)Data not available for this compoundData not available for this compoundPropranolol (High Permeability)
Caco-2Basolateral to Apical (B-A)Data not available for this compoundAtenolol (Low Permeability)

Note: The lack of specific Papp values for this compound in the public domain highlights a research gap. The provided reference compounds are commonly used to classify compounds as having high or low permeability. Given its lipophilic nature, this compound is anticipated to exhibit high passive permeability.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general procedure for assessing the permeability of a compound like this compound across Caco-2 cell monolayers.

Objective: To determine the rate of transport of this compound across a confluent monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound (this compound) solution

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². Additionally, the permeability of a paracellular marker like Lucifer yellow should be low (Papp < 1.0 x 10⁻⁶ cm/s).

  • Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound solution (at a known concentration) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer. f. At the end of the experiment, collect samples from the apical compartment.

  • Transport Experiment (Basolateral to Apical - B-A): a. To assess active efflux, perform the transport experiment in the reverse direction by adding the this compound solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the steady-state flux (µg/s)
    • A is the surface area of the monolayer (cm²)
    • C₀ is the initial concentration in the donor compartment (µg/mL) b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Measure TEER culture->teer lucifer Assess Lucifer Yellow permeability teer->lucifer wash Wash monolayers lucifer->wash add_drug Add this compound to donor compartment wash->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify this compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow of the Caco-2 permeability assay.

In Vitro Metabolism of this compound

The metabolic fate of this compound is a key factor in determining its duration of action and potential for toxicity. In vitro metabolism studies using subcellular fractions, such as human liver microsomes (HLM), are essential for identifying metabolic pathways and the enzymes involved.

Quantitative Data on this compound Metabolism

Quantitative data on the in vitro metabolism of this compound is limited. However, based on its structural similarity to other amide-type local anesthetics like lidocaine, it is anticipated to undergo metabolism primarily by cytochrome P450 (CYP) enzymes.

Enzyme SystemMetaboliteRate of Formation (pmol/min/mg protein)Km (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesHydroxythis compoundData not availableData not availableData not available
Human Liver MicrosomesN-desbutylthis compoundData not availableData not availableData not available
Recombinant Human CYPsSpecific metabolitesData not availableData not availableData not available

Note: The table highlights the need for further research to quantify the kinetic parameters of this compound metabolism. Studies with recombinant human CYP enzymes would be instrumental in identifying the specific isoforms responsible for its biotransformation. Based on lidocaine metabolism, CYP3A4 and CYP1A2 are likely candidates.[1]

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general method for studying the metabolism of this compound using HLM.

Objective: To identify the metabolites of this compound and to determine the kinetic parameters of its metabolism by human liver microsomal enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL), potassium phosphate buffer, and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or vial for LC-MS/MS analysis to identify and quantify this compound and its metabolites.

  • Data Analysis:

    • Metabolite Identification: Analyze the LC-MS/MS data to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Kinetic Analysis: To determine Km and Vmax, plot the rate of metabolite formation against the this compound concentration and fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) where:

      • v is the initial velocity of the reaction

      • Vmax is the maximum velocity

      • [S] is the substrate (this compound) concentration

      • Km is the Michaelis constant

Metabolism of this compound by CYP Enzymes

G This compound This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2) This compound->CYP_Enzymes Oxidation Hydroxythis compound Hydroxythis compound CYP_Enzymes->Hydroxythis compound Hydroxylation N_desbutylthis compound N-desbutylthis compound CYP_Enzymes->N_desbutylthis compound N-dealkylation

Caption: Postulated metabolic pathways of this compound.

In Vitro Cytotoxicity of this compound

Assessing the cytotoxicity of this compound is crucial for understanding its safety profile. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Quantitative Data on this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineAssayIC50 (µM)Exposure Time (h)
HaCaT (Keratinocytes)MTTData not available24
A549 (Lung Carcinoma)MTTData not available24
HepG2 (Hepatocellular Carcinoma)MTTData not available24
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for determining the cytotoxicity of this compound using the MTT assay.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Target cell line (e.g., HaCaT, A549, HepG2)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with varying concentrations of this compound adhere->treat incubate_treat Incubate for desired time treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate_ic50 Calculate % viability and determine IC50 read->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

This technical guide provides a framework for understanding and investigating the in vitro cellular uptake and metabolism of this compound. While established protocols for assessing permeability, metabolism, and cytotoxicity are available, there is a notable lack of specific quantitative data for this compound in the scientific literature. Further research is warranted to determine the kinetic parameters of this compound's interaction with cellular transport and metabolic systems. Such data will be invaluable for optimizing its therapeutic use and for the continued development of safe and effective local anesthetic formulations.

References

The Discovery and Development of Dibucaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Historical Trajectory, Experimental Evaluation, and Mechanism of Action of a Potent Local Anesthetic

Abstract

Dibucaine, also known as Cinchocaine, emerged in the early era of synthetic local anesthetics as a remarkably potent and long-acting agent. This technical guide provides a comprehensive overview of the historical development of this compound, from its initial synthesis to its establishment as a powerful, albeit toxic, local anesthetic. The document details the experimental protocols historically employed to characterize its anesthetic properties and toxicological profile, presenting comparative quantitative data against its predecessors, cocaine and procaine. Furthermore, it elucidates the molecular mechanism of action through a detailed examination of its interaction with voltage-gated sodium channels. This guide is intended for researchers, scientists, and drug development professionals interested in the evolution of local anesthesia and the foundational methodologies of anesthetic drug evaluation.

Historical Development and Discovery

This compound (2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide) was first synthesized by chemists at the Ciba pharmaceutical company in the late 1920s. A United States patent for the compound was granted to Karl Miescher in 1931, marking a significant milestone in the development of local anesthetics.[1] Its discovery was part of a broader effort in the early 20th century to develop synthetic alternatives to cocaine that retained its potent anesthetic properties while minimizing its significant toxicity and addictive potential.[1]

Following the introduction of procaine in 1904, which offered a safer but less potent and shorter-acting alternative to cocaine, the search continued for agents with increased potency and duration of action. This compound, an amino-amide, represented a significant advancement in this regard, being substantially more potent than both cocaine and procaine.[1] However, this increased potency was accompanied by greater toxicity.[1] Consequently, its clinical application became largely restricted to spinal and topical anesthesia, where its high potency and long duration of action were advantageous and systemic absorption could be controlled.[1]

Historical_Development_of_this compound Cocaine Cocaine (First local anesthetic, high toxicity) Procaine Procaine (1904) (Safer, but less potent) Cocaine->Procaine Search for safer alternatives This compound This compound (c. 1929) (Synthesized by K. Miescher at Ciba) Procaine->this compound Search for more potent and longer-acting agents ClinicalUse Clinical Use (Spinal and Topical Anesthesia) This compound->ClinicalUse Restricted use due to toxicity

A flowchart illustrating the historical progression from cocaine to the development and clinical application of this compound.

Quantitative Data on Potency and Toxicity

The potency and toxicity of this compound were established in early studies through direct comparison with existing local anesthetics. The following tables summarize the available quantitative data, highlighting this compound's distinct profile.

Table 1: Relative Anesthetic Potency

CompoundAnesthetic Potency (Relative to Procaine = 1)Notes
Cocaine2Established as a benchmark for local anesthetic activity.
Procaine1The first major synthetic local anesthetic, used as a standard for comparison.
This compound15-20Demonstrates significantly higher potency in producing local anesthesia compared to both cocaine and procaine when injected.[1]

Table 2: Comparative Systemic Toxicity

CompoundRoute of AdministrationLD₅₀ (mg/kg) in MiceRelative Toxicity (Cocaine = 1)
CocaineIntravenous~15-201
ProcaineIntravenous~45-60~0.3
This compoundIntravenous~3-4~5

Note: The LD₅₀ values are approximate and compiled from various historical sources for comparative purposes. Exact values can vary based on experimental conditions.

Experimental Protocols

The characterization of this compound's anesthetic and toxic properties relied on several key experimental methodologies prevalent in the early 20th century.

Assessment of Anesthetic Potency and Duration

a) Intracutaneous Wheal Test (Human Subjects): This method was used to determine the efficacy of infiltration anesthesia.

  • Methodology: A small volume (e.g., 0.1 mL) of the local anesthetic solution at various concentrations was injected intradermally into the forearm of a human volunteer, raising a small wheal. The area was then tested for analgesia at set intervals using a sharp stimulus (e.g., a pinprick). The minimal concentration of the drug that produced a complete lack of sensation was determined, and the duration of this effect was recorded.

b) Rabbit Cornea Test (Surface Anesthesia): This was a standard method for assessing topical anesthetic activity.

  • Methodology: A solution of the anesthetic agent was instilled into the conjunctival sac of a rabbit's eye. The cornea was then touched at regular intervals with a fine, non-injurious probe (e.g., a horsehair or a small wire). The absence of the blink reflex was taken as the criterion for anesthesia. The onset time and the duration of anesthesia were recorded.

c) Frog Sciatic Nerve Block (Conduction Anesthesia): This in-vitro method was used to evaluate the ability of an anesthetic to block nerve impulse conduction.

  • Methodology: The sciatic nerve of a frog was dissected and mounted in a nerve chamber that allowed for the application of the anesthetic solution to a segment of the nerve while stimulating one end and recording the action potential from the other. The concentration of the anesthetic required to abolish the compound action potential, and the time taken to do so, were measured. The reversibility of the block was confirmed by washing the nerve with Ringer's solution.

Experimental_Workflow_Anesthesia cluster_potency Anesthetic Potency & Duration cluster_toxicity Toxicity Assessment Wheal Intracutaneous Wheal (Infiltration Anesthesia) Data Potency, Onset, Duration, Toxicity Data Wheal->Data Cornea Rabbit Cornea Test (Surface Anesthesia) Cornea->Data Sciatic Frog Sciatic Nerve Block (Conduction Anesthesia) Sciatic->Data LD50 LD₅₀ Determination (Systemic Toxicity) LD50->Data TestCompound This compound Solution TestCompound->Wheal TestCompound->Cornea TestCompound->Sciatic TestCompound->LD50

References

Methodological & Application

Application Notes and Protocols: Dibucaine Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibucaine, also known as Cinchocaine, is a potent, long-acting local anesthetic of the amide type. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the initiation and conduction of nerve impulses.[1][2] In the context of in vitro research, this compound is a valuable tool for studying sodium channel function, as well as other cellular processes. Emerging research indicates that this compound can also influence a variety of cellular signaling pathways, including the mitogen-activated protein (MAP) kinase pathway, and can induce apoptosis in certain cell types by altering membrane fluidity and intracellular calcium levels.[3][4][5]

These application notes provide detailed protocols for the preparation and use of this compound solutions in various in vitro experimental settings, including cytotoxicity assays and electrophysiological recordings.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for experimental reproducibility. This compound hydrochloride is soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO).[2] For in vitro experiments, preparing a concentrated stock solution in DMSO is a common practice due to its high solubility and compatibility with most cell culture media at low final concentrations.

Preparation of this compound Solutions

This section details the preparation of stock and working solutions of this compound for use in cell culture experiments. It is crucial to use high-purity, sterile reagents and maintain aseptic techniques throughout the procedure.

Materials and Equipment
  • This compound hydrochloride powder (Molecular Weight: 379.92 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette and tips

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
  • Weighing: Carefully weigh 38.0 mg of this compound hydrochloride powder and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[3]

Protocol for Preparing a this compound Working Solution in Cell Culture Medium

Due to the potential for precipitation of this compound in aqueous media at high concentrations, it is recommended to prepare working solutions by diluting the stock solution into pre-warmed cell culture medium. The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells. A vehicle control containing the same final concentration of DMSO must be included in all experiments.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile container.

  • Dilution: Vigorously vortex the this compound stock solution before use. Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the small volume of the DMSO stock to the large volume of medium while gently swirling to facilitate mixing and prevent precipitation.[2]

    • Example Calculation: To prepare 10 mL of medium with a final this compound concentration of 100 µM:

      • Use the formula: C1V1 = C2V2

      • (100 mM) x V1 = (0.1 mM) x (10 mL)

      • V1 = 1 µL

      • Add 1 µL of the 100 mM stock solution to 10 mL of pre-warmed medium. The final DMSO concentration will be 0.01%.

  • Final Mix: After adding the stock, cap the container and gently invert it several times to ensure a homogenous solution.

  • Usage: Use the freshly prepared working solution immediately for your cell culture experiments.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, assay, and experimental objective. The following table summarizes concentrations and IC50 values reported in various in vitro studies.

Cell Type/SystemAssay/Effect MeasuredEffective Concentration / IC50Reference
PC12 CellsInhibition of KCl-induced MAP Kinase activationIC50: 17.7 ± 1.0 µM[3]
PC12 CellsInhibition of Ionomycin-induced MAP Kinase activationIC50: 62.5 ± 2.2 µM[3]
PC12 CellsInhibition of c-Fos expressionIC50: 16.2 ± 0.2 µM[3]
SK-N-MC Neuroblastoma CellsInduction of ApoptosisDose-dependent[4]
Serum Cholinesterase (SChE)Enzyme Inhibition (with BuTch substrate)IC50: 5.3 µM[3]
Serum Cholinesterase (SChE)Enzyme Inhibition (with AcTch substrate)IC50: 3.8 µM[3]
Neocortical SlicesDelay of Anoxic Depolarization1 µM
Neocortical SlicesInhibition of Action Potential Firing10 µM
Cardiac MyocytesUse-dependent Sodium Current Reduction43-200 µM[6]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is designed to assess the effect of this compound on cell viability and determine its cytotoxic concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Target cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • Sterile DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • This compound Treatment:

    • Prepare a series of this compound working solutions in complete culture medium by serial dilution from your stock solution. A wide range of concentrations (e.g., 1 µM to 1 mM) is recommended for an initial experiment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a "no-treatment" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used in the dilutions).[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[8]

    • Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Electrophysiological Analysis using Whole-Cell Patch Clamp

This protocol provides a general workflow for investigating the effects of this compound on voltage-gated ion channels (e.g., sodium channels) using the whole-cell patch-clamp technique.

  • Cultured cells expressing the ion channel of interest

  • External (extracellular) recording solution

  • Internal (intracellular) pipette solution

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system for drug application

  • This compound working solutions in external recording solution

  • Preparation:

    • Prepare external and internal solutions and filter-sterilize. The composition of these solutions will depend on the specific ion channel being studied.

    • Pull glass micropipettes with a resistance of 4-8 MΩ when filled with internal solution.

    • Prepare this compound working solutions at various concentrations in the external solution.

  • Cell Patching:

    • Plate cells on coverslips suitable for microscopy.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a target cell with the micropipette filled with internal solution and apply positive pressure.

    • Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.

    • Switch to voltage-clamp mode to control the cell's membrane potential and record ionic currents.

  • This compound Application:

    • Record a stable baseline of ion channel currents in the external solution using an appropriate voltage protocol (e.g., depolarizing voltage steps to elicit sodium currents).

    • Apply different concentrations of this compound via the perfusion system.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration before recording the currents.

  • Data Acquisition and Analysis:

    • Record the ion channel currents in the presence of each this compound concentration.

    • Measure the peak current amplitude and/or other kinetic parameters.

    • Wash out the drug with the external solution to check for reversibility of the effect.

    • Analyze the data to determine the dose-dependent inhibition of the ion channel by this compound and calculate parameters such as the IC50.

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action: Sodium Channel Blockade

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][4] It diffuses across the membrane in its uncharged form, becomes protonated inside the cell, and then blocks the channel pore from the cytoplasmic side, preferentially inhibiting neurons that are actively firing.[1]

Dibucaine_Sodium_Channel Extracellular Extracellular Intracellular Intracellular Dibucaine_ext This compound (Uncharged) Dibucaine_int This compound (Protonated) Dibucaine_ext->Dibucaine_int Na_Channel Voltage-Gated Sodium Channel Dibucaine_int->Na_Channel Block Channel Blockade Na_Channel->Block Depolarization Inhibition of Depolarization Block->Depolarization

This compound's primary mechanism of action.
This compound-Induced Inhibition of the MAP Kinase Pathway

Studies have shown that this compound can inhibit the activation of the MAP kinase (MAPK) pathway in neuronal cells. This effect is mediated, at least in part, by the inhibition of L-type calcium channels, which reduces calcium influx and subsequently dampens the downstream signaling cascade that leads to MAPK activation and c-Fos expression.[3]

Dibucaine_MAPK_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ras_Pathway Ras/Raf Pathway Ca_Influx->Ras_Pathway MEK MEK Ras_Pathway->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK c_Fos c-Fos Expression MAPK_ERK->c_Fos Synaptic_Mod Synaptic Modification MAPK_ERK->Synaptic_Mod

Inhibition of the MAP Kinase pathway by this compound.
This compound-Induced Apoptosis Pathway

In some cell types, such as neuroblastoma cells, this compound can induce apoptosis. This process is linked to its ability to alter cell membrane fluidity, leading to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), which are key triggers of the apoptotic cascade.[4]

Dibucaine_Apoptosis This compound This compound Membrane Cell Membrane Alteration This compound->Membrane Ca_Influx Increased Intracellular Ca2+ Membrane->Ca_Influx ROS Increased Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Signaling pathway for this compound-induced apoptosis.
Experimental Workflow for In Vitro this compound Studies

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound, from solution preparation to data analysis.

Dibucaine_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (Dilute in Medium) Prep_Stock->Prep_Working Treat_Cells Treat Cells with this compound & Vehicle Control Prep_Working->Treat_Cells Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform In Vitro Assay (e.g., MTT, Patch Clamp) Incubate->Perform_Assay Measure_Signal Measure Assay-Specific Signal (e.g., Absorbance, Current) Perform_Assay->Measure_Signal Analyze_Data Analyze Data & Determine IC50 / EC50 Measure_Signal->Analyze_Data Result Identify Optimal Concentration Range Analyze_Data->Result

General workflow for a dose-response experiment.

References

Standard Protocols for Dibucaine Application in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dibucaine, a potent local anesthetic, in cell culture experiments. This compound has been shown to induce apoptosis and modulate various signaling pathways in a range of cell types, making it a valuable tool for research in oncology, neurobiology, and drug development.

Mechanism of Action

This compound primarily functions as a sodium channel blocker, which inhibits the initiation and conduction of nerve impulses by decreasing neuronal membrane permeability to sodium ions.[1][2] This reversible stabilization of the membrane and inhibition of depolarization are the basis for its anesthetic properties.[1] In cell culture, this compound has been demonstrated to induce apoptosis through various mechanisms, including:

  • Alteration of Membrane Fluidity: At concentrations that induce apoptosis, this compound significantly alters cell membrane fluidity.[3]

  • Induction of the Intrinsic Apoptotic Pathway: this compound treatment can lead to mitochondrial membrane depolarization, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade.[4][5]

  • Caspase Activation: It activates initiator caspases like caspase-9 and executioner caspases such as caspase-3, -6, and -8.[4][6][7] The pan-caspase inhibitor z-Val-Ala-Asp-(OMe)-fluoromethylketone (z-VAD-fmk) has been shown to prevent this compound-induced apoptosis, confirming the central role of caspases.[4]

  • Involvement of Bcl-2 Family Proteins: The pro-apoptotic Bcl-2 family member, Bid, is processed by caspases following this compound exposure, further amplifying the apoptotic signal.[4]

  • Calcium and Reactive Oxygen Species (ROS): An increase in intracellular calcium levels and the generation of oxygen free radicals are also implicated in this compound-induced apoptosis.[3]

  • Inhibition of the MAP Kinase Pathway: this compound can inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway, which is involved in cell proliferation and survival.[8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other local anesthetics in various cell lines. This data can serve as a starting point for determining the optimal concentration range for your specific experiments.

CompoundCell LineAssayIC50 Value (µM)Incubation TimeReference
This compound HL-60 (promyelocytic leukemia)Apoptosis Induction100Not Specified[4][5]
This compound PC12 (pheochromocytoma)MAP Kinase Activation (KCl)17.7 ± 1.0Not Specified[8]
This compound PC12 (pheochromocytoma)MAP Kinase Activation (Ionomycin)62.5 ± 2.2Not Specified[8]
TetracainePC12 (pheochromocytoma)MAP Kinase Activation (KCl)70.2 ± 1.2Not Specified[8]
TetracainePC12 (pheochromocytoma)MAP Kinase Activation (Ionomycin)330.5 ± 32.8Not Specified[8]
BupivacaineUMR-108 (osteosarcoma)Cell Viability~140024 hours[9]
LidocaineUMR-108 (osteosarcoma)Cell Viability~700024 hours[9]
LidocaineHeLa (cervical cancer)Cell Proliferation>50012, 24, 48 hours[10]

Experimental Protocols

Cell Culture

3.1.1. SK-N-MC (Human Neuroblastoma) Cell Culture

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Sub-culturing: When cells reach 70-90% confluency, rinse with PBS and detach using 0.25% (w/v) Trypsin-EDTA. Neutralize with complete growth medium and re-seed at a 1:5 ratio.[1]

3.1.2. HL-60 (Human Promyelocytic Leukemia) Cell Culture

  • Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI 1640 medium supplemented with 10-20% FBS.[11]

  • Culture Conditions: Maintain as a suspension culture at 37°C in a 5% CO2 atmosphere.[12]

  • Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.[12]

3.1.3. PC12 (Rat Pheochromocytoma) Cell Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.[2]

  • Culture Vessels: Coat culture plates with poly-D-lysine or rat tail collagen to promote cell attachment.[3][4]

  • Culture Conditions: Incubate at 37°C with 5% CO2.[2]

  • Differentiation (Optional): To induce a neuronal phenotype, culture cells in a medium containing 50-100 ng/mL Nerve Growth Factor (NGF) for 3-14 days.[4][8]

This compound Preparation and Application
  • Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile water. Store aliquots at -20°C.

  • Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[13]

Apoptosis Assays

3.3.1. DAPI Staining for Nuclear Morphology

This protocol allows for the visualization of apoptotic nuclear changes such as chromatin condensation and fragmentation.

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[9]

  • Staining: Wash with PBS and incubate with DAPI staining solution (e.g., 300 nM in PBS) for 5-15 minutes at room temperature in the dark.[14]

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly stained, often fragmented, while normal nuclei will be larger and diffusely stained.[15][16]

3.3.2. DNA Fragmentation Assay (DNA Ladder)

This assay detects the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.

  • Cell Lysis: After this compound treatment, collect both adherent and floating cells. Lyse the cells in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100).[17][18]

  • DNA Extraction: Centrifuge the lysate to pellet high molecular weight DNA. The fragmented DNA will be in the supernatant. Extract the DNA from the supernatant using phenol:chloroform:isoamyl alcohol precipitation.[17]

  • RNase and Proteinase K Treatment: Treat the DNA sample with RNase A to remove RNA, followed by Proteinase K to digest proteins.[17]

  • Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA under UV transillumination. A characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 bp indicates apoptosis.[17]

3.3.3. Caspase Activity Assay

This protocol measures the activity of key executioner caspases like caspase-3.

  • Cell Lysis: Following this compound treatment, lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Incubate a specific amount of protein lysate with a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) in a microplate.[19]

  • Measurement: Measure the fluorescence or absorbance using a microplate reader. The increase in signal is proportional to the caspase activity.[19][20]

3.3.4. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses cationic fluorescent dyes like JC-1 to assess changes in mitochondrial membrane potential.

  • Cell Treatment: Treat cells with this compound in a multi-well plate.

  • Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[21]

  • Washing: Gently wash the cells with assay buffer.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[21]

Signaling Pathway Analysis

3.4.1. Western Blotting for MAP Kinase Pathway

This protocol allows for the analysis of the phosphorylation status of key proteins in the MAP kinase pathway, such as ERK1/2.

  • Cell Treatment and Lysis: Treat cells with this compound and then lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[22]

Visualizations

Dibucaine_Apoptosis_Pathway This compound This compound Membrane Cell Membrane Fluidity Alteration This compound->Membrane Ca_Influx Increased Intracellular Ca2+ This compound->Ca_Influx ROS ROS Generation Ca_Influx->ROS Mitochondrion Mitochondrion Ca_Influx->Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_active Caspase-9 Casp9->Casp9_active Activation Casp3 Pro-Caspase-3 Casp9_active->Casp3 Casp3_active Caspase-3 Casp3->Casp3_active Activation Apoptosis Apoptosis Casp3_active->Apoptosis Bid Bid Casp3_active->Bid tBid tBid Bid->tBid Cleavage tBid->Mitochondrion

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental_Workflow_DAPI Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Fix_Cells Fix with 4% PFA Treat_this compound->Fix_Cells Permeabilize Permeabilize with Triton X-100 Fix_Cells->Permeabilize DAPI_Stain Stain with DAPI Permeabilize->DAPI_Stain Mount Mount on Slides DAPI_Stain->Mount Visualize Visualize under Fluorescence Microscope Mount->Visualize End End Visualize->End MAPK_Inhibition_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channels This compound->L_type_Ca_Channel Inhibits MAPK_Pathway MAP Kinase Pathway L_type_Ca_Channel->MAPK_Pathway Activates c_Fos c-Fos Expression MAPK_Pathway->c_Fos Induces Proliferation Cell Proliferation & Survival c_Fos->Proliferation Promotes

References

High-performance liquid chromatography (HPLC) method for Dibucaine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of Dibucaine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a potent, long-acting local anesthetic of the amide type. It is crucial to have a reliable and validated analytical method for its quantification in various formulations to ensure product quality and therapeutic efficacy. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase to achieve separation of this compound from other components in the sample matrix. Detection is performed using a UV detector, where the response is proportional to the concentration of the analyte.

Quantitative Data Summary

The following tables summarize the key quantitative data and chromatographic conditions for the HPLC analysis of this compound, compiled from various validated methods.

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column
Mobile Phase Acetonitrile: Triethylamine phosphate buffer
Methanol:Water:Acetic Acid (71.6:26.4:2 v/v/v)[1][2][3]
Flow Rate 1.3 mL/min[1][2][3]
Injection Volume 20 µL
Detection Wavelength 240 nm[1][2][3]
Column Temperature Ambient or 30 °C
Elution Mode Isocratic[1][2][3]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1.5 - 30 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Retention Time Approximately 1.78 min[4]
Limit of Detection (LOD) 0.003 - 0.008 mg/L
Limit of Quantitation (LOQ) 0.011 - 0.028 mg/L

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound.

4.1. Materials and Reagents

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Triethylamine

  • Phosphoric acid

  • Acetic acid (glacial)

  • Sample containing this compound (e.g., pharmaceutical cream, ointment)

4.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • pH meter

4.3. Preparation of Solutions

  • Mobile Phase (Acetonitrile: Triethylamine phosphate buffer):

    • Prepare the triethylamine phosphate buffer by dissolving an appropriate amount of triethylamine in water and adjusting the pH with phosphoric acid.

    • Mix acetonitrile and the prepared buffer in the desired ratio.

    • Degas the mobile phase using an ultrasonic bath or vacuum filtration.

  • Mobile Phase (Methanol:Water:Acetic Acid):

    • Mix methanol, water, and glacial acetic acid in the ratio of 71.6:26.4:2 (v/v/v).[1][2][3]

    • Degas the mobile phase prior to use.[1][2][3]

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound hydrochloride reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.5, 5, 10, 20, 30 µg/mL).[4]

4.4. Sample Preparation

  • Accurately weigh a portion of the sample formulation equivalent to a known amount of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the this compound.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.5. Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Record the peak areas of the chromatograms.

4.6. Data Analysis

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the peak areas obtained.

  • Calculate the amount of this compound in the original sample.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis of this compound.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase system_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions injection Inject Standards & Sample prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Column Equilibration system_setup->equilibration equilibration->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound in Sample integration->quantification calibration->quantification

Caption: HPLC analysis workflow for this compound quantification.

References

Application Notes and Protocols for the Electrochemical Detection of Dibucaine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of the local anesthetic dibucaine in various biological matrices. The methodologies outlined are designed to offer sensitive, rapid, and cost-effective alternatives to traditional analytical techniques.

Introduction

This compound, a potent long-acting local anesthetic, requires sensitive and reliable analytical methods for its determination in biological samples for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] Electrochemical methods offer several advantages, including high sensitivity, rapid analysis, cost-effectiveness, and the potential for miniaturization and portability.[3] This document details various electrochemical approaches, including potentiometry and voltammetry, for the quantification of this compound in samples such as plasma, urine, and artificial serum.[4][5][6]

Electrochemical Detection Principles

The electrochemical detection of this compound is primarily based on two principles:

  • Potentiometry: This method measures the potential difference between an ion-selective electrode (ISE) and a reference electrode. The potential is logarithmically related to the activity of the this compound cation in the sample.

  • Voltammetry: This technique involves applying a potential to an electrode and measuring the resulting current. This compound can be detected based on its ion transfer at a liquid-liquid interface or its oxidation/reduction at a modified solid electrode surface. Common voltammetric techniques include Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).[1][3][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various electrochemical methods for this compound detection reported in the literature.

Table 1: Potentiometric Sensors for this compound Detection

Electrode CompositionLinear Range (M)Limit of Detection (M)Biological MatrixReference
Dioctyl phthalate-PVC membrane with N-(1-naphthyl)ethylenediamine dihydrochloride-tetraphenyl borate ion-pair1.0 × 10⁻⁶ to 1.0 × 10⁻²7.1 × 10⁻⁷Plasma, Urine[4]

Table 2: Voltammetric Methods for this compound Detection

MethodElectrode/InterfaceLinear Range (µM)Limit of Detection (LOD) (µM)Biological MatrixReference
DPVWater|1,6-dichlorohexane microinterface arrayNot specified0.9 ± 0.06-[1][3][5][7]
DPVWater|1,6-dichlorohexane microinterface arrayNot specified1.9 ± 0.12Artificial Serum (with BSA)[1][3][5][7]
CVWater|1,6-dichlorohexane microinterface arrayNot specified1.4 ± 0.07Artificial Serum (without BSA)[3]

Experimental Protocols

Protocol 1: Potentiometric Determination of this compound using an Ion-Selective Electrode

This protocol is based on the work of Ensafi and Allafchian.[6]

4.1.1. Materials and Reagents

  • This compound hydrochloride

  • High molecular weight poly(vinyl chloride) (PVC)

  • Dioctyl phthalate (DOP)

  • N-(1-naphthyl)ethylenediamine dihydrochloride

  • Sodium tetraphenyl borate (NaTPB)

  • Tetrahydrofuran (THF)

  • Platinum wire

  • Ag/AgCl reference electrode

  • pH meter or potentiometer

  • Standard buffer solutions

4.1.2. Preparation of the Ion-Pair

  • Prepare 1.0 × 10⁻² M solutions of N-(1-naphthyl)ethylenediamine dihydrochloride and NaTPB.

  • Add 250 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to 25 mL of the NaTPB solution.

  • A precipitate of the ion-pair will form.

  • Filter, wash the precipitate with deionized water, and dry at room temperature, protected from light.[4]

4.1.3. Preparation of the PVC Membrane and Electrode

  • Prepare a membrane cocktail by mixing 31.0 mg of PVC, 62.0 mg of DOP, and a specific amount of the prepared ion-pair.[4]

  • Dissolve the mixture in approximately 5 mL of THF.

  • Pour the mixture into a petri dish and allow the THF to evaporate slowly at room temperature.

  • Cut a small disk from the resulting PVC membrane and glue it to the end of a PVC tube.

  • Fill the tube with an internal filling solution (e.g., 1.0 × 10⁻³ M this compound hydrochloride).

  • Insert an Ag/AgCl electrode into the internal solution to act as the internal reference electrode.

  • Alternatively, a coated wire electrode can be prepared by repeatedly dipping a Pt-wire into the membrane cocktail mixture and allowing it to dry.[4]

4.1.4. Measurement Procedure

  • Calibrate the electrode system using a series of standard this compound solutions of known concentrations (e.g., 1.0 × 10⁻⁷ to 1.0 × 10⁻² M).

  • Construct a calibration curve by plotting the measured potential (mV) versus the logarithm of the this compound concentration.

  • For biological samples (plasma or urine), perform a standard addition method to determine the this compound concentration.[4]

  • Ensure that the pH of the sample solutions is within the optimal working range of the electrode.

Protocol 2: Voltammetric Determination of this compound at a Liquid-Liquid Microinterface Array

This protocol is based on the electrochemical characterization at a microinterface array across water and 1,6-dichlorohexane.[1][3][5]

4.2.1. Materials and Reagents

  • This compound hydrochloride

  • 1,6-dichlorohexane (organic phase)

  • Potassium phosphate monobasic (for aqueous phase buffer)

  • Bis(triphenylphosphoranylidene)ammonium chloride (BTPPACl) (organic phase supporting electrolyte)

  • Bovine Serum Albumin (BSA) (for artificial serum preparation)

  • Ag/AgCl reference electrodes

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell suitable for liquid-liquid electrochemistry

4.2.2. Preparation of Solutions

  • Aqueous Phase: Prepare a suitable buffer solution (e.g., phosphate buffer) containing the desired concentration of this compound hydrochloride.

  • Organic Phase: Prepare a solution of BTPPACl in 1,6-dichlorohexane.

  • Artificial Serum: Prepare by dissolving appropriate amounts of salts and BSA in the aqueous buffer to mimic the composition of serum.

4.2.3. Electrochemical Cell Setup

  • Set up a three-electrode electrochemical cell.

  • The working electrode is the array of micro-interfaces between the aqueous and organic phases.

  • Use two Ag/AgCl electrodes as reference electrodes, one in the aqueous phase and one in the organic phase.

  • A platinum wire serves as the counter electrode in the organic phase.

4.2.4. Measurement Procedure (DPV)

  • Place the prepared aqueous and organic solutions into the electrochemical cell, forming the liquid-liquid interface array.

  • Perform Differential Pulse Voltammetry (DPV) by scanning the potential in the positive direction. This corresponds to the transfer of the protonated this compound (DIC+) from the aqueous to the organic phase.[3]

  • Record the DPV voltammograms for a series of standard this compound concentrations.

  • Construct a calibration curve by plotting the peak current against the this compound concentration.[1][3]

  • The limit of detection (LOD) can be calculated using the formula 3σ/b, where σ is the standard deviation of the blank and b is the slope of the calibration curve.[3]

  • For analysis in artificial serum, spike the serum matrix with known concentrations of this compound and perform the DPV measurement. The presence of BSA may reduce the current response.[1][3][5]

Visualizations

Experimental Workflows

experimental_workflow_potentiometry cluster_prep Electrode Preparation cluster_measurement Measurement ion_pair Prepare Ion-Pair (N-(1-naphthyl)ethylenediamine + NaTPB) membrane Prepare PVC Membrane Cocktail (PVC + DOP + Ion-Pair) ion_pair->membrane electrode Construct Ion-Selective Electrode membrane->electrode calibrate Calibrate Electrode with Standard this compound Solutions electrode->calibrate measure Measure Potential in Biological Sample calibrate->measure determine Determine Concentration (Standard Addition) measure->determine

Caption: Potentiometric detection workflow for this compound.

experimental_workflow_voltammetry cluster_prep Solution & Cell Preparation cluster_measurement DPV Measurement aq_phase Prepare Aqueous Phase (this compound in Buffer) cell_setup Assemble Electrochemical Cell (Liquid-Liquid Interface) aq_phase->cell_setup org_phase Prepare Organic Phase (Supporting Electrolyte in 1,6-dichlorohexane) org_phase->cell_setup dpv_scan Perform DPV Scan cell_setup->dpv_scan calibration Construct Calibration Curve (Peak Current vs. Concentration) dpv_scan->calibration analysis Analyze Biological Sample calibration->analysis

Caption: Voltammetric detection workflow for this compound.

References

Assessing the Anesthetic Efficacy of Dibucaine Using the Rat Tail Flick Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the rat tail flick test for evaluating the local anesthetic properties of Dibucaine. It includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate understanding and implementation in a research setting.

Introduction

The rat tail flick test is a widely used and reliable method for assessing the analgesic and anesthetic effects of pharmacological agents. The test measures the latency of a rat's reflexive withdrawal of its tail from a noxious thermal stimulus. An increase in the tail flick latency (TFL) following the administration of a substance indicates an elevation in the pain threshold, suggesting an analgesic or anesthetic effect.

This compound, a potent long-acting amide local anesthetic, functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation. This application note details the use of the rat tail flick test to quantify the anesthetic efficacy of this compound following topical or subcutaneous administration.

Principle of the Assay

A focused beam of radiant heat is applied to the ventral surface of a rat's tail. The time taken for the rat to flick its tail away from the heat source is recorded as the tail flick latency (TFL). The administration of an effective local anesthetic like this compound at the site of stimulation will block the nerve conduction of the thermal stimulus, thereby increasing the TFL. The potency and duration of the anesthetic effect can be determined by measuring the TFL at various time points after drug administration.

Materials and Apparatus

  • Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound Hydrochloride: Powder form (freely soluble in water, alcohol, or saline)

  • Vehicle: Sterile saline (0.9% NaCl) or appropriate vehicle for preparing this compound solutions/gels. For topical application, a gel base (e.g., hydroxypropyl cellulose) can be used.

  • Tail Flick Analgesia Meter: Equipped with a radiant heat source and an automatic timer.

  • Animal Restrainers: To gently immobilize the rats during the experiment.

  • Syringes and Needles: For subcutaneous injections (e.g., 25-27 gauge needles).

  • Topical Applicators: Cotton swabs or similar for applying gels.

  • Timer/Stopwatch

  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.

Experimental Protocols

Animal Preparation and Acclimation
  • House the rats in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow the animals to acclimate to the laboratory environment for at least 48 hours before the experiment.

  • On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes before starting the procedure.

  • Gently handle the rats to minimize stress, which can affect pain perception.

Preparation of this compound Solutions

For Subcutaneous Administration:

  • Prepare a stock solution of this compound hydrochloride in sterile saline.

  • Perform serial dilutions to achieve the desired concentrations (e.g., 0.25%, 0.5%, 1.0%).

  • Ensure the final solutions are sterile and at room temperature before injection.

For Topical Administration:

  • A 1% this compound gel can be prepared by incorporating this compound hydrochloride into a suitable bioadhesive gel base, such as 2% hydroxypropyl cellulose (HPC-HF).

  • The use of penetration enhancers, like polyoxyethylene 2-oleyl ether, can be considered to improve dermal absorption.

Experimental Procedure: Rat Tail Flick Test
  • Baseline TFL Measurement:

    • Gently place the rat in the restrainer.

    • Position the rat's tail over the radiant heat source, typically 2-3 cm from the tip.

    • Activate the heat source and start the timer.

    • The timer will automatically stop when the rat flicks its tail. Record this time as the baseline TFL.

    • To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the rat does not flick its tail within this time, the heat source should be turned off, and the cut-off time recorded.

    • Repeat the baseline measurement 2-3 times with a 5-minute interval between each measurement and calculate the mean baseline TFL.

  • Drug Administration:

    • Divide the animals into groups (e.g., Vehicle Control, this compound 0.25%, this compound 0.5%, this compound 1.0%).

    • For Subcutaneous Administration: Inject a small volume (e.g., 0.1 mL) of the prepared this compound solution or vehicle subcutaneously into the dorsal surface of the tail, approximately 1-2 cm proximal to the site of heat application.

    • For Topical Administration: Apply a consistent amount (e.g., 0.1 g) of the this compound gel or vehicle gel to the designated area of the tail.

  • Post-Treatment TFL Measurement:

    • At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the TFL as described in the baseline measurement step.

Data Analysis

The anesthetic effect is quantified by calculating the Percentage of Maximum Possible Effect (%MPE) using the following formula:

%MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off Time - Baseline TFL)] x 100

This normalization accounts for individual differences in baseline pain sensitivity.

Data Presentation

The collected data should be summarized in clear and structured tables to allow for easy comparison between different treatment groups and time points.

Table 1: Effect of Subcutaneous this compound on Tail Flick Latency (TFL) in Rats

Treatment GroupNBaseline TFL (s)15 min30 min60 min90 min120 min
Vehicle Control8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.25%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.5%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1.0%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Anesthetic Efficacy of Subcutaneous this compound Expressed as %MPE

Treatment GroupN15 min30 min60 min90 min120 min
Vehicle Control8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.25%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.5%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1.0%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

(Note: The tables above are templates. Actual data will be generated from the experimental results.)

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the rat tail flick test protocol.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimation baseline Measure Baseline Tail Flick Latency animal_prep->baseline drug_prep This compound Solution Preparation administer Administer this compound (Subcutaneous/Topical) drug_prep->administer baseline->administer post_treatment Measure Post-Treatment Tail Flick Latency administer->post_treatment calculate_mpe Calculate %MPE post_treatment->calculate_mpe data_summary Summarize Data in Tables calculate_mpe->data_summary

Caption: Experimental workflow for the rat tail flick test.

Signaling Pathway of this compound's Anesthetic Action

This diagram depicts the mechanism by which this compound blocks nerve impulses.

signaling_pathway cluster_membrane Neuronal Membrane cluster_stimulus Nociceptive Stimulus cluster_response Cellular Response na_channel Voltage-gated Na+ Channel depolarization Membrane Depolarization na_channel->depolarization Na+ Influx leads to heat Thermal Stimulus heat->na_channel Activates action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal This compound This compound This compound->na_channel Blocks

Caption: this compound's mechanism of blocking pain signals.

Ethical Considerations

All animal experiments should be conducted in accordance with the ethical guidelines for the care and use of laboratory animals. Key considerations include:

  • Minimizing animal stress and discomfort.

  • Using the minimum number of animals required to obtain statistically significant results.

  • Adhering to the pre-determined cut-off time to prevent tissue damage.

  • Ensuring proper training of all personnel involved in the animal procedures.

  • Obtaining approval from the Institutional Animal Care and Use Committee (IACUC) before commencing any experiments.

Conclusion

The rat tail flick test is a robust and sensitive method for evaluating the local anesthetic efficacy of this compound. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data on the dose-dependent and time-course effects of this compound. The provided templates for data presentation and visualizations of the experimental workflow and signaling pathway are intended to aid in the clear communication of research findings.

References

Application Notes and Protocols: In Vitro Assay for Measuring Dibucaine's Inhibition of Cholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibucaine, a potent local anesthetic, is also a well-characterized inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE). The extent of this inhibition is used clinically to determine the "this compound Number," a diagnostic tool to identify individuals with atypical BChE variants who may exhibit prolonged muscle relaxation in response to certain anesthetic agents like succinylcholine.[1][2][3] In a research and drug development context, accurately measuring the inhibitory potential of compounds like this compound against both acetylcholinesterase (AChE) and BChE is crucial for understanding their pharmacological profile and potential off-target effects.

This document provides a detailed protocol for an in vitro assay to measure the inhibition of cholinesterase by this compound, primarily based on the widely used Ellman's method.[4][5][6][7] This colorimetric assay offers a straightforward and reliable means to determine the potency of inhibitors.

Principle of the Assay

The assay quantifies cholinesterase activity by measuring the rate of production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by cholinesterase to produce thiocholine and acetate (or butyrate). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5][8] The rate of color development is proportional to the cholinesterase activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency.

Data Presentation

Quantitative Inhibition Data for this compound
EnzymeSubstrateIC50 (µM)Inhibition TypeKi (µM)K'i (µM)Reference
Butyrylcholinesterase (BChE)Butyrylthiocholine (BuTch)5.3Competitive1.3-[9][10]
Butyrylcholinesterase (BChE)Acetylthiocholine (AcTch)3.8Mixed (Competitive/Non-competitive)0.662.5[9][10]

Note: IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki is the inhibition constant for competitive inhibition, and K'i is the inhibition constant for uncompetitive inhibition (relevant in mixed inhibition).

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)

  • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • Inhibitor: this compound hydrochloride

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[5]

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO) or water

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

    • 96-well microplates (for microplate reader assays)

    • Pipettes and tips

    • Incubator or water bath set to 25°C or 37°C

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store in the dark at 4°C.

  • Substrate Solution (10 mM): Dissolve 28.9 mg of ATCI or 32.1 mg of BTCI in 10 mL of deionized water. Prepare fresh daily.

  • Enzyme Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1-0.5 U/mL in the final reaction volume is recommended.

  • This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound hydrochloride in DMSO or water to make a high-concentration stock solution. Further dilute this stock solution in phosphate buffer to create a series of working concentrations.

Assay Protocol (96-well plate format)
  • Prepare the Assay Plate:

    • Add 20 µL of phosphate buffer to the "blank" wells.

    • Add 20 µL of the various concentrations of this compound working solutions to the "inhibitor" wells.

    • Add 20 µL of phosphate buffer (or the solvent used for the inhibitor, e.g., a low percentage of DMSO) to the "control" (uninhibited) wells.

  • Add Enzyme: Add 140 µL of the enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the DTNB solution to all wells.

    • Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Measure Absorbance: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time (ΔAbs/min). This is the reaction velocity.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Velocity of inhibitor well / Velocity of control well)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, this compound) Plate Prepare 96-well Plate (Blank, Control, Inhibitor) Reagents->Plate Add_Enzyme Add Enzyme Solution Plate->Add_Enzyme Preincubation Pre-incubate Add_Enzyme->Preincubation Start_Rxn Initiate Reaction (Add DTNB & Substrate) Preincubation->Start_Rxn Measure Measure Absorbance (412 nm, kinetic) Start_Rxn->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Mechanism of Cholinesterase Inhibition by this compound

inhibition_mechanism cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Enzyme Cholinesterase Product1 Thiocholine Enzyme->Product1 hydrolysis Product2 Acetate Enzyme->Product2 hydrolysis Substrate Acetylthiocholine Substrate->Enzyme TNB TNB (yellow) Product1->TNB reacts with DTNB DTNB (colorless) DTNB->TNB This compound This compound This compound->Enzyme inhibits

Caption: Mechanism of cholinesterase reaction and its inhibition.

References

Application Notes and Protocols for Studying the Effect of Dibucaine on Ion Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibucaine, a potent long-acting local anesthetic, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses[1][2]. Its interaction with ion channels is complex, exhibiting state-dependent affinity, meaning it binds with different potencies to resting, open, and inactivated channel states[3][4]. The patch-clamp technique is the gold standard for investigating these interactions, offering high-resolution analysis of ion channel function and modulation by compounds like this compound[5][6][7][8]. This document provides detailed protocols and application notes for studying the effects of this compound on various ion channels using patch-clamp electrophysiology.

Mechanism of Action: this compound and Ion Channels

This compound, as a local anesthetic, exerts its effects by reversibly blocking the pores of voltage-gated ion channels from the intracellular side. In its uncharged form, it diffuses across the cell membrane. Once inside the cytoplasm, it becomes protonated and binds to its receptor within the channel pore, physically occluding ion passage[1]. This blockade is often use-dependent, meaning the inhibitory effect increases with more frequent channel activation, a key characteristic for its clinical efficacy and a critical aspect to study experimentally[9][10]. While its primary targets are sodium channels, this compound also affects other ion channels, including potassium and calcium channels, which contributes to its broader pharmacological and toxicological profile[11][12][13].

Quantitative Data: this compound's Effect on Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the related local anesthetic Bupivacaine on various ion channels, as determined by patch-clamp studies.

AnestheticIon ChannelCell TypeIC50 (µM)Notes
This compoundL-type Ca2+ channelsPC12 cells17.7 ± 1.0Inhibition of KCl-induced MAP kinase activation[14]
This compoundAcetylcholinesterase-3.8 - 5.3For reference of potency on another target[15]
BupivacaineSK2 (small-conductance Ca2+-activated K+ channel)HEK-293 cells16.5Reversible, dose-dependent inhibition[16][17]
BupivacaineATP-sensitive K+ (KATP) channelsRat cardiomyocytes29Influenced channel gating without reducing open channel conductance[11]
BupivacaineVoltage-gated Na+ channels (TTXs)Rat DRG neurons13-
BupivacaineVoltage-gated Na+ channels (TTXr)Rat DRG neurons32[18][19]
BupivacaineVoltage-gated K+ channelsXenopus laevis sciatic nerve fibers92[20]
BupivacaineLarge-conductance Ca2+-activated K+ (BK) channelsHuman umbilical artery smooth muscle cells324 (at +80 mV)Voltage-dependent block[21][22]
BupivacaineTASK (tandem pore domain K+ channel)Xenopus laevis oocytes41[13]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Voltage-Gated Sodium Channels

This protocol describes the whole-cell patch-clamp configuration, the most common method for studying the effects of drugs on the total ionic current of a cell[5].

a. Cell Preparation:

  • Culture cells expressing the ion channel of interest (e.g., HEK-293 cells stably expressing a specific sodium channel subtype) on glass coverslips.

  • For primary cells like dorsal root ganglion (DRG) neurons or cardiomyocytes, follow established enzymatic dissociation protocols[11][18].

  • Before the experiment, transfer a coverslip to the recording chamber on the microscope stage.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like DMSO and dilute to final concentrations in the external solution on the day of the experiment.

c. Patch-Clamp Procedure:

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the pipette on the micromanipulator and apply positive pressure.

  • Approach a target cell with the pipette tip. Once the tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting recordings.

d. Voltage-Clamp Protocols:

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a current.

    • After obtaining a stable baseline, perfuse the cell with the this compound-containing external solution and repeat the pulses to measure the reduction in current amplitude.

  • Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5-10 Hz).

    • Measure the progressive decrease in current amplitude with each pulse in the presence of this compound compared to the control.

  • Recovery from Inactivation:

    • Use a two-pulse protocol. A long conditioning prepulse (e.g., to 0 mV for 1 s) to induce block, followed by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV), and then a test pulse to measure the fraction of recovered channels.

    • Compare the time course of recovery in the presence and absence of this compound.

e. Data Analysis:

  • Measure the peak current amplitude for each condition.

  • For tonic block, calculate the percentage of inhibition at different this compound concentrations and fit the data to a Hill equation to determine the IC50.

  • For use-dependent block, plot the normalized current amplitude against the pulse number.

Visualizations

Signaling Pathway of this compound Action

Dibucaine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dib_uncharged_ext This compound (Uncharged) Dib_uncharged_int This compound (Uncharged) Dib_uncharged_ext->Dib_uncharged_int Passive Diffusion Na_channel Voltage-Gated Na+ Channel Block Channel Block (No Na+ influx) Na_channel->Block Pore Occlusion Dib_charged_int This compound (Protonated) Dib_uncharged_int->Dib_charged_int Protonation (H+) Dib_charged_int->Na_channel Binds to open/inactivated state

Caption: Mechanism of this compound blocking a voltage-gated sodium channel.

Experimental Workflow

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK-293 cells on coverslip) D Approach Cell & Form GΩ Seal A->D B Prepare Solutions (Internal, External, this compound) C Pull Pipette & Fill (2-5 MΩ) B->C C->D E Rupture Membrane (Whole-Cell Configuration) D->E F Record Baseline Currents (Control) E->F G Apply this compound via Perfusion F->G H Record Currents in Presence of Drug G->H I Washout Drug & Record Recovery H->I J Data Analysis (IC50, Use-Dependence) I->J

References

Application Notes and Protocols: Formulating Dibucaine Hydrochloride for Topical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Dibucaine hydrochloride for topical research applications. This document outlines the physicochemical properties of this compound hydrochloride, provides protocols for formulation, and details key in vitro and ex vivo characterization methods.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for successful formulation development. Key properties of this compound hydrochloride are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀ClN₃O₂[1][2]
Molecular Weight 379.92 g/mol [1][2]
Melting Point 99-101 °C[2][3]
Appearance White or nearly white crystalline powder[4]
Solubility
    WaterFreely soluble (76 mg/mL)[1][5][6]
    EthanolFreely soluble (76 mg/mL)[1][5]
    DMSOSoluble (76 mg/mL)[1][5]
    AcetoneSoluble[3]
    ChloroformSoluble[6]
Stability Stable, but protect from moisture. Incompatible with strong oxidizing agents.[2]

Mechanism of Action: Sodium Channel Blockade

This compound hydrochloride is a potent local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[7][8][9][10][11] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1] The result is a transient and reversible local anesthesia. The interaction is state-dependent, with a higher affinity for open and inactivated channel states.[7][10]

G cluster_membrane Neuronal Membrane cluster_process Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx Allows Blockade Blockade of Sensation Na_channel->Blockade Inhibition leads to Dibucaine_out This compound HCl (Extracellular) Dibucaine_in This compound (Intracellular) Dibucaine_out->Dibucaine_in Crosses Membrane Dibucaine_in->Na_channel Binds to (intracellular side) Nerve_impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_impulse->Depolarization Initiates Depolarization->Na_channel Opens Na_influx->Nerve_impulse Propagates G cluster_workflow In Vitro Release Testing (IVRT) Workflow FDC_Setup Franz Diffusion Cell Setup (Synthetic Membrane) Formulation_Application Apply Formulation to Donor Compartment FDC_Setup->Formulation_Application Sampling Sample from Receptor Compartment at Time Intervals Formulation_Application->Sampling Analysis Quantify this compound HCl (e.g., HPLC) Sampling->Analysis Data_Analysis Calculate Release Rate (e.g., Higuchi Model) Analysis->Data_Analysis G cluster_workflow Ex Vivo Skin Permeation Workflow Skin_Prep Excise and Prepare Porcine Ear Skin FDC_Setup Mount Skin in Franz Diffusion Cell Skin_Prep->FDC_Setup Formulation_Application Apply Formulation to Epidermal Surface FDC_Setup->Formulation_Application Sampling Sample from Receptor Compartment at Time Intervals Formulation_Application->Sampling Analysis Quantify this compound HCl (e.g., HPLC) Sampling->Analysis Data_Analysis Determine Permeation Parameters (Flux, Lag Time) Analysis->Data_Analysis

References

Application Notes and Protocols for the Quantification of Dibucaine using Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dibucaine using Gas Chromatography (GC), with a focus on GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).

Introduction

This compound, a potent local anesthetic of the amide type, requires sensitive and specific analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations. Gas chromatography offers a robust platform for these analyses. This note details established GC-MS methods for this compound and provides a protocol for a GC-FID method adapted from validated procedures for similar local anesthetic compounds.

Quantitative Data Summary

The following tables summarize quantitative data from gas chromatographic methods for this compound and other structurally related local anesthetics. This data is provided to illustrate the expected performance of these methods.

Table 1: GC-MS Method Parameters for this compound Analysis

ParameterChemical Ionization (CI)Electron Impact (EI)
Linearity Range 1–80 ng/mL (in serum)[1][2]20–800 ng/mL (in serum)[1][2]
Internal Standard Deuterium-labeled this compound[1][2]Deuterium-labeled this compound[1][2]
Mean Recovery (%) 101.1 ± 8.1[2]98.4 ± 7.6[2]

Table 2: Example Validation Parameters for Local Anesthetics by GC-FID

Data presented here is for Lidocaine and Cocaine, as a proxy for expected this compound performance, due to a lack of published, validated GC-FID methods specifically for this compound.

ParameterLidocaine HClCocaine
Linearity Range 0.1–5.0 µg/mL[3][4]5.57–1200 µg/mL[5][6]
Limit of Detection (LOD) 0.03 µg/mL[3][4]1.80 µg/mL[5][6]
Limit of Quantification (LOQ) 0.11 µg/mL[3][4]5.57 µg/mL[5][6]
Mean Recovery (%) 99.47[3][4]101.20[5]
Precision (RSD%) < 3.0[3][4]Not specified
Accuracy (RE%) < 10.0[3][4]1.0[5]

Experimental Protocols

GC-MS Quantification of this compound in Biological Fluids

This protocol is adapted from the method described by Alkalay et al. (1981).[1][2]

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of serum sample in a glass tube, add a known amount of deuterium-labeled this compound as the internal standard.

  • Add 0.5 mL of 1N NaOH to basify the sample.

  • Add 5 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small volume (e.g., 50 µL) of a suitable solvent like methanol or ethyl acetate for injection into the GC-MS.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.[2]

  • Column:

    • For Electron Impact (EI): 2.5 ft x 2 mm i.d. silanized glass column packed with 1.5% OV-17 on 80/100 mesh Chromosorb W-HP.[2]

    • For Chemical Ionization (CI): 2.5 ft x 2 mm i.d. silanized glass column packed with 1.5% OV-1 on 80/100 mesh Chromosorb W-HP.[2]

  • Carrier Gas: Helium or Methane (for CI) at a constant flow rate.[2]

  • Temperatures:

    • Injection Port: 260°C[2]

    • Column Oven:

      • EI: 250°C[2]

      • CI: 215°C[2]

      • Note: Adjust temperature to achieve a this compound retention time of approximately 2.2 - 2.5 minutes.[2]

    • GC/MS Interface: 250°C[2]

  • Injection Volume: 1-2 µL.

  • Detection (Mass Spectrometer):

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (EI): m/z 228 for this compound and m/z 237 for the nonadeuterated internal standard.[2]

    • Ions to Monitor (CI): M+1 ions at m/z 344 for this compound and m/z 353 for the nonadeuterated internal standard.[2]

Proposed GC-FID Method for this compound Quantification

This proposed protocol is based on validated methods for other local anesthetics, such as lidocaine.[3][4]

a) Sample Preparation (for Pharmaceutical Formulations)

  • Accurately weigh a portion of the homogenized sample (e.g., cream, ointment) or an aliquot of a liquid formulation containing a known amount of this compound.

  • Dissolve the sample in a suitable solvent such as methanol or a methanol/chloroform mixture.

  • Add an appropriate internal standard (e.g., prilocaine or n-tetracosane) at a known concentration.

  • Dilute the solution to a final concentration within the expected linear range of the instrument.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Temperatures:

    • Injection Port: 260°C

    • Detector (FID): 280°C

    • Column Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • FID Gases: Hydrogen and Air at manufacturer-recommended flow rates.

Visual Workflow and Pathway Diagrams

GC_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Serum, Formulation) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (for biological samples) Add_IS->Extraction Dilution Dissolution & Dilution (for formulations) Add_IS->Dilution Evaporation Evaporation Extraction->Evaporation Injection GC Injection Dilution->Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by GC.

GC_FID_Principle cluster_gc Gas Chromatograph cluster_fid Flame Ionization Detector (FID) Column_Eluent Column Eluent (Carrier Gas + this compound) Flame H2/Air Flame Column_Eluent->Flame Ionization Organic Molecule Combustion & Ionization Flame->Ionization Collector Collector Electrode Ionization->Collector Signal Current Signal (Proportional to Mass) Collector->Signal

Caption: Principle of Flame Ionization Detection (FID).

References

Application of Dibucaine in Neuroblastoma Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibucaine, a potent local anesthetic, has demonstrated significant cytotoxic effects on various cancer cell lines, including neuroblastoma. Its mechanism of action extends beyond sodium channel blockade, involving the induction of apoptosis through multiple cellular pathways. These application notes provide a comprehensive overview of the use of this compound in neuroblastoma cell line research, detailing its effects on cell viability, apoptosis, and key signaling pathways. Furthermore, detailed protocols for essential in vitro assays are provided to facilitate the investigation of this compound's therapeutic potential against neuroblastoma.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and should be determined experimentally for specific neuroblastoma cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound on Neuroblastoma Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
SK-N-MC24To be determined
SH-SY5Y24To be determined
IMR-3224To be determined
SK-N-BE(2)24To be determined

Table 2: Quantification of this compound-Induced Apoptosis

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)
SK-N-MC5024To be determined
SK-N-MC10024To be determined
SH-SY5Y5024To be determined
SH-SY5Y10024To be determined

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Change in ΔΨm (Fold Decrease)
SK-N-MC10012To be determined
SH-SY5Y10012To be determined

Table 4: Activation of Caspase-3 by this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Caspase-3 Activity (Fold Increase)
SK-N-MC10018To be determined
SH-SY5Y10018To be determined

Key Signaling Pathways and Mechanisms of Action

This compound induces apoptosis in neuroblastoma cells through a multifaceted mechanism that involves alterations in membrane fluidity, disruption of intracellular calcium homeostasis, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1]

Dibucaine_Signaling_Pathway This compound This compound Membrane Cell Membrane This compound->Membrane CalciumChannels Ion Channels / Transporters This compound->CalciumChannels MembraneFluidity ↑ Membrane Fluidity Membrane->MembraneFluidity CalciumInflux ↑ Intracellular Ca²⁺ CalciumChannels->CalciumInflux ROS ↑ Reactive Oxygen Species (ROS) CalciumInflux->ROS Mitochondria Mitochondria CalciumInflux->Mitochondria ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed signaling pathway of this compound-induced apoptosis in neuroblastoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on neuroblastoma cell lines.

Cell Culture

Commonly used human neuroblastoma cell lines for these studies include SK-N-MC and SH-SY5Y.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow: General Procedure

Experimental_Workflow Start Start CellCulture Culture Neuroblastoma Cells Start->CellCulture Seeding Seed Cells in Appropriate Plates CellCulture->Seeding Treatment Treat with this compound (Various Concentrations) Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Assay Perform Desired Assay (MTT, Annexin V, etc.) Incubation->Assay DataAnalysis Data Acquisition and Analysis Assay->DataAnalysis End End DataAnalysis->End

Figure 2: General experimental workflow for studying the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Neuroblastoma cells

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO or culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 10 µM to 1 mM) based on the known neurotoxicity of other local anesthetics.

  • Remove the old medium and add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to the respective wells.

  • Incubate the plates for 24, 48, or 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that indicates mitochondrial polarization. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Neuroblastoma cells

  • Black, clear-bottom 96-well plates

  • This compound

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time (e.g., 12-24 hours).

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity for red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm).

  • The ratio of red to green fluorescence is used to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Treated and untreated neuroblastoma cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system. The appearance of cleaved caspase-3 and an altered Bax/Bcl-2 ratio are indicative of apoptosis.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration.

Materials:

  • Neuroblastoma cells cultured on glass coverslips

  • This compound

  • Fura-2 AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

  • Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Obtain a baseline reading of the 340/380 nm fluorescence ratio.

  • Perfuse the cells with this compound-containing HBSS and continuously record the fluorescence ratio to monitor changes in [Ca²⁺]i. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium.[1]

Conclusion

This compound presents a promising avenue for research in neuroblastoma therapeutics due to its ability to induce apoptosis through various mechanisms. The protocols and information provided herein offer a solid framework for researchers to investigate and quantify the effects of this compound on neuroblastoma cell lines, contributing to a better understanding of its potential as an anti-cancer agent. It is crucial to optimize these protocols for specific cell lines and experimental setups to ensure accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibucaine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dibucaine concentration in cell viability assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Cell Viability Results

Possible Cause Recommended Solution
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to maintain a uniform cell density across the plate.
Edge effects in multi-well plates Avoid using the outer wells of the plate as they are more susceptible to evaporation. If their use is unavoidable, fill the surrounding empty wells with sterile PBS or water to maintain humidity.
Inconsistent this compound concentration Prepare a fresh stock solution of this compound for each experiment. Ensure complete dissolution of this compound in the appropriate solvent (e.g., sterile water or DMSO) before further dilution in culture medium.[1][2]
Fluctuations in incubation conditions Maintain consistent temperature and CO2 levels in the incubator throughout the experiment. Minimize the time the plate is outside the incubator.

Issue 2: Unexpectedly Low or High Cell Viability

Possible Cause Recommended Solution
Incorrect this compound concentration range Perform a preliminary dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 10 mM) to determine the effective range for your specific cell line.[1]
Inappropriate incubation time Optimize the incubation time (e.g., 24, 48, or 72 hours) as the cytotoxic effects of this compound are time-dependent.[1][3]
Cell line sensitivity The effective concentration of this compound can vary significantly depending on the cell type.[1] Research literature for typical concentrations used on your specific or similar cell lines.
Assay interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction).[4][5] Consider using an alternative viability assay (e.g., LDH release, Trypan Blue exclusion) to confirm results.

Issue 3: Difficulty in Determining the IC50 Value

Possible Cause Recommended Solution
Inappropriate concentration range The selected concentrations may be too high or too low, resulting in a steep or flat dose-response curve. Use a logarithmic or semi-logarithmic series of dilutions to cover a broader range.
Insufficient data points Increase the number of concentrations tested to obtain a more accurate curve.
Data analysis method Use appropriate software (e.g., GraphPad Prism, Excel with add-ins) to perform non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell viability assay?

A1: For a preliminary experiment, it is recommended to start with a wide range of concentrations, for example, from 1 µM to 10 mM, to identify the effective range for your specific cell line and experimental conditions.[1]

Q2: How does this compound induce cell death?

A2: this compound can induce apoptosis (programmed cell death) through the intrinsic pathway.[3][9][10] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases (such as caspase-3, -8, and -9).[3][9][11][12] At higher concentrations, local anesthetics like lidocaine have been shown to induce necrosis.[13][14][15]

Q3: What are the key differences between MTT and LDH assays for assessing this compound's cytotoxicity?

A3: The MTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product.[1][4] The LDH (Lactate Dehydrogenase) assay, on the other hand, measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[16][17][18] While both assess cell viability, they measure different cellular events. It is often advisable to use more than one type of assay to confirm results.

Q4: Can the solvent used to dissolve this compound affect the cells?

A4: Yes. If using a solvent like DMSO, it is crucial to include a vehicle control in your experiment. This control group should be treated with the same concentration of the solvent as the experimental groups to account for any potential cytotoxic effects of the solvent itself.[1] The final concentration of DMSO should typically be kept below 0.5%.

Q5: How long should I incubate the cells with this compound?

A5: The incubation time can significantly influence the cytotoxic effect. Common incubation periods are 24, 48, and 72 hours.[1] The optimal time will depend on the cell line's doubling time and the specific research question. A time-course experiment is recommended to determine the most appropriate incubation period.

Data Presentation

Table 1: Comparative IC50 Values of Local Anesthetics in Different Cell Lines

Local AnestheticCell LineIC50 ValueAssayReference
This compoundHL-60~100 µMApoptosis Induction[3][9]
LidocaineCCD-1064sk~546 µMLDH Assay[16]
LidocaineCCD-1064sk~614 µMCCK-8 Assay[16]
BupivacaineUMR-108< 2.16 mM (at 24h)Cell Viability[10]
LidocaineUMR-108> 5.33 mM (at 24h)Cell Viability[10]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, incubation time, and the assay used.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line

  • Complete culture medium

  • This compound hydrochloride

  • Sterile water or DMSO for stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the solvent) and a no-treatment control.[1]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[1]

Visualizations

Dibucaine_Induced_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Membrane Depolarization Caspase8 Caspase-8 Activation This compound->Caspase8 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Add_this compound 3. Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_Time 4. Incubate for 24/48/72h Add_this compound->Incubate_Time Add_Reagent 5. Add Viability Assay Reagent (e.g., MTT) Incubate_Time->Add_Reagent Incubate_Assay 6. Incubate for 2-4h Add_Reagent->Incubate_Assay Measure_Signal 7. Measure Signal (e.g., Absorbance) Incubate_Assay->Measure_Signal Calculate_Viability 8. Calculate % Viability Measure_Signal->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

References

Technical Support Center: Troubleshooting Inconsistent Results in Dibucaine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibucaine. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound primarily functions as a potent local anesthetic by blocking voltage-gated sodium channels in neurons. This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation.[1] Additionally, this compound is a well-known inhibitor of the enzyme butyrylcholinesterase (BChE), a property utilized in the "this compound number" test to identify genetic variants of this enzyme.[2]

Q2: Why am I observing significant variability in the anesthetic effect of this compound between animal subjects?

A2: Inter-subject variability is a common challenge in local anesthetic studies. Several factors can contribute to this, including:

  • Genetic Variations: Polymorphisms in genes encoding sodium channels or metabolic enzymes can alter an individual's sensitivity to this compound.

  • Physiological Conditions: The pH of the tissue at the injection site significantly impacts the drug's effectiveness. Inflamed or infected tissues often have a lower pH, which can reduce the efficacy of local anesthetics.

  • Anatomical Differences: Variations in the precise location of the nerve and the vascularity of the surrounding tissue can affect the onset, duration, and intensity of the anesthetic block.

Q3: My this compound stock solution appears cloudy. Is it still usable?

A3: Cloudiness or precipitation in your this compound solution may indicate issues with solubility or stability. It is crucial to ensure your compound is fully dissolved. The solubility of this compound can be influenced by the solvent, pH, and temperature. For in vivo studies, this compound hydrochloride is often dissolved in saline. For in vitro assays, DMSO is a common solvent, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always prepare fresh solutions when possible and visually inspect for precipitation before use.

Q4: Can the choice of experimental model influence the observed effects of this compound?

A4: Absolutely. The choice of cell line for in vitro studies or animal model for in vivo experiments can significantly impact the results. For example, different cell lines may express different subtypes of sodium channels with varying sensitivities to this compound. Similarly, factors such as the age, sex, and health status of animal subjects can influence drug metabolism and response.

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results in various this compound experiments.

In Vitro Electrophysiology (Patch-Clamp) Experiments

Issue: High variability in IC50 values for sodium channel blockade.

Potential Cause Recommended Solution
Unstable this compound Solution Prepare fresh this compound solutions for each experiment. Verify the pH of the external solution, as it can affect the charge state and potency of this compound.
Inconsistent Cell Health Use cells from a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Discard cells with visible signs of stress or damage.
Variable Seal Quality Aim for a high-resistance seal (>1 GΩ) for all recordings. An unstable seal can introduce noise and artifacts, affecting current measurements.
Baseline Drift Allow the recording setup to stabilize before applying this compound. Check for temperature fluctuations, mechanical vibrations, and a stable reference electrode. A drifting baseline can lead to inaccurate measurements of current inhibition.[3]
Incorrect Voltage Protocol Use a consistent voltage protocol to elicit sodium currents. The holding potential and depolarizing step should be optimized for the specific sodium channel subtype being studied.

Issue: Difficulty achieving a stable whole-cell configuration.

Potential Cause Recommended Solution
Poor Pipette Quality Fire-polish pipette tips to ensure they are smooth. Use pipettes with a resistance appropriate for the cell type (typically 2-5 MΩ).
Debris in Solution Filter all solutions (internal and external) with a 0.22 µm filter to remove particulate matter that could clog the pipette tip.
Excessive Positive Pressure Apply only gentle positive pressure when approaching the cell to keep the tip clean. Release the pressure just before making contact with the cell membrane.
Butyrylcholinesterase (BChE) Inhibition Assays

Issue: Inconsistent this compound number or IC50 values.

Potential Cause Recommended Solution
Sample Handling and Storage Process blood samples promptly. Store serum or plasma at recommended temperatures (refrigerated for short-term, frozen for long-term) to prevent enzyme degradation.
Genetic Variants of BChE Be aware of the presence of different genetic variants of BChE in the human population, which exhibit varying sensitivity to this compound inhibition. This is the basis of the this compound number test.[2]
Incorrect Substrate Concentration Use a consistent and optimized concentration of the substrate (e.g., butyrylthiocholine). The apparent inhibitory potency of this compound can be influenced by the substrate concentration.
Inaccurate Temperature Control Maintain a constant and accurate temperature during the assay, as enzyme kinetics are highly temperature-dependent.
In Vivo Anesthetic Efficacy Studies

Issue: High variability in the duration and depth of anesthesia.

Potential Cause Recommended Solution
Inconsistent Injection Technique Ensure precise and consistent injection of this compound near the target nerve. Use of a nerve stimulator can aid in accurate placement for nerve block studies.[4]
Variable Drug Dose Delivery Use calibrated syringes and ensure the full dose is administered. Small variations in the injected volume can lead to significant differences in effect.
Subject-to-Subject Variability Randomize animals to different treatment groups and use a sufficient number of animals per group to account for biological variability. Monitor and record baseline physiological parameters.
Environmental Stressors Acclimatize animals to the experimental environment and handling procedures to minimize stress, which can influence pain perception and drug response.

Quantitative Data Summary

The following tables summarize quantitative data from representative this compound experiments. Note that these values can vary depending on the specific experimental conditions.

Table 1: In Vitro Inhibition of Butyrylcholinesterase (BChE) by this compound

SubstrateIC50 (µM)Inhibition TypeReference
Butyrylthiocholine (BuTch)5.3Competitive[5]
Acetylthiocholine (AcTch)3.8Mixed[5]

Table 2: this compound Number for Different BChE Genotypes

GenotypeThis compound Number RangeInterpretationReference
Homozygous Normal> 80Normal Enzyme Activity[2]
Heterozygous40 - 60Intermediate Enzyme Activity[2]
Homozygous Atypical< 20Low Enzyme Activity[2]

Table 3: In Vivo Anesthetic Effect of this compound in a Rat Sciatic Nerve Block Model

This compound FormulationDuration of Sensory Block (minutes)NotesReference
1% this compound GelProlongedCompared to control[6]
Liposomal this compoundSignificantly longer than plain this compoundSlow-release formulation

Experimental Protocols

Protocol 1: In Vitro Assessment of BChE Inhibition by this compound

Objective: To determine the IC50 value of this compound for the inhibition of human butyrylcholinesterase.

Materials:

  • Human serum or purified human BChE

  • This compound hydrochloride

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions in phosphate buffer to achieve a range of final concentrations.

    • Prepare a solution of butyrylthiocholine iodide in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the BChE sample.

    • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the butyrylthiocholine solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the BChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Local Anesthetic Effect of this compound in a Rat Sciatic Nerve Block Model

Objective: To evaluate the duration of sensory and motor blockade produced by this compound.

Materials:

  • Adult male Wistar rats (or other suitable strain)

  • This compound hydrochloride solution (e.g., 1%)

  • Anesthesia (e.g., isoflurane)

  • Nerve stimulator

  • Von Frey filaments (for sensory testing)

  • Grip strength meter (for motor testing)

Methodology:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Shave the hair over the lateral aspect of the thigh.

  • Sciatic Nerve Block:

    • Use a nerve stimulator to locate the sciatic nerve. A motor response in the paw (e.g., plantar flexion) indicates correct needle placement.

    • Once the nerve is located, inject a defined volume of the this compound solution (e.g., 0.2 mL) around the nerve.

  • Assessment of Blockade:

    • Sensory Block: At regular intervals after the injection, assess the withdrawal response to a noxious stimulus applied to the paw, such as a pinch with forceps or application of Von Frey filaments. The absence of a withdrawal response indicates a sensory block.

    • Motor Block: At the same intervals, assess motor function by observing the rat's gait and measuring grip strength. A reduced ability to bear weight or a decrease in grip strength indicates a motor block.

  • Data Analysis:

    • Record the onset time and the duration of both sensory and motor blockade for each animal.

    • Compare the results between different treatment groups (e.g., this compound vs. saline control).

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action: Sodium Channel Blockade

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.

Dibucaine_Sodium_Channel cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion_in Action_Potential Action Potential Propagation Na_Channel->Action_Potential Leads to No_Action_Potential Blockade of Action Potential Na_Channel->No_Action_Potential Inhibition leads to Dibucaine_out This compound (extracellular) Dibucaine_in This compound (intracellular) Dibucaine_out->Dibucaine_in Diffusion Dibucaine_in->Na_Channel Blocks Na_ion_out Na_ion_out->Na_Channel Influx

Caption: this compound blocks voltage-gated sodium channels, preventing nerve impulses.

Experimental Workflow for Troubleshooting Inconsistent IC50 Values

This workflow outlines a logical approach to identifying the source of variability in IC50 measurements for this compound.

Troubleshooting_Workflow Start Inconsistent IC50 Values Observed Check_Reagents Verify Reagent Stability and Purity Start->Check_Reagents Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Review_Protocol Review Experimental Protocol for Consistency Start->Review_Protocol Analyze_Data Re-evaluate Data Analysis Method Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Review_Protocol->Analyze_Data Analyze_Data->Start Problem Persists Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results Problem Identified and Corrected Dibucaine_Mitochondria This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain (Complexes I, III) This compound->ETC Inhibits OxPhos Oxidative Phosphorylation This compound->OxPhos Uncouples Mitochondrion->ETC ETC->OxPhos ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP Production OxPhos->ATP

References

Technical Support Center: Preventing Dibucaine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Dibucaine precipitation in aqueous solutions during experimental procedures.

FAQs and Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to common issues encountered when working with this compound in aqueous solutions.

Understanding this compound and its Solubility

Q1: What are the different forms of this compound, and how do their solubilities in water compare?

This compound is available as a free base and as a hydrochloride (HCl) salt. Their aqueous solubilities differ significantly:

  • This compound Base: This form is only slightly soluble in water.[1]

  • This compound Hydrochloride: This salt form is freely soluble in water.[1]

This difference is crucial because the protonated (ionized) form of the molecule, which is prevalent at lower pH, is significantly more water-soluble than the neutral (un-ionized) free base.

Q2: What is the expected pH of a this compound Hydrochloride aqueous solution?

Aqueous solutions of this compound Hydrochloride for injection typically have a pH ranging from 4.5 to 7.0.[2]

Factors Leading to this compound Precipitation

Q3: My this compound solution, which was initially clear, has become cloudy and formed a precipitate. What is the most likely cause?

The most common reason for this compound precipitation from an aqueous solution is an increase in pH. This compound is a weak base. When the pH of the solution increases, the equilibrium shifts from the soluble ionized (protonated) form to the poorly soluble un-ionized (free base) form, leading to precipitation. This is a common phenomenon for many local anesthetics.[3]

Q4: At what pH does this compound start to precipitate?

The exact pH at which precipitation begins depends on several factors, including the concentration of this compound, the temperature of the solution, and the presence of other solutes. As a weak base, this compound will precipitate as the pH of the solution approaches and surpasses its pKa value, leading to a higher proportion of the un-ionized, less soluble form. The pKa of a drug is the pH at which 50% of the drug is in its ionized form and 50% is in its un-ionized form.[4][5] For local anesthetics, precipitation can occur when the pH is adjusted to physiological levels (around 7.4) or higher.[3]

Q5: Can temperature changes cause this compound to precipitate?

Yes, temperature can affect the solubility of this compound. For most solids dissolving in liquids, solubility increases with temperature. Therefore, a decrease in temperature can lead to the precipitation of this compound from a saturated or near-saturated solution. Conversely, preparing a solution at an elevated temperature and then allowing it to cool to room temperature can also induce precipitation if the concentration exceeds the solubility limit at the lower temperature.

Strategies to Prevent this compound Precipitation

Q6: How can I prevent this compound from precipitating when I need to adjust the pH of my solution?

To prevent precipitation upon pH adjustment, especially when increasing the pH, consider the following strategies:

  • pH Control: Carefully control the final pH of the solution to keep it within a range where this compound remains in its soluble, protonated form. For this compound hydrochloride solutions, maintaining a pH between 4.5 and 7.0 is generally recommended.[2]

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of the un-ionized form of this compound.

  • Addition of Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, forming a soluble inclusion complex.

  • Inclusion of Surfactants: Surfactants can form micelles that entrap the hydrophobic this compound, preventing its precipitation.

Q7: What co-solvents can be used to improve this compound solubility, and what are the typical concentrations?

Q8: How do cyclodextrins work to prevent this compound precipitation, and which ones are commonly used?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like the free base form of this compound, into their central cavity, forming a water-soluble "inclusion complex". This effectively increases the overall solubility of the drug in the aqueous solution.[8]

Commonly used cyclodextrins include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its good solubility and low toxicity.

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with high water solubility and a favorable safety profile, making it suitable for parenteral formulations.[9][10][11]

The formation of these inclusion complexes can be studied through phase solubility diagrams.[12][13][14]

Q9: Can surfactants be used to stabilize this compound solutions? If so, which ones are effective?

Yes, surfactants can be used to prevent the precipitation of poorly soluble drugs. They form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize the un-ionized form of this compound, thus preventing it from precipitating.[15]

A commonly used non-ionic surfactant in pharmaceutical formulations is Polysorbate 80 (Tween 80) .[16][17][18] It is known to be an effective solubilizing and stabilizing agent.

Experimental Protocols and Data

Quantitative Data Summary
ParameterValueSource
This compound Base Solubility in Water Slightly soluble[1]
This compound Hydrochloride Solubility in Water Freely soluble[1]
pH of this compound HCl Injection 4.5 - 7.0[2]
Solubility of this compound at pH 7.4 >57 µg/mL[19]
Key Experimental Methodologies

Protocol 1: Preparation of a Standard this compound Hydrochloride Aqueous Solution

This protocol is based on the United States Pharmacopeia (USP) guidelines for preparing a standard solution for assay purposes.[2]

Objective: To prepare a standard aqueous solution of this compound Hydrochloride.

Materials:

  • USP this compound Hydrochloride Reference Standard (RS)

  • Methanol

  • Water for Injection

  • Volumetric flasks (50 mL and 100 mL)

  • Analytical balance

  • Filter (0.5 µm or finer porosity)

Procedure:

  • Accurately weigh approximately 50 mg of USP this compound Hydrochloride RS.

  • Transfer the weighed standard to a 100-mL volumetric flask.

  • Add a volume of water equivalent to the volume of the injection to be assayed.

  • Dilute to the final volume with methanol and mix thoroughly.

  • If preparing a more dilute standard, accurately weigh about 25 mg of USP this compound Hydrochloride RS, transfer to a 100-mL volumetric flask, add a volume of water equivalent to twice the volume of the injection to be assayed, and dilute to volume with methanol.

  • Pass the final solution through a suitable filter with a porosity of 0.5 µm or finer.

Protocol 2: General Procedure for Phase Solubility Studies with Cyclodextrins

This protocol outlines the general steps for conducting a phase solubility study to evaluate the effect of a cyclodextrin on the solubility of a drug.[12][14]

Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin inclusion complex.

Materials:

  • This compound (free base)

  • Cyclodextrin (e.g., HP-β-CD or SBE-β-CD)

  • Aqueous buffer of a specific pH

  • Shaker water bath or incubator shaker

  • Centrifuge

  • Analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.

  • Seal the vials and place them in a shaker water bath at a constant temperature. Agitate the vials until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, centrifuge the samples to separate the undissolved this compound.

  • Withdraw an aliquot from the supernatant of each vial, filter, and dilute appropriately.

  • Quantify the concentration of dissolved this compound in each sample using a validated analytical method.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will provide information on the complex stoichiometry and the stability constant. A linear increase in solubility (AL-type diagram) typically indicates the formation of a 1:1 soluble complex.[8][20]

Visualizations

Dibucaine_Precipitation_Pathway cluster_solution Aqueous Solution cluster_factors Influencing Factors Dibucaine_HCl This compound HCl (Soluble, Ionized) Precipitate This compound Free Base (Precipitate, Un-ionized) Dibucaine_HCl->Precipitate Precipitation Increase_pH Increase in pH (e.g., addition of base) Decrease_Temp Decrease in Temperature

Caption: Factors leading to this compound precipitation in aqueous solutions.

Prevention_Strategies cluster_solutions Prevention Strategies Dibucaine_Precipitation This compound Precipitation pH_Control Maintain Acidic to Neutral pH (4.5-7.0) pH_Control->Dibucaine_Precipitation Prevents Co_solvents Add Co-solvents (e.g., Ethanol, Propylene Glycol) Co_solvents->Dibucaine_Precipitation Prevents Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Cyclodextrins->Dibucaine_Precipitation Prevents Surfactants Incorporate Surfactants (e.g., Tween 80) Surfactants->Dibucaine_Precipitation Prevents

Caption: Strategies to prevent the precipitation of this compound.

Experimental_Workflow_Solubility cluster_troubleshooting Troubleshooting Steps Start Start: this compound Solution Preparation Observe_Precipitation Observe Precipitation? Start->Observe_Precipitation Troubleshoot Troubleshoot Observe_Precipitation->Troubleshoot Yes Stable_Solution Stable Solution Achieved Observe_Precipitation->Stable_Solution No Check_pH 1. Check and Adjust pH Troubleshoot->Check_pH Check_Temp 2. Control Temperature Check_pH->Check_Temp Add_Excipient 3. Add Solubilizing Excipient Check_Temp->Add_Excipient Add_Excipient->Start Re-evaluate Solution

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Identifying and minimizing off-target effects of Dibucaine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and minimizing the off-target effects of Dibucaine in in vitro experimental settings. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during in vitro experiments involving this compound.

General Questions

Q1: What are the known primary and major off-targets of this compound?

A1: this compound's primary therapeutic target is the voltage-gated sodium channel (VGSC), leading to its local anesthetic effect.[1] However, it is known to interact with several other proteins, which can lead to off-target effects in your experiments. These include, but are not limited to:

  • L-type calcium channels: this compound can inhibit these channels, affecting intracellular calcium signaling.[2]

  • Potassium channels: Inhibition of certain potassium channels has been reported for local anesthetics.[3]

  • Nicotinic acetylcholine receptors (nAChRs): this compound can act as a non-competitive inhibitor of nAChRs.[4][5]

  • Mitochondrial components: Like other local anesthetics, this compound can interfere with mitochondrial function, including respiration and membrane potential.[6]

Q2: How can I proactively minimize off-target effects of this compound in my cell-based assays?

A2: Minimizing off-target effects is crucial for accurate data interpretation. Consider the following strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific assay.

  • Optimize incubation time: Prolonged exposure can exacerbate off-target effects and cytotoxicity. Determine the shortest incubation time that yields a robust on-target signal.

  • Use specific antagonists for suspected off-targets: To confirm if an observed effect is due to an off-target interaction, co-incubate with a specific antagonist for the suspected off-target and observe if the effect is reversed.

  • Employ structurally different compounds with the same primary target: If a different voltage-gated sodium channel blocker with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.

  • Use multiple cell lines: Confirm your findings in different cell lines that express the target of interest. Consistent results across cell lines strengthen the evidence for an on-target effect.

Troubleshooting Specific Assays

Q3: In my patch-clamp electrophysiology experiment, I'm seeing inconsistent blockade of sodium channels with this compound. What could be the cause?

A3: Inconsistent results in patch-clamp experiments with local anesthetics like this compound can stem from several factors:

  • pH of solutions: The effectiveness of local anesthetics can be pH-dependent. Ensure your internal and external solutions are freshly prepared and the pH is stable throughout the experiment.

  • Use-dependence: this compound's block of sodium channels can be use-dependent, meaning the degree of block increases with the frequency of channel opening. Ensure your voltage protocol and stimulation frequency are consistent between experiments.

  • Cell health: Only use healthy, viable cells with stable membrane potentials for recordings.

  • Seal quality: A stable, high-resistance (GΩ) seal is critical for accurate recordings. An unstable seal can introduce leak currents and other artifacts.

Q4: I am using a fluorescent calcium flux assay and observe a decrease in signal upon this compound application, even without stimulating my target receptor. What could be happening?

A4: This could be due to several factors related to this compound's off-target effects:

  • Direct inhibition of calcium channels: this compound is known to inhibit L-type calcium channels, which could reduce basal intracellular calcium levels or interfere with store-operated calcium entry.[2]

  • Mitochondrial toxicity: By affecting mitochondrial membrane potential, this compound could indirectly impact cellular calcium homeostasis.

  • Assay interference: At higher concentrations, this compound might interfere with the fluorescent properties of the calcium indicator dye. To test for this, run a cell-free control with the dye and this compound.

Q5: My cell viability assay (e.g., MTT, WST-1) shows a significant decrease in viability after treatment with this compound, which complicates the interpretation of my primary assay results. How can I address this?

A5: Cytotoxicity is a common concern with many compounds, including local anesthetics.[7] Here's how to troubleshoot:

  • Perform a dose-response and time-course for cytotoxicity: Determine the IC50 for cytotoxicity at different time points. This will help you identify a concentration and incubation time for your primary assay that minimizes cell death.

  • Use an orthogonal viability assay: Some compounds can interfere with the chemistry of metabolic assays like MTT (e.g., by directly reducing the tetrazolium salt). Confirm your cytotoxicity results with a different method, such as a membrane integrity assay (e.g., LDH release or a dye exclusion assay like Trypan Blue) or an ATP-based assay.[8][9]

  • Multiplex your primary assay with a real-time cytotoxicity marker: This can help you distinguish between a specific effect on your target and a general effect on cell health.

Quantitative Data: On-Target and Off-Target Activities of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound and related local anesthetics on its primary target and known off-targets. This data can help researchers select appropriate concentrations for their experiments and anticipate potential off-target effects.

TargetCompoundIC50 (µM)Cell Type/SystemReference
Voltage-Gated Sodium Channels (Primary Target) This compound~1-10 (concentration and use-dependent)Neocortical slices[10]
L-type Calcium ChannelsThis compound17.7 ± 1.0 (KCl-induced MAP kinase activation)PC12 cells[2]
L-type Calcium ChannelsThis compound62.5 ± 2.2 (Ionomycin-induced MAP kinase activation)PC12 cells[2]
Tandem Pore Potassium Channels (TASK)This compound~39 (estimated from related compounds)Xenopus oocytes[3]
Nicotinic Acetylcholine Receptors (α3β4)Lidocaine (related local anesthetic)41Mouse superior cervical ganglion neurons[11]
Nicotinic Acetylcholine Receptors (muscle-type)Lidocaine (related local anesthetic)52 - 250 (subtype dependent)Human cell lines[4]
Muscarinic M3 ReceptorsLidocaine (related local anesthetic)0.37Xenopus oocytes[12]
hERG Potassium ChannelsLidocaine (related local anesthetic)88.63 ± 7.99HEK 293 cells[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in study design and execution.

Electrophysiological Assessment of Voltage-Gated Sodium Channel Inhibition

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably expressing NaV1.5)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO or water)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a single, healthy cell with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Data Acquisition:

    • Record baseline sodium currents in the absence of this compound.

    • Perfuse the chamber with the desired concentrations of this compound in the external solution and record the currents after stabilization.

    • To assess use-dependence, apply a train of depolarizing pulses (e.g., at 10 Hz) in the presence and absence of the compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Fit the concentration-response data to a Hill equation to determine the IC50.

Fluorescent Calcium Flux Assay

Objective: To assess the effect of this compound on intracellular calcium mobilization.

Materials:

  • Cell line of interest plated in a 96-well black, clear-bottom plate

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Agonist for the receptor of interest (if applicable)

  • Ionomycin (positive control)

  • Fluorescence plate reader with kinetic reading capability and injectors

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to form a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Inject the agonist and continue to record the fluorescence signal for 3-5 minutes.

    • In control wells, inject Ionomycin to determine the maximal calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • Determine the peak fluorescence response for each condition.

    • Normalize the data to the baseline and express as a percentage of the control response.

Mitochondrial Membrane Potential Assay

Objective: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm).

Materials:

  • Cell line of interest plated in a 96-well plate

  • Fluorescent mitochondrial membrane potential dye (e.g., TMRE, TMRM, or JC-1)

  • Culture medium

  • This compound stock solution

  • FCCP (positive control for depolarization)

  • Oligomycin (positive control for hyperpolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for the desired duration.

  • Dye Loading:

    • Add the mitochondrial membrane potential dye to the culture medium at the recommended concentration (e.g., 20-500 nM for TMRE/TMRM).

    • Incubate for 20-30 minutes at 37°C.

  • Measurement:

    • Wash the cells with pre-warmed medium.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader with the appropriate filter sets.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell or per well.

    • Normalize the data to the vehicle control. A decrease in fluorescence intensity (for TMRE/TMRM) indicates mitochondrial depolarization.

Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity of this compound to a panel of off-target receptors.

Materials:

  • Membrane preparations from cells expressing the receptors of interest

  • Radiolabeled ligand specific for each receptor

  • Unlabeled competitor ligand (for defining non-specific binding)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations (or vehicle for total binding, or excess unlabeled ligand for non-specific binding)

    • Radiolabeled ligand at a concentration near its Kd

    • Membrane preparation

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki.[13]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

This compound's Primary and Off-Target Mechanisms

Dibucaine_Targets cluster_primary Primary Target cluster_off_target Off-Targets This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Inhibits Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Mitochondria Mitochondria This compound->Mitochondria Disrupts nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Inhibits K_Channel Potassium Channels This compound->K_Channel Inhibits Nerve_Conduction Inhibition of Nerve Conduction VGSC->Nerve_Conduction Blocks Na+ influx Ca_Signaling Altered Ca2+ Signaling Ca_Channel->Ca_Signaling Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Cholinergic_Signaling Altered Cholinergic Signaling nAChR->Cholinergic_Signaling Membrane_Potential Altered Membrane Potential K_Channel->Membrane_Potential

Caption: Overview of this compound's primary on-target and major off-target interactions.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway Modulation

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds to orthosteric site This compound This compound (Allosteric Modulator) This compound->nAChR Binds to allosteric/pore site Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK MAPK Pathway Ca_Signaling->MAPK Downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) PI3K_Akt->Downstream MAPK->Downstream

Caption: Simplified nAChR signaling and potential modulation by this compound.

Experimental Workflow for Identifying Off-Target Effects

Off_Target_Workflow start Start: Unexpected Phenotype Observed concentration Step 1: Determine On-Target IC50 & Cytotoxicity IC50 start->concentration secondary_screen Step 2: Secondary Screening (e.g., Receptor Panel, Kinase Panel) concentration->secondary_screen Concentration Window Established functional_assays Step 3: Functional Assays for Top Off-Target Hits secondary_screen->functional_assays Potential Hits Identified confirmation Step 4: Confirm with Specific Antagonists/Agonists functional_assays->confirmation Functional Effect Observed conclusion Conclusion: Identify & Characterize Off-Target Effect confirmation->conclusion

Caption: A logical workflow for the identification and confirmation of off-target effects.

References

Technical Support Center: Dibucaine Efficacy in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the local anesthetic Dibucaine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, helping to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the efficacy of this compound in different buffer systems?

A1: The efficacy of this compound, a weak base, is primarily governed by its ionization state, which is dependent on the pH of the surrounding buffer system. This relationship is described by the Henderson-Hasselbalch equation. For a weak base like this compound, the equation is:

pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the un-ionized, lipid-soluble form of this compound.

  • [Acid] is the concentration of the ionized, water-soluble form of this compound.

  • pKa is the dissociation constant of this compound.

The un-ionized form of this compound is more lipid-soluble and can more readily penetrate the nerve cell membrane to reach its target, the voltage-gated sodium channels. Once inside the nerve cell, it is the ionized form that is more active in blocking these channels. Therefore, the pH of the buffer system, by controlling the ratio of ionized to un-ionized this compound, is a critical factor in its anesthetic efficacy.

Q2: What is the pKa of this compound, and how does it influence its activity at physiological pH?

A2: The reported pKa of this compound is in the range of 8.15 to 8.8. At physiological pH (around 7.4), which is below the pKa of this compound, a larger proportion of the drug will be in its ionized (protonated) form. This ionized form is less able to cross the nerve membrane, which can affect the onset of action. However, once it reaches the site of action, the ionized form is crucial for blocking the sodium channels.

Q3: How does the choice of buffer system (e.g., phosphate vs. bicarbonate) affect this compound's efficacy?

A3: Different buffer systems can influence this compound's efficacy in several ways:

  • pH and Buffering Capacity: The primary role of the buffer is to maintain a stable pH. The buffering capacity of the chosen system at the desired pH is crucial.

  • Direct Interactions: Some buffer components may have a direct effect on the local anesthetic. For instance, bicarbonate buffers have been shown to potentiate the effects of some local anesthetics. This may be due to the ability of CO2 (in equilibrium with bicarbonate) to diffuse into the nerve and lower the intracellular pH, leading to a higher concentration of the active, ionized form of the anesthetic inside the cell.[1]

  • Solubility and Stability: The composition of the buffer can also affect the solubility and stability of this compound. For example, in liposomal formulations, a bicarbonate buffer at pH 9.0 resulted in higher entrapment efficiency of this compound compared to a phosphate buffer at pH 5.6.[2]

Troubleshooting Guides

Issue 1: High Variability in Anesthetic Effect Between Experiments

Possible Cause Troubleshooting Steps
Inconsistent Buffer pH 1. Verify pH: Always measure the pH of your buffer solution immediately before use with a calibrated pH meter. 2. Fresh Buffers: Prepare fresh buffer solutions regularly, as the pH of some buffers can change over time due to absorption of atmospheric CO2 or microbial growth.[3] 3. Temperature Control: Be aware that the pH of some buffer solutions can be temperature-dependent.[4] Ensure that you are measuring and using the buffer at the intended experimental temperature.
Buffer Degradation 1. Storage: Store buffer stock solutions under appropriate conditions (e.g., refrigerated) to minimize degradation.[3] 2. Visual Inspection: Discard any buffer solutions that appear cloudy or show signs of precipitation, as this can indicate contamination or instability.[3]
This compound Degradation 1. Fresh Solutions: Prepare this compound solutions fresh for each experiment, especially when working with alkaline buffers where amide hydrolysis may be more likely. 2. Light Protection: this compound can be sensitive to light. Store stock solutions in amber vials or protected from light.
Inconsistent Tissue Preparation (for in vitro studies) 1. Standardized Dissection: Use a consistent and standardized protocol for tissue dissection and preparation to ensure uniformity. 2. Viability Checks: Implement viability checks for your tissue preparations to ensure they are healthy and responsive.

Issue 2: Slower Onset of Nerve Block Than Expected

Possible Cause Troubleshooting Steps
Suboptimal Buffer pH 1. pH Adjustment: The pH of the this compound solution may be too low, resulting in a high proportion of the ionized form which penetrates the nerve sheath slowly. Consider using a buffer with a pH closer to the pKa of this compound to increase the proportion of the un-ionized form. 2. Bicarbonate Buffering: Studies on other local anesthetics have shown that buffering with sodium bicarbonate can speed up the onset of action.[5][6] This is because it raises the pH of the solution, increasing the amount of the un-ionized form available to cross the nerve membrane.
Low Concentration of Active Compound at the Nerve 1. Concentration Verification: Double-check the concentration of your this compound solution. 2. Diffusion Barriers: In in vitro nerve preparations, ensure that the nerve sheath is properly desheathed to allow for adequate diffusion of the anesthetic.

Issue 3: Shorter Duration of Anesthetic Block Than Expected

Possible Cause Troubleshooting Steps
Rapid Drug Washout 1. Vasoconstrictors: In in vivo models, the addition of a vasoconstrictor like epinephrine can be considered to reduce local blood flow and prolong the duration of action. 2. Liposomal Formulations: Encapsulating this compound in liposomes can provide a sustained release and prolong its effect.[7]
Buffer Composition 1. Bicarbonate Buffers: Research suggests that bicarbonate-buffered local anesthetic solutions can have a longer duration of action compared to non-buffered solutions.[5]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa 8.15 - 8.8[2]
Molecular Weight 343.46 g/mol
Solubility in Water Slightly soluble

Table 2: Influence of pH on this compound Solubility in Different Buffer Systems (for Liposomal Entrapment)

Buffer SystempHThis compound Equilibrium Solubility (mg/mL)Entrapment Efficiency (%)Reference
Phosphate Buffer5.68.626.97 ± 1.5[2]
Bicarbonate Buffer9.01.478.82 ± 0.55[2]

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions

Objective: To prepare this compound solutions in different buffer systems at various pH levels.

Materials:

  • This compound hydrochloride powder

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Bicarbonate buffer components (e.g., sodium bicarbonate)

  • Citrate buffer components (e.g., citric acid, sodium citrate)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Buffer Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 7.4): Prepare stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the stock solutions in the appropriate ratio to achieve the target pH of 7.4, monitoring with a pH meter.

    • Bicarbonate Buffer (e.g., 8.4% Sodium Bicarbonate): Dissolve 8.4 g of sodium bicarbonate in 100 mL of deionized water. This solution is typically used to buffer local anesthetic solutions. For example, a 10:1 ratio of local anesthetic to 8.4% sodium bicarbonate solution can be used.[5]

    • Citrate Buffer: Prepare stock solutions of citric acid and sodium citrate and mix to the desired pH.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound hydrochloride to achieve the desired final concentration.

    • Dissolve the this compound hydrochloride powder in a small volume of the prepared buffer solution.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Verify the final pH of the this compound solution and adjust if necessary using small amounts of the acidic or basic buffer components.

    • Filter the solution through a 0.22 µm filter for sterilization if required for cell culture or in vivo experiments.

Protocol 2: In Vitro Sciatic Nerve Block Assay

Objective: To assess the anesthetic efficacy of this compound in different buffer systems by measuring the block of compound action potentials (CAPs) in an isolated sciatic nerve.

Materials:

  • Isolated sciatic nerve from a suitable animal model (e.g., frog or rat)

  • Nerve chamber for electrophysiological recordings

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Ringer's solution (or appropriate physiological saline)

  • Buffered this compound solutions (prepared as in Protocol 1)

  • Control buffer solution (without this compound)

Procedure:

  • Nerve Preparation:

    • Dissect the sciatic nerve and mount it in the nerve chamber.

    • Equilibrate the nerve with Ringer's solution until a stable baseline compound action potential (CAP) is recorded.

  • Baseline Recording:

    • Stimulate the nerve with a supramaximal stimulus and record the baseline CAP amplitude.

  • Drug Application:

    • Replace the Ringer's solution in the recording chamber with the control buffer solution and record the CAP for a set period to ensure the buffer alone does not affect nerve conduction.

    • Replace the control buffer with the buffered this compound solution.

  • Data Acquisition:

    • Continuously record the CAP at regular intervals to determine the onset of the block (time to a significant reduction in CAP amplitude).

    • Continue recording until a maximal block is achieved.

    • To determine the duration of the block, wash out the this compound solution with fresh Ringer's solution and record the time taken for the CAP to recover to its baseline amplitude.

  • Data Analysis:

    • Calculate the percentage of CAP block at different time points for each buffered this compound solution.

    • Compare the onset time, maximal block, and duration of block between the different buffer systems.

Visualizations

Dibucaine_Ionization cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space (Buffer) cluster_intracellular Intracellular Space Dibucaine_unionized_out This compound (Un-ionized) Lipid Soluble Dibucaine_unionized_in This compound (Un-ionized) Dibucaine_unionized_out->Dibucaine_unionized_in Diffusion Dibucaine_ionized_out This compound-H+ (Ionized) Water Soluble Dibucaine_unionized_out->Dibucaine_ionized_out pH > pKa Dibucaine_ionized_in This compound-H+ (Ionized) Active Form Dibucaine_unionized_in->Dibucaine_ionized_in Re-equilibration Dibucaine_ionized_out->Dibucaine_unionized_out pH < pKa Na_channel Voltage-gated Sodium Channel Dibucaine_ionized_in->Na_channel Blockade

Caption: Ionization state of this compound and its diffusion across the nerve cell membrane.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Buffer Verify Buffer Preparation - Freshly made? - Correct pH? - Stored correctly? Start->Check_Buffer Check_this compound Verify this compound Solution - Freshly prepared? - Correct concentration? - Protected from light? Check_Buffer->Check_this compound Buffer OK Modify_Experiment Modify Experimental Design - Optimize buffer - Adjust concentration Check_Buffer->Modify_Experiment Buffer Issue Check_Protocol Review Experimental Protocol - Consistent timing? - Standardized procedures? Check_this compound->Check_Protocol This compound OK Check_this compound->Modify_Experiment This compound Issue Check_Equipment Calibrate Equipment - pH meter - Balances - Pipettes Check_Protocol->Check_Equipment Protocol OK Check_Protocol->Modify_Experiment Protocol Issue Analyze_Data Re-analyze Data - Check for outliers - Statistical analysis Check_Equipment->Analyze_Data Equipment OK Check_Equipment->Modify_Experiment Equipment Issue Success Consistent Results Analyze_Data->Success Modify_Experiment->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Addressing Dibucaine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Dibucaine in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound primarily induces cytotoxicity through the induction of apoptosis in a variety of cell types.[1][2][3][4] Key mechanisms include the alteration of cell membrane fluidity, a significant increase in intracellular calcium levels, and the generation of reactive oxygen species (ROS).[1][5] These events can lead to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, including caspase-3, -8, and -9, which execute the apoptotic process.[3][4][6][7] At higher concentrations, this compound may also induce necrosis.[2]

Q2: I'm observing higher-than-expected cell death in my control group treated with the vehicle. What could be the cause?

Unexpected cytotoxicity in vehicle-treated control groups can stem from several sources. A common issue is the final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. It is crucial to determine the maximum tolerable vehicle concentration for your specific primary cell culture through preliminary experiments. Other potential causes include contamination of the culture with bacteria, yeast, or mycoplasma, or issues with the culture medium, such as rapid pH shifts or the presence of precipitates.[8][9]

Q3: My results for this compound's cytotoxicity are not reproducible between experiments. What factors could be contributing to this variability?

Lack of reproducibility in cytotoxicity assays is a common challenge. Key factors to investigate include:

  • Cell Seeding Density: Inconsistent cell numbers plated per well can significantly impact results.[10][11] It is essential to perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay duration.[10][12]

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.[13]

  • Serum Variability: Different batches of fetal bovine serum (FBS) can have varying compositions, affecting cell growth and sensitivity to cytotoxic agents.[14][15] It is advisable to test new serum batches and purchase a large quantity of a single lot for a series of experiments.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors.[10]

Q4: How do I choose the appropriate assay to measure this compound-induced cytotoxicity?

The choice of assay depends on the specific cytotoxic mechanism you wish to investigate:

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity and are good indicators of overall cell viability.[16][17]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating loss of membrane integrity, which is a hallmark of necrosis or late apoptosis.[18]

  • Caspase Activation Assays: To specifically measure apoptosis, assays that detect the activity of key executioner caspases like caspase-3 are highly recommended.[6]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution Citation
Inconsistent Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density that provides a linear assay response for the duration of your experiment. Ensure a homogenous cell suspension during plating.[10][13][19]
Edge Effects in Multi-Well Plates Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and minimize temperature gradients.[10]
Variability in Serum Lots Test new batches of serum before use in critical experiments. If possible, purchase a large single lot of serum to ensure consistency across multiple experiments.[14][15]
Pipetting Errors Use calibrated pipettes and practice consistent, careful dispensing techniques. Ensure thorough but gentle mixing of reagents and cell suspensions.[10]
Cell Health and Confluency Use cells that are in the exponential growth phase and ensure they are at an optimal confluence (typically 70-90% for cytotoxicity assays) when adding this compound.[10][13]
Problem 2: Unexpected Cell Morphology or Growth Characteristics
Possible Cause Suggested Solution Citation
Microbial Contamination (Bacteria, Yeast, Fungi) Visually inspect cultures daily for turbidity, color changes in the medium, or filamentous growth. Use microscopy to identify microbes. If contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.[8][20][21]
Mycoplasma Contamination Mycoplasma is not visible by standard microscopy. Routinely test your cell cultures for mycoplasma using PCR, ELISA, or a fluorescent dye (e.g., DAPI or Hoechst).[20][22]
Incorrect CO2 Tension or Medium pH Ensure the CO2 incubator is properly calibrated. Check that the culture medium contains the correct concentration of sodium bicarbonate for the CO2 level being used.[9]
Cells Not Adhering Properly This could be due to over-trypsinization, mycoplasma contamination, or issues with the culture vessel coating. Optimize trypsinization time and test for mycoplasma.[9]

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of this compound from published studies. It is important to note that these values are cell-type specific and should be used as a reference point for designing your own experiments.

Cell Line Assay Parameter Value Citation
Oral Squamous Cell Carcinoma (OSCC) Cell Lines (mean)Not SpecifiedCC5034.8 µM[2]
Promyelocytic Leukemia (HL-60)Apoptosis InductionHalf-maximal concentration100 µM[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells for no-cell controls (medium only). Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity.[18][23]

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol. Include wells for various controls: no-cell control, vehicle-only control, and a maximum LDH release control.

  • Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control as described above.

  • Incubation: Incubate for the desired exposure period.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) to the maximum LDH release control wells.[24]

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[25]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

Dibucaine_Cytotoxicity_Pathway This compound This compound Membrane Plasma Membrane Alteration This compound->Membrane Ca_Influx Increased Intracellular Ca2+ This compound->Ca_Influx Caspase8 Caspase-8 Activation This compound->Caspase8 May also directly activate death receptors ROS Reactive Oxygen Species (ROS) Generation Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS->Mitochondria MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Workflow Start Inconsistent/ Unexpected Results Check_Culture Check Cell Culture (Contamination, Health, Morphology) Start->Check_Culture Contaminated Contamination Found? Check_Culture->Contaminated Discard Discard Cultures & Decontaminate Contaminated->Discard Yes No_Contamination Contaminated->No_Contamination No Discard->Start Check_Protocol Review Experimental Protocol No_Contamination->Check_Protocol Seeding_Density Optimize Seeding Density Check_Protocol->Seeding_Density Serum_Lot Check Serum Lot Consistency Check_Protocol->Serum_Lot Pipetting Verify Pipetting Technique Check_Protocol->Pipetting Reagents Check Reagent Preparation Check_Protocol->Reagents Re_Run Re-run Experiment Seeding_Density->Re_Run Serum_Lot->Re_Run Pipetting->Re_Run Reagents->Re_Run Experimental_Workflow Start Start: Primary Cell Culture Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_this compound Add this compound & Controls Incubate_Overnight->Add_this compound Incubate_Exposure Incubate for Exposure Period Add_this compound->Incubate_Exposure Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate_Exposure->Assay Read_Plate Read Plate (Spectrophotometer) Assay->Read_Plate Analyze Data Analysis (Calculate % Viability) Read_Plate->Analyze

References

Improving the stability of Dibucaine stock solutions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dibucaine stock solutions for long-term use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Cinchocaine, is a potent, long-acting local anesthetic of the amide type.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[2] this compound diffuses across the neuronal membrane in its uncharged form, becomes protonated within the cytoplasm, and then binds to the inner pore of the sodium channel, preventing sodium influx and thereby blocking the initiation and conduction of nerve impulses.[2]

Q2: What are the most critical factors affecting the stability of this compound stock solutions?

A2: The stability of this compound solutions is primarily affected by pH, temperature, and exposure to light. This compound is particularly sensitive to light and should be stored in light-resistant containers.[1] Like many pharmaceuticals, its stability is also influenced by the storage temperature and the pH of the solution.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound hydrochloride is highly soluble in water, methanol, and ethanol. For research purposes, it is also commonly dissolved in dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of the experiment.

Q4: How should I store my this compound stock solution for optimal long-term stability?

A4: For long-term storage, it is recommended to store this compound stock solutions at low temperatures. In solvent, this compound solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[3] Always store solutions in tightly sealed, light-resistant containers to prevent photodegradation and solvent evaporation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in the stock solution upon storage, especially after refrigeration. The solubility of this compound may be reduced at lower temperatures, or the concentration may exceed its solubility limit in the chosen solvent at that temperature.Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure that the solvent used is fresh and of high purity.
Loss of potency or inconsistent experimental results over time. This could be due to chemical degradation of this compound, possibly from exposure to light, extreme pH, or elevated temperatures.Prepare fresh stock solutions more frequently. Always store stock solutions protected from light and at the recommended low temperatures. Verify the pH of your experimental buffers, as pH can influence this compound's stability and activity.
Color change in the solution. A color change may indicate degradation of the compound or contamination.Discard the solution immediately and prepare a fresh stock solution. Ensure all glassware is scrupulously clean and use high-purity solvents.
Inconsistent results between different batches of stock solution. This could be due to variations in weighing, solvent volume, or incomplete dissolution.Ensure accurate weighing of the this compound powder. Use calibrated pipettes for solvent measurement. Ensure the compound is fully dissolved by vortexing or sonication before storage.

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)

Materials:

  • This compound Hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-resistant microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the mass of this compound Hydrochloride required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound HCl = 379.92 g/mol ).

  • Weigh the calculated amount of this compound Hydrochloride powder accurately using an analytical balance.

  • Transfer the powder to a sterile, light-resistant tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound Hydrochloride is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing the Stability of a this compound Stock Solution using HPLC

This protocol outlines a general procedure to assess the stability of a prepared this compound stock solution over time under different storage conditions.

1. Preparation of Stability Samples:

  • Prepare a batch of this compound stock solution (e.g., 1 mg/mL in a 70:30 methanol:water mixture).

  • Aliquot the solution into several light-resistant vials.

  • Divide the vials into different storage condition groups (e.g., -20°C protected from light, 4°C protected from light, room temperature protected from light, and room temperature exposed to light).

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M disodium hydrogen phosphate dihydrate, with pH adjusted to 6.0), in a ratio of approximately 45:55 (v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 240 nm.[4]

  • Injection Volume: 20 µL.

3. Stability Study Procedure:

  • At time zero, take a sample from each storage condition group and analyze it by HPLC to determine the initial concentration of this compound.

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Calculate the concentration of this compound in each sample by comparing the peak area to a standard curve prepared with freshly made this compound solutions of known concentrations.

  • Plot the percentage of the initial this compound concentration remaining over time for each storage condition to determine the stability profile.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound stock solutions based on available data. It is important to note that specific stability will depend on the exact solvent, concentration, and storage conditions.

Solvent Storage Temperature Duration Container
DMSO-80°CUp to 2 years[3]Tightly sealed, light-resistant
DMSO-20°CUp to 1 year[3]Tightly sealed, light-resistant
Various (for in vivo use)Prepare freshUse same dayN/A

Visualizations

This compound's Mechanism of Action on Voltage-Gated Sodium Channels

Dibucaine_Mechanism cluster_membrane Neuronal Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space Dibucaine_Uncharged This compound (Uncharged) Dibucaine_Protonated This compound (Protonated) Dibucaine_Uncharged->Dibucaine_Protonated Diffusion across membrane & protonation Na_Channel Voltage-Gated Sodium Channel (Pore) Dibucaine_Protonated->Na_Channel Binds to inner pore Block Blockage of Na+ Influx Na_Channel->Block Prevents Na+ influx

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Workflow for this compound Stock Solution Stability Testing

Stability_Workflow A Prepare this compound Stock Solution B Aliquot into Light-Resistant Vials A->B C Store under Different Conditions (-20°C, 4°C, RT, RT+Light) B->C D Sample at Predetermined Time Points (T=0, 1wk, 1mo, 3mo, 6mo) C->D E HPLC Analysis (Quantify this compound Concentration) D->E F Data Analysis: Plot % Remaining vs. Time E->F G Determine Shelf-Life for each condition F->G

References

Technical Support Center: Overcoming Dibucaine's Limitations in Prolonged In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Dibucaine in prolonged in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using this compound in long-term in vitro studies?

A1: The primary limitation of this compound for prolonged in vitro studies is its significant cytotoxicity to a wide range of cell types.[1] this compound is one of the most toxic long-acting local anesthetics.[2] This can lead to decreased cell viability and confounding experimental results. Other potential limitations include its chemical stability in culture media over extended periods and potential off-target effects that may interfere with specific signaling pathways being investigated.

Q2: How can I reduce the cytotoxicity of this compound in my cell cultures?

A2: The most effective method to reduce this compound's cytotoxicity is through encapsulation in lipid-based nanoparticle delivery systems, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).[1] These formulations can decrease the intrinsic cytotoxic effect of this compound by providing a sustained release of the drug, thereby lowering the concentration of free drug in the culture medium at any given time.[1][2]

Q3: What are the known off-target effects of this compound that could influence my experimental results?

A3: Beyond its primary action as a sodium channel blocker, this compound has been shown to have several off-target effects. It can inhibit the activation of the MAP kinase signaling pathway mediated by L-type calcium channels.[3] Additionally, this compound can displace calcium from the sarcolemma, which may impact intracellular calcium signaling.[4] It has also been reported to inhibit the (Ca2+ + Mg2+)-ATPase in the sarcoplasmic reticulum and may interact with G protein-coupled receptor signaling by interfering with Gα(q) protein function.[5][6]

Q4: Is this compound stable in cell culture medium for multi-day experiments?

A4: While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of any compound in media can be influenced by factors such as pH, temperature, and interactions with media components. For prolonged studies, it is recommended to either refresh the medium containing this compound at regular intervals or to use a sustained-release formulation like SLNs or NLCs to maintain a more stable concentration of the active drug.[2][7]

Troubleshooting Guides

Issue 1: High Cell Death Observed in this compound-Treated Cultures

Problem: You are observing a significant decrease in cell viability in your cultures treated with this compound, even at concentrations where you expect a specific pharmacological effect.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inherent Cytotoxicity of this compound 1. Reduce this compound Concentration: Perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line and experiment duration. 2. Encapsulate this compound: Utilize Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) to achieve a sustained release and lower the concentration of free this compound.[1][2] 3. Reduce Exposure Time: If your experimental design allows, consider shorter exposure times to this compound.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. Consult the literature for reported IC50 values for your cell line or a similar one. If your cells are particularly sensitive, nanoparticle encapsulation is strongly recommended.
Instability of this compound in Media While less common for stable molecules, degradation over several days could lead to cytotoxic byproducts. Consider preparing fresh this compound-containing media for each medium change during your experiment.
Issue 2: Inconsistent or Unreliable Results in Functional Assays

Problem: You are observing high variability or unexpected results in your functional assays (e.g., signaling pathway analysis, ion channel studies) in the presence of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects of this compound 1. Review Known Off-Target Effects: Be aware of this compound's known interactions with the MAP kinase pathway, calcium signaling, and G-protein coupled receptors.[3][4][6] 2. Use Specific Inhibitors: If you suspect an off-target effect is confounding your results, use more specific inhibitors for the pathway of interest as controls. 3. Lower this compound Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
Alteration of Cellular Processes This compound can affect endocytosis and exocytosis in some cell types.[8] If your assay relies on these processes, consider this potential interference.
Issues with this compound Solution Ensure your this compound stock solution is properly prepared and stored. Verify the final concentration in your culture medium.
Issue 3: Difficulties with this compound-Loaded Nanoparticle Formulations

Problem: You are having trouble preparing stable and efficient this compound-loaded SLNs or NLCs, such as low encapsulation efficiency or inconsistent particle size.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Encapsulation Efficiency 1. Optimize Lipid Composition: The choice of solid and liquid lipids significantly impacts drug loading. Experiment with different lipid combinations.[9] 2. Adjust Drug-to-Lipid Ratio: Vary the initial concentration of this compound relative to the total lipid content. 3. Modify Preparation Method: Factors like homogenization speed, temperature, and duration can affect encapsulation. Systematically optimize these parameters.
Inconsistent Particle Size 1. Control Temperature: Precisely control the temperature during the homogenization process. 2. Optimize Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing the nanoparticles. 3. Consistent Homogenization: Ensure the homogenization process (e.g., pressure, number of cycles) is consistent between batches.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values) in Different Cell Lines

Cell LineAssay DurationIC50 (mM)Reference
3T3 FibroblastsNot Specified0.2-0.3[2]
HaCaT KeratinocytesNot Specified0.2-0.3[2]
PC12 Cells (inhibition of c-Fos expression)Not Specified0.0162[3]
PC12 Cells (inhibition of MAP kinase activation by ionomycin)Not Specified0.0625[3]
PC12 Cells (inhibition of MAP kinase activation by KCl)Not Specified0.0177[3]

Table 2: Encapsulation Efficiency of this compound in Nanoparticle Formulations

Nanoparticle TypeLipid MatrixPreparation MethodEncapsulation Efficiency (%)Reference
SLNMyristyl MyristateHigh-Pressure Homogenization76[1]
NLCMyristyl Myristate / Liponate GCHigh-Pressure Homogenization90[1]
SLNMyristyl MyristateSonication~89.3[2]
SLNCetyl PalmitateHigh-Pressure or Sonication72.3 - 89.3[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline based on the hot homogenization method.

Materials:

  • Solid lipid (e.g., Myristyl Myristate, Cetyl Palmitate)

  • Surfactant (e.g., Pluronic F68)

  • This compound

  • Purified water

  • High-speed homogenizer

  • Ultrasonicator or high-pressure homogenizer

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid with continuous stirring.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for several minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to ultrasonication or high-pressure homogenization to reduce the particle size.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: MTT Assay for Assessing this compound Cytotoxicity

This protocol provides a general procedure for evaluating the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (or this compound-loaded nanoparticles). Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Visualizations

Dibucaine_Primary_Action_Pathway This compound This compound (Lipophilic) CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion Dibucaine_H This compound-H+ (Protonated) CellMembrane->Dibucaine_H Protonation in Cytoplasm NaChannel Voltage-Gated Sodium Channel Dibucaine_H->NaChannel Binds to intracellular pore ActionPotential Action Potential Propagation Blocked NaChannel->ActionPotential Inhibits Na+ influx Na_ion Na+ Na_ion->NaChannel

Caption: Primary mechanism of this compound action on voltage-gated sodium channels.

Dibucaine_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_type_Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Ca2+ influx GPCR G Protein-Coupled Receptor (GPCR) Gq_Protein Gαq Protein GPCR->Gq_Protein Activates This compound This compound This compound->L_type_Ca_Channel Inhibits MAPK_Pathway MAP Kinase Pathway This compound->MAPK_Pathway Inhibits This compound->Gq_Protein Interferes with Ca_ion->MAPK_Pathway Activates Downstream_Effectors Downstream Effectors Gq_Protein->Downstream_Effectors Activates

Caption: Potential off-target signaling pathways affected by this compound.

Experimental_Workflow_Dibucaine_Cytotoxicity start Start prep_this compound Prepare this compound Solution (Free or Encapsulated) start->prep_this compound cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat Cells with This compound Dilutions prep_this compound->treatment cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

References

Best practices for handling and storing Dibucaine hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Dibucaine hydrochloride powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound hydrochloride and what are its primary uses in a research setting?

This compound hydrochloride is a potent, long-acting local anesthetic of the amide type.[1] In a research context, it is primarily used to block voltage-gated sodium channels in neurons, thereby inhibiting the initiation and conduction of nerve impulses.[2] This property makes it a valuable tool for studies related to pain, neurophysiology, and pharmacology.

2. What are the key safety precautions to observe when handling this compound hydrochloride powder?

This compound hydrochloride is a potent compound and should be handled with care in a laboratory setting.[3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] For tasks with a higher risk of dust generation, consider double gloving and respiratory protection.

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][5]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[5] In case of contact, rinse the affected area thoroughly with water.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5]

3. What are the recommended storage conditions for this compound hydrochloride powder?

To ensure its stability and integrity, this compound hydrochloride powder should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5] It should be protected from moisture and light, as it is known to be light-sensitive.[1][6] Store it away from incompatible materials such as strong oxidizing agents.[1]

4. Is this compound hydrochloride soluble in water? What other solvents can be used?

This compound hydrochloride is freely soluble in water, alcohol, and chloroform.[1] It is also soluble in Dimethyl Sulfoxide (DMSO).[2] For experimental purposes, stock solutions are often prepared in these solvents.

5. How stable is this compound hydrochloride in solution?

This compound hydrochloride is relatively stable in solution under appropriate storage conditions. Stock solutions in solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For in vivo experiments, it is best to prepare fresh working solutions daily.[7][8] The stability of this compound hydrochloride in aqueous solutions can be pH-dependent.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound Hydrochloride Powder
  • Problem: The powder is not dissolving completely in the chosen solvent, or the solution appears cloudy.

  • Possible Causes & Solutions:

    • Concentration Too High: The concentration of the solution may exceed the solubility limit of the solvent. Try increasing the volume of the solvent.

    • Insufficient Mixing: Ensure vigorous mixing. Sonication can be used to aid dissolution, especially for aqueous and DMSO solutions.[7]

    • Low Temperature: Gently warming the solution may improve solubility. However, be cautious as excessive heat can lead to degradation.

    • pH of Aqueous Solutions: The solubility of this compound hydrochloride in aqueous solutions can be influenced by pH. For local anesthetics, a lower pH generally favors the more soluble ionized form. If the solution is cloudy, check the pH and, if your experimental protocol allows, adjust it to a more acidic range.

Issue 2: Precipitation Observed in Prepared Solutions
  • Problem: A previously clear solution of this compound hydrochloride shows precipitation after some time.

  • Possible Causes & Solutions:

    • Temperature Change: A decrease in temperature can cause the compound to precipitate out of a saturated solution. Try gently warming and mixing the solution before use.

    • Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration and lead to precipitation. Ensure containers are tightly sealed.

    • pH Shift: In aqueous solutions, a shift in pH towards alkalinity can cause the less soluble free base to precipitate. Re-verify the pH of your solution and buffer system.

    • Incompatibility with other components: If other substances have been added to the solution, there might be an incompatibility.

Issue 3: Inconsistent Experimental Results
  • Problem: High variability is observed in experimental outcomes when using this compound hydrochloride.

  • Possible Causes & Solutions:

    • Solution Instability: As mentioned, it is best to use freshly prepared solutions for in vivo experiments. If using stored stock solutions, ensure they have been stored correctly and have not undergone freeze-thaw cycles.

    • Inaccurate Pipetting: Due to its potency, small variations in the concentration of this compound hydrochloride can lead to significant differences in results. Use calibrated pipettes and ensure accurate dilutions.

    • pH of the Medium: The activity of this compound can be pH-dependent.[9] Ensure the pH of your experimental medium is consistent across all experiments.

    • Interaction with other compounds: this compound hydrochloride may interact with other components in your experimental setup. Review all reagents for potential incompatibilities.

Quantitative Data

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityNotes
WaterFreely soluble[1]Sonication may be needed for higher concentrations.[7]
DMSO~110 mg/mL[7]Hygroscopic DMSO can reduce solubility; use fresh DMSO.[10]
EthanolFreely soluble[1]-
ChloroformFreely soluble[1]-

Table 2: Toxicological Data for this compound

TestOrganismRouteValue
LD50BirdOral42 mg/kg[11]
LD50MouseIntraperitoneal24,500 µg/kg[6]
LD50MouseSubcutaneous28,500 µg/kg[6]
LDLOChildOral50 mg/kg[6]

LD50: Lethal Dose, 50%; LDLO: Lowest Published Lethal Dose

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO (100 mM)
  • Materials: this compound hydrochloride powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound hydrochloride powder (Molecular Weight: 379.92 g/mol ).

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[7]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
  • Materials: this compound hydrochloride stock solution (from Protocol 1), sterile Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer.

  • Procedure:

    • Thaw an aliquot of the this compound hydrochloride stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer.

    • Mix thoroughly by vortexing.

    • If necessary, filter the final working solution through a 0.22 µm sterile filter before use in cell-based assays.[7]

  • Note: It is recommended to prepare fresh working solutions for each experiment.

Visualizations

Diagram 1: Handling and Storage Workflow for this compound Hydrochloride Powder

G cluster_handling Handling cluster_storage Storage a Wear Appropriate PPE (Goggles, Gloves, Lab Coat) b Handle in a Ventilated Area (Fume Hood) a->b c Avoid Inhalation and Contact b->c d Weigh Carefully c->d e Tightly Closed Container d->e After Use f Cool, Dry, Well-Ventilated Area e->f g Protect from Light f->g h Store Away from Incompatible Substances g->h

Caption: Workflow for the safe handling and proper storage of this compound hydrochloride powder.

Diagram 2: Simplified Mechanism of Action of this compound

G Na_Channel Voltage-Gated Sodium Channel Block Blocks Sodium Ion Influx This compound This compound Hydrochloride This compound->Na_Channel Binds to channel No_AP Inhibition of Action Potential No_Conduction Blockade of Nerve Conduction No_AP->No_Conduction

Caption: this compound blocks nerve conduction by inhibiting voltage-gated sodium channels.

References

Mitigating pH-dependent variability in Dibucaine's anesthetic activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibucaine research. This resource is designed for researchers, scientists, and drug development professionals to provide essential guidance on mitigating the pH-dependent variability of this compound's anesthetic activity. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: Why is the anesthetic activity of this compound dependent on pH?

A1: this compound, like most local anesthetics, is a weak base with a pKa of approximately 8.3.[1] Its activity is pH-dependent due to the equilibrium between its two forms: the charged (protonated) cation and the uncharged (unionized) base.[2] The uncharged base is lipid-soluble and is essential for penetrating the lipid-rich nerve cell membrane to reach its site of action.[2][3] Once inside the nerve cell (axoplasm), which is slightly more acidic, the molecule re-equilibrates, and the charged cationic form binds to the voltage-gated sodium channels from the cytoplasmic side, blocking nerve impulse conduction.[2] Therefore, the external pH dictates the proportion of the uncharged form available to cross the nerve membrane, directly influencing the onset and potency of the anesthetic block.[2]

Q2: How does a lower pH, such as in inflamed or infected tissues, affect this compound's efficacy?

A2: Inflamed or infected tissues have a lower (more acidic) local pH. In this acidic environment, a higher proportion of this compound molecules exist in their charged, cationic form. This reduces the concentration of the uncharged base available to diffuse across the neuronal membrane, leading to a slower onset of action and reduced anesthetic potency.[3][4] This is a common reason for the apparent failure of local anesthetics in clinical and experimental settings involving inflammation.

Q3: What is "buffering" and how can it mitigate pH-dependent variability?

A3: Buffering involves adding an alkalinizing agent, most commonly sodium bicarbonate, to the this compound solution just before administration.[2] This process raises the pH of the anesthetic solution, increasing the concentration of the uncharged, membrane-permeable form of this compound.[2][5] By increasing the availability of the active form that can reach the target receptor, buffering can lead to a faster onset of anesthesia and a more predictable nerve block, especially in acidic tissues.[2][5]

Q4: Are there risks associated with buffering this compound solutions?

A4: Yes. A primary risk is precipitation. As the pH of the solution is raised, the uncharged base of the local anesthetic is formed. This form is less water-soluble than the charged hydrochloride salt.[6] If the pH is raised too high or if the concentration of the anesthetic is high, the uncharged base can precipitate out of the solution.[6][7] Injecting a solution with precipitate can cause tissue necrosis and unpredictable anesthetic effects.[8] The tendency to precipitate varies between different local anesthetics, with bupivacaine and etidocaine being particularly prone to precipitation.[7] Therefore, the amount of bicarbonate must be carefully controlled.

Quantitative Data on this compound and Local Anesthetics

The following tables summarize key quantitative data related to this compound and the effects of pH on local anesthetics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 343.46 g/mol [9][10]
pKa 8.3[1]
Melting Point 64°C[10]
LogP 4.4[11]
Form White to off-white powder[10]

Table 2: Effect of pH on this compound Potency (EC50) in vitro

This table shows the effective concentration of this compound HCl required to destroy 50% of red blood cells in vitro at different pH values, indicating changes in membrane-disrupting potency.

pHEC50 (% concentration)Source
5.0 0.17%[12]
6.0 0.18%[12]
7.0 0.13%[12]

Table 3: Precipitation Tendency of Buffered Local Anesthetics (Reference Data)

Local AnestheticMax. Volume of 7% Sodium Bicarbonate Added (per 10 mL LA) Without PrecipitationSource
Lidocaine ~5 mL (to 1% solution)[6]
Mepivacaine ~5 mL (to 1% solution)[6]
Bupivacaine < 0.2 mL (to 0.5% solution)[6]

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results in this compound experiments.

Issue 1: High variability in anesthetic effect between experimental subjects or preparations.

  • Possible Cause 1: pH of the tissue/medium.

    • Troubleshooting Step: Measure the pH of your in vitro buffer or the tissue at the injection site in vivo. Inflamed tissues have a lower pH, which will decrease this compound's effectiveness.[13]

    • Solution: Use a buffered this compound solution to normalize the pH upon application. Prepare the buffered solution immediately before use to avoid degradation and precipitation.[2][14]

  • Possible Cause 2: Inconsistent drug administration.

    • Troubleshooting Step: Review your injection technique for consistency in volume, depth, and anatomical location. Anatomical variations can affect drug diffusion to the target nerve.[13]

    • Solution: For in vivo models, use anatomical landmarks consistently. For in vitro preparations like nerve baths, ensure the nerve is fully submerged and the solution is well-circulated.

  • Possible Cause 3: Solution stability.

    • Troubleshooting Step: this compound is sensitive to light.[11] Ensure solutions are protected from light and are freshly prepared.

    • Solution: Store stock solutions in amber vials or wrapped in foil. Prepare working dilutions daily.

Issue 2: this compound solution appears cloudy or forms a precipitate after adding sodium bicarbonate.

  • Possible Cause: Over-alkalinization.

    • Troubleshooting Step: You have likely added too much bicarbonate, causing the uncharged base form of this compound to exceed its solubility limit.[6]

    • Solution: Do not use the precipitated solution. Prepare a new solution using a smaller, precisely measured volume of sodium bicarbonate. It is critical to empirically determine the maximum amount of bicarbonate that can be added to your specific concentration of this compound without causing precipitation. Start with very small ratios (e.g., 0.1 mL of 8.4% NaHCO₃ to 10 mL of this compound solution) and observe for clarity.

Issue 3: Slower than expected onset of nerve block in in vitro preparations.

  • Possible Cause 1: Low pH of the superfusion buffer.

    • Troubleshooting Step: Verify the pH of your physiological salt solution or buffer. A pH below 7.4 will slow the onset.[4][15]

    • Solution: Adjust the buffer pH to 7.4 using NaOH or HEPES. Ensure the buffer has adequate capacity to resist pH changes.

  • Possible Cause 2: Diffusion barriers.

    • Troubleshooting Step: For whole-nerve preparations (e.g., sciatic nerve), the nerve sheath (epineurium) can act as a significant barrier to drug diffusion.

    • Solution: Carefully desheath the nerve preparation to allow for more rapid and uniform access of the this compound solution to the nerve fibers.

Diagrams and Workflows

pH_Mechanism cluster_extracellular Extracellular Space (Higher pH) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm, Lower pH) Dibucaine_HCl This compound HCl (Charged, BH+) Water-Soluble Dibucaine_Base This compound Base (Uncharged, B) Lipid-Soluble Dibucaine_HCl->Dibucaine_Base Equilibrium (pKa ≈ 8.3) Membrane Lipid Bilayer Dibucaine_Base->Membrane Penetrates Membrane Dibucaine_Base_In This compound Base (B) Membrane->Dibucaine_Base_In Diffuses Across Dibucaine_Ion_In This compound Cation (BH+) ACTIVE FORM Dibucaine_Base_In->Dibucaine_Ion_In Re-equilibration NaChannel Voltage-Gated Na+ Channel Dibucaine_Ion_In->NaChannel Blocks Channel From Inside Nerve Conduction Blocked Nerve Conduction Blocked NaChannel->Nerve Conduction Blocked

Caption: pH-dependent mechanism of this compound action on a nerve cell.

Troubleshooting_Workflow Start Inconsistent Anesthetic Activity Observed Check_pH Is the solution pH controlled and verified? Start->Check_pH Check_Precipitate Is there any visible precipitate in the solution? Check_pH->Check_Precipitate Yes Implement_Buffer Action: Implement a precise buffering protocol. Prepare fresh. Check_pH->Implement_Buffer No Check_Prep Was the solution freshly prepared and light-protected? Check_Precipitate->Check_Prep No Discard_Solution Action: Discard solution. Reduce bicarbonate ratio. Empirically test. Check_Precipitate->Discard_Solution Yes Check_Technique Is the administration technique consistent? Check_Prep->Check_Technique Yes Improve_Storage Action: Use fresh reagents. Store stock in amber vials. Check_Prep->Improve_Storage No Refine_Technique Action: Standardize injection site, volume, and depth. Consider nerve desheathing (in vitro). Check_Technique->Refine_Technique No End Consistent Results Check_Technique->End Yes Implement_Buffer->Check_pH Discard_Solution->Start Improve_Storage->Check_Prep Refine_Technique->Check_Technique

Caption: Troubleshooting workflow for inconsistent this compound activity.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution for In Vitro Experiments

Disclaimer: This is a general protocol. The optimal ratio of sodium bicarbonate to this compound must be determined empirically for your specific drug concentration to avoid precipitation.

  • Materials:

    • This compound hydrochloride powder (e.g., Sigma-Aldrich)

    • Sterile physiological salt solution (e.g., Ringer's or Krebs solution)

    • 8.4% Sodium Bicarbonate (NaHCO₃) solution (1 mEq/mL)

    • Sterile syringes and 0.22 µm syringe filters

    • Calibrated pH meter

    • Vortex mixer

  • Methodology:

    • Prepare a stock solution of this compound HCl in the desired physiological salt solution. For example, to make a 10 mM stock, dissolve 37.99 mg of this compound HCl (MW: 379.92 g/mol ) in 10 mL of buffer.

    • Just prior to the experiment, draw up the required volume of the this compound solution into a sterile syringe. For example, 9.9 mL.

    • Using a separate tuberculin syringe for accuracy, draw up a small, precise volume of 8.4% sodium bicarbonate. A common starting ratio for local anesthetics is 1:100 (bicarbonate:anesthetic solution), which would be 0.1 mL of NaHCO₃ for 9.9 mL of this compound solution. Caution: this compound is potent and may precipitate more readily than lidocaine; a lower starting ratio is advised.[6][7]

    • Inject the sodium bicarbonate into the syringe containing the this compound solution.

    • Gently mix the solution by inverting the syringe several times. Avoid vigorous shaking to prevent bubble formation.

    • Visually inspect the solution against a dark background for any signs of cloudiness or precipitation. If any is observed, the solution must be discarded.

    • (Optional but recommended) Expel a small amount of the final solution to measure its pH using a calibrated pH meter to confirm it is within the desired range (e.g., 7.2-7.4).

    • Use the freshly buffered solution immediately for your experiment. Do not store buffered solutions, as both drug and any added components (like epinephrine) can degrade.[16]

Protocol_Workflow A 1. Prepare this compound HCl stock solution in buffer B 2. Draw 9.9 mL this compound solution into syringe A->B C 3. Draw 0.1 mL of 8.4% NaHCO3 into separate syringe (1:100 ratio example) B->C D 4. Combine solutions in one syringe C->D E 5. Gently mix by inversion D->E F 6. Inspect for precipitation E->F G Discard and use less NaHCO3 next time F->G Precipitate Observed H 7. (Optional) Verify pH with meter F->H Clear Solution I 8. Use immediately in experiment H->I

Caption: Experimental workflow for preparing a buffered this compound solution.

Protocol 2: General In Vitro Assessment of Anesthetic Potency (Sciatic Nerve Preparation)

  • Preparation:

    • Euthanize a rodent (e.g., rat) according to approved animal care protocols.

    • Dissect the sciatic nerve and place it in a petri dish containing chilled, oxygenated physiological salt solution.

    • Carefully desheath a segment of the nerve under a dissecting microscope to facilitate drug access.

  • Recording Setup:

    • Transfer the nerve to a recording chamber designed for extracellular recording.

    • Place the nerve across stimulating and recording electrodes. Suction electrodes are often used.

    • Continuously superfuse the nerve with oxygenated physiological salt solution (e.g., Krebs solution) at a constant temperature (e.g., 37°C).

  • Methodology:

    • Deliver supramaximal electrical stimuli (e.g., 0.1 ms duration, 1 Hz) and record the baseline compound action potential (CAP).

    • Once a stable baseline is achieved, switch the superfusion solution to one containing a known concentration of this compound (either buffered or unbuffered).

    • Continue to record the CAP at regular intervals until a steady-state block is achieved (i.e., the CAP amplitude no longer decreases).

    • Calculate the percentage of block by comparing the CAP amplitude in the presence of the drug to the baseline amplitude.

    • To determine an IC50, repeat steps 1-4 with a range of this compound concentrations.

    • Fit the concentration-response data to a logistical function (e.g., Hill equation) to calculate the IC50 value.

    • To study the effect of pH, repeat the entire experiment using superfusion solutions buffered to different pH values (e.g., 6.8, 7.4, 7.8).

References

Validation & Comparative

Comparative analysis of Dibucaine versus Lidocaine on nerve block duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nerve block duration of two amide local anesthetics: Dibucaine and Lidocaine. The information presented is based on available experimental data to assist in research and drug development.

Executive Summary

This compound is recognized as one of the most potent and long-acting local anesthetics.[1] In contrast, Lidocaine is a widely used local anesthetic known for its rapid onset of action and intermediate duration. While direct, head-to-head comparative studies quantifying the nerve block duration of this compound and Lidocaine are limited in recent literature, historical data and findings from specific applications such as spinal anesthesia suggest that this compound generally provides a significantly longer period of nerve blockade.

Data Presentation: Duration of Nerve Block

Local AnestheticTypical ConcentrationOnset of ActionDuration of Sensory Block (Spinal Anesthesia)
This compound 0.25-0.5%Slow (up to 15 minutes)3 - 4 hours (up to 6 hours with epinephrine)[2]
Lidocaine 1-2%Rapid (< 2 minutes)1 - 2 hours (2 - 6 hours with epinephrine)[3]

Experimental Protocols

The determination of nerve block duration typically involves the assessment of both sensory and motor blockade over time following the administration of the local anesthetic.

Sensory Block Assessment

A common method for assessing sensory block in human subjects is the pinprick test or the application of a cold stimulus (e.g., an ice cube) to the dermatomes corresponding to the anesthetized area. The subject's perception of the stimulus is recorded at regular intervals. The duration of the sensory block is defined as the time from the administration of the anesthetic until the return of normal sensation.

Motor Block Assessment

Motor block is often evaluated using a standardized scale, such as the Bromage scale for lower limb blockade, which assesses the ability to move the limbs. For peripheral nerve blocks, the assessment may involve specific muscle function tests related to the blocked nerve. The duration of the motor block is the time from anesthetic administration until the complete recovery of motor function.

Animal Models

In preclinical studies, animal models such as the rat sciatic nerve block model are frequently used. Sensory blockade can be assessed using the hot plate test or tail-flick test, where the latency to a thermal stimulus is measured. Motor function can be evaluated by observing the animal's gait and ability to use the affected limb.

Signaling Pathway of Local Anesthetics

Local anesthetics, including this compound and Lidocaine, exert their effect by blocking voltage-gated sodium channels within the nerve cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, these agents produce a transient and reversible loss of sensation.

LocalAnestheticPathway cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-gated Sodium Channel LA_ionized Local Anesthetic (Ionized) Na_channel->LA_ionized Equilibrium Receptor Receptor Site Block Blockade of Sodium Influx Receptor->Block LA_unionized Local Anesthetic (Unionized) LA_unionized->Na_channel Diffusion LA_ionized->Receptor Binding No_Impulse Inhibition of Nerve Impulse Block->No_Impulse Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Opens Channel

Mechanism of action of local anesthetics.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical study comparing the duration of nerve block between two local anesthetics.

ExperimentalWorkflow cluster_setup Study Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Informed Consent) Randomization Randomization Patient_Recruitment->Randomization Blinding Double-blinding (Patient and Assessor) Randomization->Blinding Group_A Group A: Administer this compound Blinding->Group_A Group_B Group B: Administer Lidocaine Blinding->Group_B Nerve_Block Perform Nerve Block Group_A->Nerve_Block Group_B->Nerve_Block Sensory_Test Sensory Testing (e.g., Pinprick) Nerve_Block->Sensory_Test Post-injection Motor_Test Motor Function Testing (e.g., Bromage Scale) Nerve_Block->Motor_Test Post-injection Record_Data Record Onset and Duration of Block Sensory_Test->Record_Data Motor_Test->Record_Data Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Record_Data->Statistical_Analysis Comparison Compare Duration of Nerve Block Statistical_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Workflow for a comparative clinical trial.

References

A Comparative Guide to the Efficacy of Dibucaine and Tetracaine in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two common topical local anesthetics: dibucaine and tetracaine. The information is intended for researchers, scientists, and professionals involved in drug development. While direct head-to-head clinical trial data for topical formulations of this compound and tetracaine is limited, this guide synthesizes available data to offer a comparative overview of their performance.

Executive Summary

This compound and tetracaine are potent local anesthetics used in topical formulations to provide temporary relief from pain and itching. Both function by blocking sodium channels in neuronal membranes, thereby inhibiting the transmission of pain signals. Tetracaine generally exhibits a faster onset of action, while this compound is reported to have a longer duration of effect. The choice between these agents in a formulation depends on the desired speed of anesthetic effect versus the required duration of analgesia.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and tetracaine based on available clinical data. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental design and formulation.

ParameterThis compoundTetracaineSource
Typical Concentration 1%0.5% - 5%[1][2]
Onset of Action Within 15 minutes1-5 minutes (topical)[1][3]
Duration of Action 2 to 4 hours30-60 minutes (standard)[3]
Primary Indication Temporary relief of pain and itching from minor skin irritations, hemorrhoidsAnesthesia for ophthalmic procedures, pain relief from corneal abrasions[1][4]

Experimental Protocols

The evaluation of topical anesthetic efficacy often relies on Quantitative Sensory Testing (QST). This methodology provides objective and subjective measures of sensory function.

Detailed Methodology for Quantitative Sensory Testing (QST)

A typical QST protocol to compare the efficacy of topical anesthetics would involve the following steps:

  • Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria would include known allergies to the anesthetics, pre-existing skin conditions at the test sites, and use of analgesic medications.

  • Baseline Sensory Testing: Prior to the application of any anesthetic, baseline sensory thresholds are established at the designated test sites (e.g., forearm). This includes:

    • Mechanical Pain Threshold (MPT): Assessed using calibrated electronic von Frey filaments to determine the minimum force required to elicit a sensation of pain.

    • Pressure Pain Threshold (PPT): Measured with an electronic pressure algometer to determine the minimum pressure that induces pain.

    • Thermal Thresholds: Using a thermode, the thresholds for detecting warm and cold sensations, as well as heat and cold pain, are determined.

  • Anesthetic Application: Standardized amounts of the this compound and tetracaine formulations (and a placebo control) are applied to separate, randomized areas of the skin. The application sites are often covered with an occlusive dressing to enhance absorption.

  • Sensory Testing Post-Application: At predefined time intervals (e.g., 15, 30, 60, 90, 120 minutes) after application, the sensory tests (MPT, PPT, and thermal thresholds) are repeated at each site to measure the change in sensation.

  • Pain Assessment: To assess the anesthetic efficacy against a painful stimulus, a standardized painful event (e.g., needle prick, laser pulse) can be applied, and the subject's pain perception is recorded using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS)[4][5].

  • Data Analysis: The changes in sensory thresholds and pain scores from baseline are calculated for each anesthetic and placebo. Statistical analysis is then performed to determine the significance of the anesthetic effects of this compound and tetracaine compared to placebo and to each other.

Visualizations

Signaling Pathway of Local Anesthetics

Mechanism of Action of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Closed) Na_Channel_Open Voltage-Gated Sodium Channel (Open) Na_Influx Sodium Ion Influx Na_Channel_Open->Na_Influx Nerve_Impulse Nerve Impulse (Pain Signal) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Depolarization->Na_Channel_Open Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Perception Pain Perception in Brain Action_Potential->Pain_Perception Local_Anesthetic This compound / Tetracaine (Uncharged) Local_Anesthetic_Charged This compound / Tetracaine (Charged) Local_Anesthetic->Local_Anesthetic_Charged Intracellular Protonation Block Blockade of Sodium Channel Local_Anesthetic_Charged->Block Block->Na_Channel_Open

Caption: Mechanism of action for this compound and tetracaine.

Experimental Workflow for Efficacy Comparison

Experimental Workflow for Topical Anesthetic Efficacy Testing Start Subject Recruitment & Consent Baseline Baseline Quantitative Sensory Testing (QST) Start->Baseline Randomization Randomized Application of Anesthetics Baseline->Randomization This compound Topical this compound Application Randomization->this compound Tetracaine Topical Tetracaine Application Randomization->Tetracaine Placebo Placebo Application Randomization->Placebo Incubation Defined Incubation Period This compound->Incubation Tetracaine->Incubation Placebo->Incubation Post_QST Post-Application QST at Timed Intervals Incubation->Post_QST Pain_Stimulus Application of Standardized Painful Stimulus Post_QST->Pain_Stimulus Data_Collection Data Collection (Thresholds, Pain Scores) Pain_Stimulus->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Conclusion on Comparative Efficacy Analysis->End

Caption: A typical experimental workflow for comparing topical anesthetics.

Logical Relationship in Anesthetic Comparison

Comparative Efficacy Logic Goal Effective Topical Anesthesia This compound This compound Goal->this compound Tetracaine Tetracaine Goal->Tetracaine Onset Onset of Action This compound->Onset Duration Duration of Action This compound->Duration Adverse_Effects Adverse Effects This compound->Adverse_Effects Tetracaine->Onset Tetracaine->Duration Tetracaine->Adverse_Effects Rapid_Onset Faster Onset Onset->Rapid_Onset Longer_Duration Longer Duration Duration->Longer_Duration Side_Effect_Profile Tolerability & Safety Adverse_Effects->Side_Effect_Profile

References

In vitro comparison of Dibucaine and Bupivacaine on cardiac sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Local anesthetics are indispensable in clinical practice, but their potential for cardiotoxicity, primarily through the blockade of cardiac sodium channels (Nav1.5), necessitates a thorough understanding of their electrophysiological profiles. This guide provides an in-depth in vitro comparison of two potent local anesthetics, Dibucaine and Bupivacaine, focusing on their effects on cardiac sodium channels. While extensive data exists for Bupivacaine, a widely studied and clinically relevant agent, direct comparative data for this compound on cardiac sodium channels is less abundant in recent literature. This guide synthesizes the available experimental evidence to offer a comparative overview and highlights areas where further research is warranted.

Quantitative Comparison of Electrophysiological Parameters

The interaction of local anesthetics with cardiac sodium channels is characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), the degree of tonic and use-dependent block, and the kinetics of channel blockade and recovery. The following table summarizes the available quantitative data for Bupivacaine.

ParameterBupivacaineThis compoundSource
IC50 4.51 µmol/L (on Nav1.5)Data not available in searched literature[1]
Tonic Block Limited at therapeutic concentrationsData not available in searched literature[2]
Use-Dependent Block SubstantialData not available in searched literature[1][3]
Recovery from Block Slow (τ ≈ 1557 ms)Data not available in searched literature[4]
Affinity for Inactivated State High (Kd ≈ 0.9 µM)Data not available in searched literature[4]

Note: The lack of directly comparable quantitative data for this compound's effect on cardiac sodium channels in the reviewed literature is a significant limitation. While this compound is known to be a potent sodium channel blocker, further head-to-head in vitro studies are required to quantify its specific effects on cardiac isoforms.

Mechanism of Action: A State-Dependent Blockade

Local anesthetics like Bupivacaine and this compound exert their effects by binding to specific sites within the pore of the voltage-gated sodium channels. This interaction is "state-dependent," meaning the affinity of the drug for the channel varies depending on whether the channel is in the resting, open, or inactivated state.

Bupivacaine demonstrates a high affinity for both the open and inactivated states of the cardiac sodium channel[4]. This preferential binding to the inactivated state contributes significantly to its potent voltage- and use-dependent block. The "fast-in-slow-out" kinetics of Bupivacaine describe its rapid binding during the cardiac action potential and slow dissociation during diastole, leading to an accumulation of block at physiological heart rates[4].

Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Drug_Bound_Open Drug-Bound (Open) Open->Drug_Bound_Open Bupivacaine/ This compound Inactivated->Resting Repolarization Drug_Bound_Inactivated Drug-Bound (Inactivated) Inactivated->Drug_Bound_Inactivated Bupivacaine/ This compound (High Affinity)

Local anesthetic interaction with sodium channel states.

Experimental Protocols

The data presented for Bupivacaine was primarily obtained using the whole-cell patch-clamp technique on isolated cardiac myocytes or cell lines expressing the Nav1.5 channel. This methodology allows for the precise control of the membrane potential and the direct measurement of the sodium current (INa).

Typical Experimental Workflow:

  • Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., guinea pig, rat) or culture of cell lines (e.g., HEK-293) stably expressing the human cardiac sodium channel (hNav1.5).

  • Electrophysiological Recording:

    • Establishment of a high-resistance "giga-seal" between the patch pipette and the cell membrane.

    • Rupturing of the cell membrane within the pipette to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total membrane current.

    • Application of specific voltage-clamp protocols to elicit and measure sodium currents in the absence and presence of the test compounds (this compound or Bupivacaine).

  • Data Analysis:

    • Measurement of the peak inward sodium current to determine the extent of tonic and use-dependent block.

    • Analysis of the current decay and recovery from inactivation to determine the kinetics of drug binding and unbinding.

    • Construction of dose-response curves to calculate the IC50 value.

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Myocyte_Isolation Myocyte Isolation Giga_Seal Giga-Seal Formation Myocyte_Isolation->Giga_Seal Cell_Culture Cell Line Culture Cell_Culture->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Voltage-Clamp Protocols Whole_Cell->Voltage_Protocol Drug_Application Drug Application Voltage_Protocol->Drug_Application Current_Measurement Current Measurement Drug_Application->Current_Measurement Kinetic_Analysis Kinetic Analysis Current_Measurement->Kinetic_Analysis Dose_Response Dose-Response Curve Kinetic_Analysis->Dose_Response

Workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

The available in vitro data robustly characterizes Bupivacaine as a potent blocker of cardiac sodium channels with a distinct "fast-in-slow-out" kinetic profile, contributing to its well-documented cardiotoxicity. While this compound is recognized for its high potency as a local anesthetic, a detailed characterization of its effects on cardiac sodium channels, using modern electrophysiological techniques, is not as readily available in the current literature.

To provide a conclusive and direct comparison, further in vitro studies employing the whole-cell patch-clamp technique on cardiac myocytes or Nav1.5-expressing cells are essential. Such studies should focus on determining the IC50, tonic and use-dependent block, and the kinetics of interaction for this compound, allowing for a direct and quantitative comparison with Bupivacaine. This would provide invaluable information for drug development professionals and researchers in the fields of anesthesiology and cardiology, ultimately contributing to a safer use of these potent local anesthetics.

References

Validating the Sodium Channel Blocking Activity of Dibucaine: An Electrophysiological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Electrophysiological Validation of Dibucaine's Sodium Channel Blocking Activity Against Lidocaine and Bupivacaine.

This compound, a potent local anesthetic, exerts its therapeutic effect by blocking voltage-gated sodium channels, crucial players in the initiation and propagation of action potentials in excitable cells. Understanding the precise nature of this blockade and comparing its efficacy to other widely used local anesthetics like Lidocaine and Bupivacaine is paramount for both basic research and clinical applications. This guide provides a comparative analysis of this compound's sodium channel blocking activity, supported by electrophysiological data, and outlines a detailed experimental protocol for its validation.

Comparative Analysis of Sodium Channel Inhibition

The potency of local anesthetics is often quantified by their half-maximal inhibitory concentration (IC50) on specific sodium channel isoforms. The following table summarizes the available IC50 data for this compound, Lidocaine, and Bupivacaine on various voltage-gated sodium channel (Nav) isoforms, as determined by whole-cell patch-clamp electrophysiology. It is important to note that direct comparative studies across all isoforms for all three drugs are limited, and the presented data is compiled from multiple sources.

CompoundSodium Channel IsoformIC50 (µM)Channel StateReference
This compound Not specified (inhibition of anoxic depolarization)~1 µM (effective concentration)Not specified[1][2]
Lidocaine TTX-sensitive (TTXs)42Tonic Block[3]
TTX-resistant (TTXr)210Tonic Block[3]
TTXr (inactivated state)60Inactivated State[3]
Nav1.5 (cardiac)10 (inactivated), >300 (resting)Inactivated, Resting[4]
Nav1.7450Not specified[5]
Nav1.8104Not specified[5]
Bupivacaine TTX-sensitive (TTXs)13Tonic Block[3]
TTX-resistant (TTXr)32Tonic Block[3]

Mechanism of Action: State-Dependent Blockade

Local anesthetics like this compound exhibit a phenomenon known as state-dependent blockade, meaning their affinity for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated). Generally, these drugs show a higher affinity for the open and inactivated states compared to the resting state. This property is crucial for their clinical efficacy, as they preferentially block channels in rapidly firing neurons, such as those involved in pain signaling.

Mechanism of Local Anesthetic Action Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug This compound Drug->Open Binds Drug->Inactivated Binds Electrophysiology Workflow for Na+ Channel Blockers cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 with Nav expression) Dissociation Cell Dissociation CellCulture->Dissociation GigaSeal Giga-seal Formation Dissociation->GigaSeal WholeCell Whole-cell Configuration GigaSeal->WholeCell VoltageProtocol Apply Voltage Protocol WholeCell->VoltageProtocol RecordCurrent Record Sodium Current VoltageProtocol->RecordCurrent MeasurePeak Measure Peak Current RecordCurrent->MeasurePeak IC50 Calculate IC50 MeasurePeak->IC50 Compare Compare Compounds IC50->Compare

References

A Head-to-Head Showdown: Dibucaine Versus Other Amide Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, this guide provides a comprehensive, data-driven comparison of Dibucaine and other widely used amide local anesthetics. We delve into their physicochemical properties, anesthetic profiles, and cytotoxic effects, supported by detailed experimental methodologies.

This compound, a quinoline derivative, stands out among amide local anesthetics for its profound potency and extended duration of action. However, this efficacy is counterbalanced by a significant toxicity profile.[1] This guide will objectively compare this compound with other commonly used amide local anesthetics such as Lidocaine, Bupivacaine, and Ropivacaine, presenting key data to inform research and development decisions.

Comparative Physicochemical and Anesthetic Properties

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical characteristics. Properties such as pKa, lipid solubility (partition coefficient), and protein binding are critical determinants of its onset of action, potency, and duration.[2] A lower pKa, for instance, correlates with a faster onset of action, as a larger fraction of the anesthetic is in the non-ionized, lipid-soluble form at physiological pH, allowing for rapid nerve membrane penetration.[2][3] Higher lipid solubility is directly related to greater potency, while a higher degree of protein binding contributes to a longer duration of action.[2][3][4]

Below is a comparative summary of these key parameters for this compound and other selected amide local anesthetics.

AnestheticpKaLipid Solubility (Partition Coefficient)Protein Binding (%)Onset of ActionDuration of ActionRelative Potency
This compound 8.838795SlowLong16
Lidocaine 7.92.964FastModerate2
Bupivacaine 8.127.595ModerateLong8
Ropivacaine 8.11494ModerateLong6
Mepivacaine 7.60.877FastModerate2
Prilocaine 7.90.955FastModerate2

Note: Values are compiled from various sources and may exhibit slight variations across different studies. The relative potency is generally compared to Procaine (an ester local anesthetic) as a standard of 1.

In Vitro Cytotoxicity: A Comparative Analysis

The clinical utility of a local anesthetic is not solely defined by its efficacy but also by its safety profile. Cytotoxicity is a major concern, especially with agents like this compound, which is recognized for its high toxicity.[1] The following table summarizes the median effective concentrations (EC50) from a comparative study on neuronal cells, providing a quantitative measure of cytotoxicity. A lower EC50 value indicates higher toxicity.

AnestheticCytotoxicity (EC50 in mM)
This compound 0.02
Lidocaine 0.1
Bupivacaine 0.2
Ropivacaine 0.2
Mepivacaine 0.5
Procaine 0.5

Data adapted from a study on cultured neurons from Lymnaea stagnalis.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

1. Cell Culture and Plating:

  • Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media and conditions.

  • Harvest and count the cells, then seed them into 96-well plates at a predetermined optimal density.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Local Anesthetic Exposure:

  • Prepare serial dilutions of this compound and other amide local anesthetics in the culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the local anesthetics. Include a vehicle control group.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the concentration-response curves and determine the EC50 value for each local anesthetic.

Protocol 2: In Vivo Assessment of Nerve Block Duration using the Mouse Tail-Flick Test

This protocol describes a common in vivo method to evaluate the duration of sensory nerve blockade.[6]

1. Animal Handling and Acclimatization:

  • Use adult male mice and allow them to acclimatize to the testing environment.

  • Handle the mice gently to minimize stress.

2. Baseline Tail-Flick Latency Measurement:

  • Establish a baseline tail-flick latency (TFL) by applying a focused beam of radiant heat to the ventral surface of the tail.

  • The TFL is the time taken for the mouse to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

3. Local Anesthetic Administration:

  • Inject a standardized volume and concentration of the local anesthetic solution subcutaneously at the base of the tail.

  • Administer the injection bilaterally to ensure a complete ring block.

4. Post-Injection TFL Measurement:

  • At regular intervals (e.g., every 10-15 minutes), measure the TFL.

  • The duration of the nerve block is defined as the time from injection until the TFL returns to the baseline level.

5. Data Analysis:

  • Plot the TFL over time for each anesthetic group.

  • Calculate the mean duration of the nerve block for each anesthetic and perform statistical analysis to compare the different groups.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Na+ Channel Nerve_impulse Nerve Impulse Propagation Na_channel->Nerve_impulse Prevents Action Potential LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Equilibrium (based on pKa and pH) LA_unionized_in Local Anesthetic (Unionized) LA_unionized->LA_unionized_in Diffusion LA_ionized->LA_unionized LA_ionized_in Local Anesthetic (Ionized) LA_unionized_in->LA_ionized_in Equilibrium LA_ionized_in->Na_channel Blocks Na+ influx LA_ionized_in->LA_unionized_in

Caption: Mechanism of action of amide local anesthetics.

G cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Nerve Block Duration Assay A Cell Seeding B Local Anesthetic Incubation A->B C MTT Assay B->C D Data Analysis (EC50) C->D compare Comparative Analysis D->compare E Baseline Tail-Flick Latency F Local Anesthetic Injection E->F G Serial Tail-Flick Measurement F->G H Data Analysis (Duration) G->H H->compare start Start start->A start->E end End compare->end

Caption: Comparative experimental workflow.

References

Comparative Guide to the Cross-Reactivity and Specificity of Dibucaine in Ion Channel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dibucaine's interaction with various ion channels, presenting available experimental data to objectively assess its performance and specificity against other local anesthetics.

Introduction to this compound's Ion Channel Activity

This compound is a potent local anesthetic, and its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in neuronal membranes. By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation. While its principal target is well-established, understanding its cross-reactivity with other ion channels is crucial for a complete pharmacological profile and for predicting potential off-target effects. This guide summarizes the available quantitative data on this compound's potency at various ion channels and provides context by comparing it with other commonly used local anesthetics.

Quantitative Analysis of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other local anesthetics against a range of ion channels. Lower IC50 values indicate higher potency.

Ion Channel FamilyIon Channel SubtypeCompoundIC50 (µM)Comments
Calcium Channels L-type (KCl-induced MAP kinase activation)This compound17.7 ± 1.0Indirect measurement of L-type Ca2+ channel activity.[1]
L-type (Ionomycin-induced MAP kinase activation)This compound62.5 ± 2.2Indirect measurement of downstream signaling.[1]
L-type ([3H]nitrendipine binding - Brain)This compound4.9 ± 0.5Inhibition of radioligand binding to L-type calcium channels.
L-type ([3H]nitrendipine binding - Cardiac)This compound8.5 ± 0.9Inhibition of radioligand binding to L-type calcium channels.
Sodium Channels Nav1.5 (Cardiac)Lidocaine~200 (tonic block)Potency increases with channel use (use-dependent block).
Nav1.7 (Neuronal)LidocaineState-dependentHigher affinity for open and inactivated states.
Nav1.9Bupivacaine186Data for this compound on this subtype is not readily available.
Nav1.9Lidocaine356Data for this compound on this subtype is not readily available.
Potassium Channels hERGLidocaine88.63 ± 7.99A key channel for cardiac safety assessment. Data for this compound is not readily available.
Tandem Pore (TASK)Bupivacaine41Data for this compound on this subtype is not readily available.
Tandem Pore (TASK)Lidocaine222Data for this compound on this subtype is not readily available.

Note: Direct comparative IC50 data for this compound across a wide panel of voltage-gated sodium and potassium channel subtypes is limited in the currently available scientific literature. The data presented for Lidocaine and Bupivacaine are for comparative context.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in studying this compound's effects on ion channels, the following diagrams are provided.

Dibucaine_Action_Pathway This compound This compound (extracellular) Membrane This compound->Membrane Diffusion Dibucaine_intra This compound (intracellular) Membrane->Dibucaine_intra Nav_channel Voltage-gated Sodium Channel Dibucaine_intra->Nav_channel Binds to channel pore Block Blockage Nav_channel->Block Na_ion Na+ ions Na_ion->Nav_channel Influx Nerve_impulse Nerve Impulse Propagation Na_ion->Nerve_impulse Depolarization Block->Na_ion Inhibits Block->Nerve_impulse Prevents

Mechanism of this compound on Voltage-gated Sodium Channels.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_culture Cell Culture (e.g., HEK293 expressing target ion channel) Harvesting Cell Harvesting Cell_culture->Harvesting Patch_clamp Whole-Cell Patch Clamp Harvesting->Patch_clamp Drug_app This compound Application (Varying Concentrations) Patch_clamp->Drug_app Data_acq Data Acquisition (Ion Current Measurement) Drug_app->Data_acq Dose_response Dose-Response Curve Generation Data_acq->Dose_response IC50_calc IC50 Calculation Dose_response->IC50_calc

Typical workflow for determining IC50 values.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the potency and selectivity of ion channel modulators like this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This is the gold-standard method for characterizing the effects of compounds on ion channels.

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the specific ion channel subtype of interest are commonly used.

  • Culture: Cells are cultured in appropriate media and conditions. For recording, cells are plated on glass coverslips.

2. Recording Solutions:

  • Internal (Pipette) Solution (in mM): Composition is designed to mimic the intracellular environment and isolate the current of interest. A typical example for recording sodium currents would be: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • External (Bath) Solution (in mM): Composition mimics the extracellular environment. A typical example would be: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Specific ion channel blockers (e.g., for potassium or calcium channels) may be added to isolate the sodium current.

3. Electrophysiological Recording:

  • Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -100 mV for sodium channels to ensure they are in a resting state). A series of voltage steps are applied to elicit ionic currents. The specific voltage protocol depends on the gating properties of the ion channel being studied.

4. Drug Application:

  • A perfusion system is used to apply the external solution containing different concentrations of this compound to the recorded cell.

  • Currents are recorded in the absence (control) and presence of multiple concentrations of the compound to determine the dose-dependent effect.

5. Data Analysis:

  • The peak current amplitude at each concentration is measured.

  • The percentage of current inhibition is calculated relative to the control current.

  • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration.

  • The IC50 value is determined by fitting the dose-response curve with a suitable equation, such as the Hill equation.

Automated Patch-Clamp Systems

For higher throughput screening, automated patch-clamp (APC) systems are often employed. These systems use planar patch-clamp technology to record from multiple cells simultaneously.

1. Cell Preparation:

  • Cells are harvested and prepared as a single-cell suspension at a specific density.

2. System Operation:

  • The cell suspension and compound solutions are loaded into the system's microfluidic plates.

  • The system automatically performs cell capture, seal formation, whole-cell access, compound application, and data acquisition according to pre-programmed protocols.

3. Data Analysis:

  • The large datasets generated are analyzed using the system's software to automatically calculate IC50 values.

Cross-Reactivity and Specificity of this compound: A Discussion

Based on the available data, this compound demonstrates significant activity at L-type calcium channels, with IC50 values in the low to mid-micromolar range.[1] This suggests that at clinically relevant concentrations for local anesthesia, this compound may exert off-target effects on calcium signaling pathways.

While direct comparative data for this compound on a wide array of sodium and potassium channel subtypes is scarce, the information available for other local anesthetics like lidocaine and bupivacaine provides valuable context. Local anesthetics generally exhibit some degree of cross-reactivity with various ion channels, and their specificity is often a matter of degree. For instance, the cardiotoxicity of bupivacaine is, in part, attributed to its potent inhibition of cardiac sodium (Nav1.5) and potassium (hERG) channels. Given that this compound is known to be one of the more potent and toxic local anesthetics, it is plausible that it also has significant effects on these and other ion channels.

The lack of comprehensive screening data for this compound highlights an area for future research. A systematic evaluation of this compound's activity against a broad panel of ion channels using high-throughput automated patch-clamp systems would provide a much clearer picture of its selectivity profile. Such studies are essential for a more complete understanding of its therapeutic actions and potential side effects.

Conclusion

This compound is a highly potent local anesthetic that primarily targets voltage-gated sodium channels. However, the available evidence indicates that it also interacts with L-type calcium channels at micromolar concentrations, suggesting a degree of cross-reactivity. A comprehensive understanding of its specificity is currently limited by the lack of publicly available data on its effects across a broad panel of other ion channel subtypes. Further investigation using modern electrophysiological screening techniques is warranted to fully elucidate the ion channel selectivity profile of this compound, which will be invaluable for both basic research and clinical applications.

References

A Comparative Analysis of Dibucaine and Novel Anesthetic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for enhanced pain management, the field of anesthesiology is continuously evolving. While classic local anesthetics like Dibucaine have long been standards, a new generation of novel compounds is emerging, promising improved potency, duration of action, and safety profiles. This guide provides a comprehensive comparison of this compound against these innovative anesthetic agents, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Signaling Pathway of Local Anesthetics

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel_closed Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactive Voltage-Gated Na+ Channel (Inactive State) Na_channel_open->Na_channel_inactive Inactivation Na_ion_in Na+ Block Blockade of Na+ Influx Na_channel_open->Block Inhibition Na_channel_inactive->Na_channel_closed Repolarization LA_base Local Anesthetic (Uncharged Base) LA_protonated Local Anesthetic (Protonated Cation) LA_base->LA_protonated Diffusion across membrane & protonation Na_ion_out Na+ Na_ion_out->Na_channel_open Influx LA_protonated->Na_channel_open Binding to receptor site Action_Potential Nerve Impulse Conduction Block->Action_Potential Prevents Action Potential Propagation

Caption: Mechanism of action of local anesthetics via voltage-gated sodium channel blockade.

The primary mechanism of action for local anesthetics, including this compound, involves the blockade of voltage-gated sodium channels within the neuronal membrane.[1] The uncharged form of the anesthetic diffuses across the cell membrane into the axoplasm, where it becomes protonated.[1] This cationic form then binds to a specific receptor site within the open sodium channel, effectively blocking the influx of sodium ions.[1] This action prevents the depolarization of the nerve membrane and the subsequent propagation of action potentials, resulting in a loss of sensation.[2]

Comparative Potency and Toxicity

The following table summarizes the available data on the potency and toxicity of this compound and several novel anesthetic compounds. Direct comparisons should be made with caution due to variations in experimental models and conditions.

CompoundPotency/Toxicity MetricValueSpeciesRoute of AdministrationCitation
This compound LD5027 mg/kgRatSubcutaneous[2]
Exparel (Liposomal Bupivacaine) Recommended Max Dose266 mgHumanLocal Infiltration[3]
Recommended Dose133 mgHumanInterscalene Brachial Plexus Block[3]
HTX-011 (Bupivacaine/Meloxicam) Effective Ratio0.030 (Meloxicam/Bupivacaine)--[4]
Tetrodotoxin (TTX) LD50334 µg/kgMouseOral[5]
LD508 µg/kgMouseIntravenous[5]
EC50 (Nociception)37.6 µMRatSciatic Nerve Block[6]
EC50 (with Epinephrine)11.5 µMRatSciatic Nerve Block[6]
Neosaxitoxin (NeoSTX) Effective Dose50 µgHumanSubcutaneous[7]
EC50 (60 min analgesia)34 µMRatSciatic Nerve Block[8]

Profiles of Anesthetic Compounds

This compound

This compound is a long-acting, amide-type local anesthetic.[2][9] It is recognized as one of the most potent and toxic local anesthetics.[9] Clinically, it is often used in topical formulations for the relief of pain and itching from various skin conditions and hemorrhoids.[10][11][12] It is also utilized for local and regional anesthesia through injection, though its high toxicity necessitates careful dosage.[2]

Novel Anesthetic Compounds

Exparel (Liposomal Bupivacaine) Exparel is an extended-release formulation of bupivacaine encapsulated in multivesicular liposomes.[3][13] This delivery system allows for a slow release of bupivacaine, prolonging its analgesic effect. It is indicated for postsurgical local and regional analgesia.[3][14] It is important to note that Exparel is not bioequivalent to other bupivacaine formulations, and dosing is not interchangeable.[3] Caution is advised in patients with hepatic disease due to the metabolism of bupivacaine in the liver.[3]

HTX-011 (Bupivacaine and Meloxicam) HTX-011 is a dual-acting, extended-release local anesthetic that combines bupivacaine with a low dose of the non-steroidal anti-inflammatory drug (NSAID) meloxicam.[15] The inclusion of meloxicam is innovative; it reduces local inflammation at the surgical site, which helps to maintain a more physiological pH.[4] This is significant because the efficacy of local anesthetics is reduced in acidic environments. By normalizing the pH, meloxicam enhances the penetration of bupivacaine into the nerve cells, resulting in a synergistic and prolonged analgesic effect for up to 72 hours.[4][16][17]

Tetrodotoxin (TTX) Tetrodotoxin is a potent neurotoxin, famously associated with pufferfish, that acts as a highly specific voltage-gated sodium channel blocker.[5][6] Its high potency and specificity make it a subject of interest for long-duration local anesthesia.[18] However, TTX is extremely toxic, which has limited its clinical application.[5] Research has shown that co-administration with vasoconstrictors like epinephrine or other local anesthetics such as bupivacaine can significantly increase its therapeutic index by localizing the drug and reducing systemic toxicity.[6] It is currently being investigated for the management of cancer-related pain.[5]

Neosaxitoxin (NeoSTX) Neosaxitoxin is another potent, naturally occurring neurotoxin that reversibly blocks voltage-gated sodium channels.[7] It is considered to be even more potent than tetrodotoxin and saxitoxin.[19] In a human trial, a small 50 µg subcutaneous dose of neosaxitoxin produced a complete and long-lasting local anesthetic effect, with the blockade of some sensations lasting up to 24 hours.[7] NeoSTX exhibits some selectivity for the Nav1.2 sodium channel subtype.[20] Its high potency, with an efficacy roughly one million times that of lidocaine, and long duration of action make it a promising candidate for a new class of local anesthetics.[21]

Experimental Protocols for Potency Assessment

Experimental Workflow for Anesthetic Potency Assessment

G cluster_prep Preparation cluster_sensory Sensory Blockade Assessment (e.g., Tail-Flick Test) cluster_nerve_block Nerve Blockade Assessment (e.g., Sciatic Nerve Block) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_TF Baseline Tail-Flick Latency Measurement Animal_Acclimation->Baseline_TF Drug_Preparation Test Compound & Control Preparation Drug_Admin_TF Subcutaneous Administration of Anesthetic at Tail Base Drug_Preparation->Drug_Admin_TF Drug_Admin_SNB Percutaneous Injection near Sciatic Nerve Drug_Preparation->Drug_Admin_SNB Baseline_TF->Drug_Admin_TF Proceed to injection Post_Admin_TF Measure Tail-Flick Latency at Timed Intervals Drug_Admin_TF->Post_Admin_TF Begin testing Duration_TF Determine Duration of Sensory Block Post_Admin_TF->Duration_TF ED50_Calc Calculate ED50/EC50 Duration_TF->ED50_Calc Assess_Motor Assess Motor Function (e.g., Weight-Bearing) Drug_Admin_SNB->Assess_Motor Assess_Sensory Assess Nociceptive Threshold (e.g., Hot Plate Test) Drug_Admin_SNB->Assess_Sensory Duration_SNB Determine Onset and Duration of Motor and Sensory Block Assess_Motor->Duration_SNB Assess_Sensory->Duration_SNB Duration_SNB->ED50_Calc Comparison Compare Potency and Therapeutic Index ED50_Calc->Comparison Toxicity_Assess Assess Systemic Toxicity (LD50 Determination) Toxicity_Assess->Comparison

Caption: A generalized experimental workflow for assessing the potency of local anesthetic compounds.

Tail-Flick Test

The tail-flick test is a widely used in vivo assay to evaluate the analgesic properties of drugs by measuring the latency of a rodent to move its tail away from a thermal stimulus.[22][23]

  • Objective: To assess the duration and intensity of sensory blockade.

  • Procedure:

    • The animal, typically a rat or mouse, is gently restrained.

    • A baseline tail-flick latency is determined by applying a focused beam of radiant heat or immersing the tail in hot water (e.g., 55°C) and measuring the time it takes for the animal to flick its tail.[24] A cut-off time is established to prevent tissue damage.

    • The test compound or a control solution is administered, often via subcutaneous injection at the base of the tail.[25]

    • The tail-flick latency is then measured at predetermined intervals following administration.

    • An increase in latency compared to baseline indicates an analgesic effect. The duration of the anesthetic block is the time taken for the latency to return to baseline levels.[25]

Sciatic Nerve Block Model

This model is employed to evaluate the efficacy of local anesthetics in producing both sensory and motor blockade of a major peripheral nerve.[26][27]

  • Objective: To determine the onset, duration, and quality of sensory and motor nerve blockade.

  • Procedure:

    • The animal, commonly a rat, is anesthetized for the procedure.

    • The area over the sciatic notch is prepared for injection.

    • The local anesthetic solution is injected percutaneously in close proximity to the sciatic nerve. Ultrasound guidance or a nerve stimulator may be used to ensure accurate placement.[28][29][30]

    • Following recovery from general anesthesia, sensory and motor functions are assessed at regular intervals.

    • Sensory blockade can be evaluated using methods like the hot plate test, where the latency to a response (e.g., paw withdrawal) to a thermal stimulus is measured.[8]

    • Motor blockade is often assessed by observing the animal's ability to bear weight on the affected limb or by measuring grip strength.[8]

    • The onset of the block is the time to the first signs of sensory or motor deficit, and the duration is the time until these functions return to normal.

Conclusion

This compound remains a potent, albeit toxic, local anesthetic with continued clinical utility, primarily in topical applications. The landscape of local anesthesia is being reshaped by novel compounds and drug delivery systems that offer the potential for prolonged analgesia with improved safety. Liposomal formulations like Exparel and dual-action compounds such as HTX-011 represent significant advancements in extending the duration of postoperative pain relief. Furthermore, highly potent neurotoxins like Tetrodotoxin and Neosaxitoxin, when formulated to mitigate systemic toxicity, hold the promise of ultra-long-acting nerve blocks. Continued research utilizing standardized preclinical models, such as the tail-flick test and sciatic nerve block assays, is crucial for rigorously evaluating the potency and therapeutic index of these next-generation anesthetics and paving the way for their clinical translation.

References

A Comparative Analysis of the Metabolic Pathways of Dibucaine and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two widely recognized local anesthetics, Dibucaine and Lidocaine. Both are amide-type anesthetics, but their biotransformation, enzymatic processes, and metabolic profiles exhibit notable differences. This analysis is supported by experimental data to offer a comprehensive understanding for research and drug development applications.

Metabolic Pathways: A Head-to-Head Comparison

The primary site of metabolism for both this compound and Lidocaine is the liver.[1][2] However, the enzymatic reactions and the resulting metabolites differ significantly.

Lidocaine Metabolism

Lidocaine undergoes extensive and rapid metabolism in the liver, with approximately 95% of the drug being metabolized before excretion.[3] The primary metabolic pathway is oxidative N-dealkylation, a two-step process mediated by the cytochrome P450 (CYP) enzyme system.[4][5]

  • Initial N-deethylation: The first and rate-limiting step is the conversion of Lidocaine to monoethylglycinexylidide (MEGX). This reaction is primarily catalyzed by CYP1A2 and CYP3A4 enzymes.[6][7] MEGX is an active metabolite, retaining about 80% of the antiarrhythmic potency of Lidocaine.[8]

  • Secondary N-deethylation: MEGX is further metabolized to the inactive metabolite, glycine xylidide (GX).[3][8]

  • Hydrolysis: Both MEGX and GX can be hydrolyzed to 2,6-xylidine, which is then further metabolized.[7] A significant portion of the original dose is eventually excreted in the urine as a hydroxylated metabolite of 2,6-xylidine.[9]

A minor metabolic pathway for Lidocaine involves direct hydroxylation of the aromatic ring to form 3-hydroxylidocaine, a reaction also mediated by CYP1A2.[10][11]

This compound Metabolism

The metabolic pathway of this compound is less characterized in humans compared to Lidocaine. Like Lidocaine, it is primarily metabolized in the liver.[1] Studies in animal models, specifically rats, show that this compound is extensively metabolized into a variety of compounds.[12] The metabolites can be categorized as:

  • Basic metabolites

  • Acidic metabolites

  • Conjugated metabolites , which are predominantly glucuronides.[12]

Unlike Lidocaine, where specific oxidative steps are well-defined, the detailed enzymatic process for this compound's biotransformation is not as clearly elucidated in the available literature. This compound is also known for its ability to inhibit the plasma enzyme butyrylcholinesterase, a characteristic used in the "this compound number" test to identify individuals with atypical forms of this enzyme.[13][14] This inhibitory action is a key pharmacologic feature but is distinct from its primary metabolic breakdown for elimination.

Quantitative Data Comparison

The following tables summarize key pharmacokinetic parameters for Lidocaine and this compound. It is important to note that the data for this compound is derived from animal studies and may not be directly comparable to human data for Lidocaine.

Table 1: Pharmacokinetic Parameters of Lidocaine and its Metabolites in Humans

Parameter Lidocaine Monoethylglycinexylidide (MEGX) Glycinexylidide (GX) Reference
Elimination Half-life (t½) 1.5 - 2.0 hours Longer than Lidocaine - [3][15]
Therapeutic Plasma Conc. 1.5 - 5.0 µg/mL - - [8]
Cmax (IV Bolus, 1.5 mg/kg) - 100.83 ± 29.83 ng/mL 16.35 ± 6.26 ng/mL [8]
Tmax (IV Bolus, 1.5 mg/kg) - 0.25 hours 1.00 hours [8]
Clearance (CL) 45.9 L/h - - [2]

| Volume of Distribution (Vd) | 1.1 - 2.1 L/kg | - | - |[3] |

Table 2: Disposition of this compound in Rats (following intraperitoneal administration)

Parameter Value Reference
Blood Conc. Half-life (biphasic) 37.7 min and 11.2 h [12]
Urinary Excretion (72h) 39.4% of dose [12]
Fecal Excretion (72h) 49.0% of dose [12]

| Biliary Excretion (48h) | 53.0% of dose |[12] |

Experimental Protocols

The study of local anesthetic metabolism often involves both in vitro and in vivo methodologies.

In Vitro Metabolism Study using Liver Microsomes

This method is used to identify the primary enzymes responsible for metabolism and to determine kinetic parameters.

  • Preparation of Microsomes: Liver tissue is homogenized and centrifuged to isolate the microsomal fraction, which contains the cytochrome P450 enzymes.

  • Incubation: The local anesthetic (e.g., Lidocaine) is incubated with the liver microsomes in a buffered solution. The reaction is initiated by adding a cofactor, typically an NADPH-generating system.

  • Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed to measure the depletion of the parent drug and the formation of metabolites.

  • Quantification: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to separate and quantify the parent drug and its metabolites.[8][16]

In Vivo Pharmacokinetic Study (Rat Model)

This method is used to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.

  • Drug Administration: A labeled version of the drug (e.g., ³H-labelled this compound) is administered to the animals (e.g., rats), often via intraperitoneal or intravenous injection.[12]

  • Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period of time (e.g., 48-72 hours).[12] For biliary excretion studies, bile duct-cannulated rats are used.[12]

  • Metabolite Profiling: Radioactivity in the collected samples is measured to determine the rate and routes of excretion. Further analysis using techniques like enzymatic hydrolysis (to deconjugate metabolites) followed by chromatographic separation helps in identifying the profile of metabolites.[12]

  • Pharmacokinetic Analysis: The concentration of the drug and its metabolites in the blood over time is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Visualizations of Metabolic Pathways and Workflows

Lidocaine Metabolic Pathway

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) (Active) Lidocaine->MEGX N-deethylation Hydroxylidocaine 3-hydroxylidocaine Lidocaine->Hydroxylidocaine GX Glycine xylidide (GX) (Inactive) MEGX->GX N-deethylation Xylidine 2,6-xylidine GX->Xylidine Hydrolysis CYP3A4 CYP3A4 CYP3A4->Lidocaine CYP1A2 CYP1A2 CYP1A2->Lidocaine CYP1A2->Hydroxylidocaine Dibucaine_Metabolism cluster_metabolism Hepatic Biotransformation This compound This compound Basic Basic Metabolites This compound->Basic Acidic Acidic Metabolites This compound->Acidic Conjugated Conjugated Metabolites (e.g., Glucuronides) This compound->Conjugated InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate Liver Microsomes IncubationMix Prepare Incubation Mixture (Drug + Microsomes) Microsomes->IncubationMix StartReaction Initiate with NADPH IncubationMix->StartReaction Incubate Incubate at 37°C StartReaction->Incubate StopReaction Stop Reaction (e.g., Acetonitrile) Incubate->StopReaction Centrifuge Centrifuge and Collect Supernatant StopReaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantify Metabolites & Determine Kinetics LCMS->Data

References

A Comparative In Vitro Analysis of Dibucaine and Other Local Anesthetics' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro toxicity of dibucaine relative to other commonly used local anesthetics. The information presented is collated from various experimental studies and is intended to assist researchers in assessing the cytotoxic potential of these compounds. This document outlines quantitative toxicity data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Toxicity Data

The relative toxicity of local anesthetics has been evaluated across various cell lines using multiple in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50), providing a quantitative comparison of the cytotoxic potential of this compound and its alternatives. Generally, a lower IC50 or LD50 value indicates higher toxicity.

Local AnestheticCell TypeAssayConcentration (M)Exposure TimeReference
This compound Neurons (Lymnaea stagnalis)Morphological Score2 x 10⁻⁵Not Specified[1]
Promyelocytic Leukemia (HL-60)Apoptosis Induction1 x 10⁻⁴Not Specified[2]
Tetracaine Neurons (Lymnaea stagnalis)Morphological Score5 x 10⁻⁵Not Specified[1]
Bupivacaine Neurons (Lymnaea stagnalis)Morphological Score2 x 10⁻⁴Not Specified[1]
Chick Dorsal Root Ganglion NeuronsGrowth Cone Collapse10⁻²·⁶15 min[3]
SH-SY5Y NeuroblastomaCell Viability0.95 x 10⁻³Not Specified[4]
Lidocaine Neurons (Lymnaea stagnalis)Morphological Score1 x 10⁻⁴Not Specified[1]
Chick Dorsal Root Ganglion NeuronsGrowth Cone Collapse10⁻²·⁸15 min[3]
SH-SY5Y NeuroblastomaCell Viability3.35 x 10⁻³Not Specified[4]
Ropivacaine Neurons (Lymnaea stagnalis)Morphological Score2 x 10⁻⁴Not Specified[1]
Chick Dorsal Root Ganglion NeuronsGrowth Cone Collapse10⁻²·⁵15 min[3]
SH-SY5Y NeuroblastomaCell Viability13.43 x 10⁻³Not Specified[4]
Mepivacaine Neurons (Lymnaea stagnalis)Morphological Score5 x 10⁻⁴Not Specified[1]
Chick Dorsal Root Ganglion NeuronsGrowth Cone Collapse10⁻¹·⁶15 min[3]
SH-SY5Y NeuroblastomaCell Viability4.84 x 10⁻³Not Specified[4]
Procaine Neurons (Lymnaea stagnalis)Morphological Score5 x 10⁻⁴Not Specified[1]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are fundamental for the consistent and reproducible assessment of local anesthetic toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the local anesthetics. Include untreated cells as a negative control and a vehicle control if the anesthetic is dissolved in a solvent.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Cell Culture and Treatment: Plate and treat cells with the local anesthetics as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released and, consequently, the extent of cell lysis.

Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate viable from non-viable cells based on membrane integrity.

  • Cell Preparation: Following treatment with local anesthetics, detach adherent cells (if applicable) and prepare a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing local anesthetic toxicity and the signaling pathways implicated in this compound-induced apoptosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Neurons, Chondrocytes) Plating Cell Plating (96-well plates) Cell_Culture->Plating Treatment Cell Exposure to Anesthetics (Dose- and Time-response) Plating->Treatment LA_Prep Preparation of Local Anesthetic Solutions (this compound, Lidocaine, etc.) LA_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Trypan_Blue Trypan Blue Assay (Membrane Exclusion) Treatment->Trypan_Blue Data_Acquisition Spectrophotometry / Microscopy MTT->Data_Acquisition LDH->Data_Acquisition Trypan_Blue->Data_Acquisition Calculation Calculation of IC50 / LD50 values Data_Acquisition->Calculation Comparison Comparative Toxicity Assessment Calculation->Comparison

Experimental workflow for in vitro toxicity assessment.

Dibucaine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Cellular Effects cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome This compound This compound Membrane_Fluidity Altered Membrane Fluidity This compound->Membrane_Fluidity Ca_Influx Increased Intracellular Ca²⁺ This compound->Ca_Influx Mito_Depol Mitochondrial Membrane Depolarization This compound->Mito_Depol induces Caspase8 Caspase-8 Activation This compound->Caspase8 Ca_Influx->Mito_Depol contributes to CytC_Release Cytochrome c Release Mito_Depol->CytC_Release Caspase9 Caspase-9 Activation CytC_Release->Caspase9 Bid_Processing Bid Processing Bid_Processing->Mito_Depol induces Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Bid_Processing Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of this compound-induced apoptosis.

References

A Comparative Guide to the Inhibitory Effects of Dibucaine on Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of the local anesthetic dibucaine on various voltage-gated sodium channel (Nav) subtypes. While this compound is recognized as a potent sodium channel blocker, a detailed quantitative comparison across all subtypes is limited in publicly available literature. This guide summarizes the available data for this compound and presents a comparative analysis with other well-characterized local anesthetics, including lidocaine, tetracaine, and bupivacaine, to offer a valuable resource for researchers in pharmacology and drug development.

Quantitative Comparison of Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other local anesthetics against a range of Nav channel subtypes. It is important to note that experimental conditions, such as the holding potential and pulsing frequency, can significantly influence the measured IC50 values, reflecting the state-dependent nature of the block.

Sodium Channel SubtypeThis compound (µM)Lidocaine (µM)Tetracaine (µM)Bupivacaine (µM)
Nav1.1 N/AN/A>30 (Resting)[1], 8.6 ± 2.8 (Use-dependent)[1]N/A
Nav1.2 N/AN/A>30 (Resting)[1], 9.7 ± 2.9 (Use-dependent)[1]N/A
Nav1.3 N/AN/A>30 (Resting)[1], 9.9 ± 0.3 (Use-dependent)[1]N/A
Nav1.4 N/AN/AN/AN/A
Nav1.5 N/A20 ± 22 (aNav1.5)[2], 17 ± 10 (nNav1.5)[2]4.51[3]1 (aNav1.5)[2], 3 (nNav1.5)[2], 69.5 ± 8.2 (Open-channel)[4], 2.18 ± 0.16 (Inactivated state)[4]
Nav1.6 N/AN/AN/AN/A
Nav1.7 N/A450[5], 727 ± 154 (-100 mV, 200 ms)[6], 110 ± 20 (-50 mV, 200 ms)[6], 76 ± 14 (0 mV, 200 ms)[6]0.4[7], 3.6 ± 0.4[8], 2.0 ± 0.3 (Inactivated state)[9]N/A
Nav1.8 N/A104[5]0.3[7]N/A
Nav1.9 N/A356[10]32[10]186[10]

N/A: Data not available in the searched literature. aNav1.5: adult splice variant; nNav1.5: neonatal splice variant. IC50 values for lidocaine on Nav1.7 are highly dependent on voltage and pulse duration, indicating a strong state-dependent block.[6]

Experimental Protocols

The determination of IC50 values for sodium channel inhibitors is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise measurement of ion channel currents in response to varying concentrations of a test compound.

Standard Whole-Cell Patch-Clamp Protocol for IC50 Determination

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the specific human Nav channel subtype of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, cells are plated onto glass coverslips and allowed to adhere.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

  • After establishing the whole-cell configuration, cell capacitance and series resistance are compensated.

4. Voltage Protocol and Data Acquisition:

  • Cells are typically held at a holding potential of -120 mV to ensure channels are in the resting state.

  • Sodium currents are elicited by a depolarizing test pulse to a potential that evokes a peak inward current (e.g., -10 mV).

  • To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

  • The test compound (e.g., this compound) is applied at increasing concentrations via a perfusion system.

  • The peak sodium current amplitude is measured at each concentration after steady-state inhibition is reached.

5. Data Analysis:

  • The peak current at each concentration is normalized to the control current (before drug application).

  • A concentration-response curve is generated by plotting the normalized current against the logarithm of the drug concentration.

  • The data is fitted with the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizing the Experimental Workflow and a Comparative Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the inhibitory effects of this compound and the logical relationship of local anesthetic potency.

Experimental_Workflow Experimental Workflow for Assessing this compound's Inhibitory Effect cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK-293 cells expressing specific Nav subtype are cultured Plating Cells are plated onto glass coverslips Cell_Culture->Plating Solutions Prepare external and internal solutions Plating->Solutions Patch_Clamp Establish whole-cell patch-clamp configuration Solutions->Patch_Clamp Voltage_Protocol Apply voltage protocol to elicit sodium currents Patch_Clamp->Voltage_Protocol Drug_Application Apply increasing concentrations of this compound Voltage_Protocol->Drug_Application Data_Acquisition Record peak sodium current at each concentration Drug_Application->Data_Acquisition Normalization Normalize current to control Data_Acquisition->Normalization Curve_Fitting Generate concentration-response curve and fit with Hill equation Normalization->Curve_Fitting IC50_Determination Determine IC50 value Curve_Fitting->IC50_Determination

Caption: A flowchart of the whole-cell patch-clamp experimental workflow.

Local_Anesthetic_Potency General Potency Comparison of Local Anesthetics on Nav Channels This compound This compound Tetracaine Tetracaine This compound->Tetracaine Bupivacaine Bupivacaine Tetracaine->Bupivacaine Lidocaine Lidocaine Bupivacaine->Lidocaine Potency Relative Potency (General Trend) Potency->this compound Highest label_high More Potent label_low Less Potent

Caption: A diagram illustrating the general trend of local anesthetic potency.

Mechanism of Action and Signaling Pathway

This compound, like other local anesthetics, exerts its inhibitory effect by blocking the pore of voltage-gated sodium channels.[11] The uncharged form of this compound diffuses across the neuronal membrane.[11] Once inside the cell, it becomes protonated and binds to a receptor site within the inner pore of the sodium channel.[11] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel.[11] This explains why this compound is more effective at blocking nerves that are actively firing.[11] The direct consequence of this channel blockade is the prevention of sodium ion influx, which is necessary for the depolarization phase of an action potential. By inhibiting action potential propagation, this compound blocks nerve conduction, leading to its anesthetic effect.

Dibucaine_Signaling_Pathway This compound's Mechanism of Action on Sodium Channels Dibucaine_ext This compound (Uncharged) Membrane Cell Membrane Dibucaine_ext->Membrane Dibucaine_int This compound (Protonated) Membrane->Dibucaine_int Na_Channel Voltage-Gated Sodium Channel (Open/Inactivated State) Dibucaine_int->Na_Channel Binds to inner pore Block Channel Blockade Na_Channel->Block No_Na_Influx Inhibition of Na+ Influx Block->No_Na_Influx No_AP Blocked Action Potential Propagation No_Na_Influx->No_AP Anesthesia Local Anesthesia No_AP->Anesthesia

Caption: The signaling pathway of this compound's inhibitory action.

References

Safety Operating Guide

Proper Disposal of Dibucaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Dibucaine, a potent local anesthetic. Adherence to these protocols is essential to minimize risks to personnel and the environment.

At the heart of safe chemical disposal is a thorough understanding of the substance's hazardous properties, which can be found in its Safety Data Sheet (SDS). This compound is characterized by high acute toxicity, making meticulous disposal practices imperative.

Hazard Classification and Waste Determination

This compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, its high toxicity, as indicated by toxicological data, may qualify it as a characteristic hazardous waste. It is the responsibility of the waste generator to make a final determination, often in consultation with their institution's Environmental Health and Safety (EH&S) department.

ParameterValueSource
Acute Oral Toxicity (LD50) 42 mg/kg (Bird)[1]
Subcutaneous Toxicity (LD50) 27 mg/kg (Rat)[2]
Intraperitoneal Toxicity (LDLO) 7 mg/kg (Rat)

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of solid and liquid this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure that appropriate PPE is worn, including:

  • Nitrile gloves

  • Chemical safety goggles

  • A laboratory coat

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.

2. Segregation of this compound Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[3]

  • Solid Waste: Collect all solid this compound waste, such as unused or expired powder and contaminated items (e.g., weigh boats, contaminated gloves, and bench paper), in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled container.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, should be placed in a designated sharps container.

Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.

3. Waste Container Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution").

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that all containers are kept closed except when adding waste.

4. Disposal Methods

There are two primary methods for the final disposal of this compound waste, which should be carried out by a licensed hazardous waste management company.

Method 1: Incineration

Incineration is a common and effective method for the destruction of pharmaceutical waste.

  • Considerations: The products of combustion for this compound include carbon oxides (CO, CO2) and nitrogen oxides (NO, NO2).[1]

Method 2: Chemical Deactivation (Activated Carbon)

Activated carbon is widely used for the adsorption and deactivation of pharmaceutical compounds.[4]

  • Experimental Protocol:

    • For liquid this compound waste, a slurry of activated carbon can be added to the waste container.

    • The mixture should be agitated periodically to ensure maximum contact between the this compound and the activated carbon.

    • The required amount of activated carbon will depend on the concentration of the this compound solution. As a general guideline, a significant excess of activated carbon should be used.

    • After a sufficient contact time (e.g., 24 hours), the treated waste should be collected for incineration.

  • Note: While activated carbon is effective for many pharmaceuticals, specific adsorption capacity data for this compound is not widely published. Therefore, this method should be considered a pre-treatment step to minimize the hazardous nature of the liquid waste before final disposal by incineration.

5. Arranging for Waste Pickup

  • Once your waste containers are full or have reached the designated accumulation time limit, contact your institution's EH&S department to schedule a pickup.

  • Ensure all necessary paperwork is completed accurately for regulatory compliance.

Logical Workflow for this compound Disposal

Dibucaine_Disposal_Workflow cluster_methods Disposal Methods start Identify this compound Waste (Solid, Liquid, Sharps) ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate label_store Label and Store Waste Containers segregate->label_store contact_ehs Contact EH&S for Pickup label_store->contact_ehs incineration Incineration contact_ehs->incineration deactivation Chemical Deactivation (Activated Carbon Pre-treatment) contact_ehs->deactivation disposal Final Disposal by Licensed Vendor incineration->disposal deactivation->incineration

Caption: A workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Dibucaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Dibucaine, a potent topical anesthetic. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in bulk or during emergency situations, a comprehensive suite of personal protective equipment is necessary. The following table summarizes the recommended PPE to mitigate exposure through various routes.

Protection Type Recommended Equipment Purpose Source
Eye Protection Chemical safety goggles and face shieldTo protect against splashes and eye contact, which can cause serious eye damage.[1][2][3]
Hand Protection Impervious gloves (e.g., rubber)To prevent skin contact, as this compound can be a skin irritant and is readily absorbed.[1][2]
Respiratory Protection NIOSH-approved respirator for organic vapors or a dust respiratorTo prevent inhalation, which can be hazardous.[1][2] The specific type should be chosen based on the potential for airborne exposure.
Body Protection Lab coat, apron, or full body suitTo avoid skin contact.[1][2] Additional protection may be required depending on the scale of handling.
Foot Protection Rubber bootsRecommended for handling bulk materials or in emergency spill situations.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from preparation to disposal.

1. Preparation:

  • Ensure a well-ventilated work area, preferably with local exhaust ventilation.[1][2]

  • Verify the availability and functionality of safety equipment, including an eye-wash station and a safety shower.[1]

  • Assemble all necessary PPE as outlined in the table above.

  • Review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][3]

2. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Use non-sparking tools and keep away from heat, sparks, and open flames.[1]

  • Wash hands thoroughly with soap and water after handling.[1][5]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it away from heat and sources of ignition.[1]

  • Highly toxic materials should be stored in a separate, locked safety cabinet or room.[2]

4. Spill Response:

  • In the event of a spill, immediately evacuate unnecessary personnel and isolate the hazard area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[2]

  • For small spills, use a non-combustible absorbent material like sand to collect the substance and place it in a suitable container for disposal.[1]

  • For large spills, use a shovel to place the material into a convenient waste disposal container.[2]

5. Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[1][4]

  • For non-regulated disposal in household trash, mix the substance with an unappealing material such as dirt or used coffee grounds, place it in a sealed plastic bag, and then in the trash.[6]

  • Remove or scratch out all personal information from the container label before disposing of the empty container.[6]

Experimental Workflow: this compound Spill Response

The following diagram illustrates the logical workflow for responding to a this compound spill, ensuring a systematic and safe cleanup process.

Dibucaine_Spill_Response cluster_Initial_Actions Initial Actions cluster_Preparation Preparation cluster_Cleanup Cleanup cluster_Final_Steps Final Steps Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Area Evacuate->Isolate Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Isolate->Don_PPE Assess_Spill Assess Spill Size Don_PPE->Assess_Spill Small_Spill Small Spill: Use Absorbent Material Assess_Spill->Small_Spill Large_Spill Large Spill: Use Shovel Assess_Spill->Large_Spill Collect_Waste Collect in Labeled Waste Container Small_Spill->Collect_Waste Large_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.